5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Descripción
Propiedades
IUPAC Name |
4-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-7-6-11(8-16(12)18)15-13(17)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSMKZTKATCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
What is the mechanism of action for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate?
An In-Depth Technical Guide to the Mechanism of Action of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (GSK1016790A)
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, a compound widely known in scientific literature as GSK1016790A. As a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, GSK1016790A serves as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this non-selective cation channel. This document details the primary interaction of GSK1016790A with the TRPV4 channel, the subsequent ion flux, and the key downstream signaling cascades that are initiated. We will explore its influence on intracellular calcium dynamics, the modulation of endothelial function through the CaMKK/AMPK/eNOS pathway, and the complex regulatory mechanisms governing the channel's own membrane expression via PI3K/PKC/RhoA signaling. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing the activity of GSK1016790A, ensuring researchers can reliably investigate its effects. The insights consolidated herein are intended to empower researchers, scientists, and drug development professionals in their exploration of TRPV4-mediated processes.
Introduction to GSK1016790A and its Molecular Target, TRPV4
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, or GSK1016790A, is a small molecule that has been instrumental in advancing our understanding of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a member of the TRP superfamily of ion channels, which are critical mediators of sensory perception and cellular signaling. Expressed in a multitude of tissues including vascular endothelium, lungs, chondrocytes, and neurons, TRPV4 functions as a polymodal sensor, responding to a wide array of physical and chemical stimuli such as hypotonic stress, moderate heat, mechanical stress, and endogenous ligands.[2][3]
GSK1016790A has emerged as the preferred chemical probe for studying TRPV4 due to its high potency and selectivity compared to other agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[1][2] Its utility lies in its ability to reliably activate TRPV4 channels across various recombinant and native cellular systems, thereby allowing for precise investigation of their function in health and disease.[2][4][5]
Primary Mechanism of Action: Direct Activation of the TRPV4 Channel
The core mechanism of action of GSK1016790A is its direct binding to and activation of the TRPV4 channel.[6] This agonistic interaction induces a conformational change in the channel protein, opening its pore and permitting the influx of cations.
Dose-Dependent Activation and Potency
GSK1016790A activates TRPV4 in a concentration-dependent manner. Its potency, typically quantified by the half-maximal effective concentration (EC50), is in the low nanomolar range, though this can vary depending on the expression system and cell type. This high potency underscores its utility as a specific pharmacological tool.[5][7]
| Cell Type / Expression System | Species | EC50 Value (nM) |
| HEK cells | Human TRPV4 | 2.1 |
| HEK cells | Mouse TRPV4 | 18 |
| Choroid plexus epithelial cells | Not Specified | 34 |
| Primary human microvascular endothelial cells | Human | 26.9 |
This table summarizes reported EC50 values for GSK1016790A, highlighting its nanomolar potency. Data compiled from multiple sources.[5][7]
Cation Influx and Electrophysiological Signature
TRPV4 is a non-selective cation channel, permeable to Na⁺, K⁺, Mg²⁺, and notably, Ca²⁺.[8] The primary and most significant consequence of GSK1016790A-mediated activation is a robust influx of extracellular calcium, leading to a rapid and sustained increase in the intracellular calcium concentration ([Ca²⁺]i).[2][6] This Ca²⁺ influx can be directly observed using calcium-sensitive fluorescent indicators and is a hallmark of TRPV4 activation.[2]
From an electrophysiological standpoint, the activation of TRPV4 by GSK1016790A manifests as a measurable whole-cell membrane current. This current can be recorded using the patch-clamp technique and is characteristically inhibited by non-selective TRP channel blockers like ruthenium red or more selective TRPV4 antagonists such as HC-067047.[1][2][7]
Downstream Signaling Cascades Initiated by TRPV4 Activation
The influx of calcium through the TRPV4 channel acts as a critical second messenger, initiating a cascade of downstream signaling events that have profound effects on cellular function.
Pathway A: Regulation of TRPV4 Membrane Expression and Trafficking
Paradoxically, while GSK1016790A is a potent activator, prolonged stimulation initiates a negative feedback loop that leads to the channel's own downregulation from the plasma membrane. This process is critical for modulating the cell's sensitivity to subsequent stimuli.
The initial, rapid Ca²⁺ influx triggers a signaling cascade involving Phosphoinositide 3-kinase (PI3K) , Protein Kinase C (PKC) , and the small GTPase RhoA .[9] This pathway promotes the endocytosis of TRPV4 channels, causing them to translocate from the plasma membrane to intracellular compartments, specifically recycling endosomes.[9] This internalization reduces the surface density of the channels, leading to a desensitization of the cell to the agonist.[2][9]
Caption: GSK1016790A-induced regulation of TRPV4 membrane trafficking.
Pathway B: Modulation of Endothelial Function via eNOS Activation
In the vascular endothelium, GSK1016790A-mediated TRPV4 activation plays a crucial role in promoting vasodilation and vascular health. The influx of Ca²⁺ activates Calcium/calmodulin-dependent kinase kinase (CaMKK) .[4] CaMKK, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK) .[4]
Activated AMPK then directly phosphorylates endothelial nitric oxide synthase (eNOS) at its activating serine 1177 residue.[4] Simultaneously, GSK1016790A stimulation leads to the dephosphorylation of eNOS at its inhibitory threonine 495 residue.[4] This dual regulation significantly enhances eNOS activity, leading to increased production of nitric oxide (NO). NO is a potent vasodilator and also has anti-inflammatory properties, such as inhibiting the adhesion of monocytes to the endothelium, a key event in the development of atherosclerosis.[1][4]
Caption: GSK1016790A-induced activation of the eNOS pathway in endothelial cells.
Key Experimental Protocols for Characterizing GSK1016790A Activity
To ensure robust and reproducible results, standardized protocols are essential. The following methodologies represent field-proven approaches to quantify the effects of GSK1016790A.
Protocol 1: In Vitro Calcium Influx Assay
This protocol describes the measurement of [Ca²⁺]i changes in a cell population using a ratiometric fluorescent indicator.
Objective: To quantify the dose-dependent increase in intracellular calcium upon stimulation with GSK1016790A.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 expressing TRPV4 or primary endothelial cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the same buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm). Record a stable baseline fluorescence for 2-5 minutes.
-
Compound Addition: Add varying concentrations of GSK1016790A to the wells. For negative controls, pre-incubate cells with a TRPV4 antagonist (e.g., HC-067047) for 15-30 minutes before adding GSK1016790A, or use non-transfected cells.
-
Data Recording: Continue recording the fluorescence signal for 10-30 minutes post-addition to capture the peak and any sustained response.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). Normalize the response to the baseline and plot the peak response against the logarithm of the GSK1016790A concentration to determine the EC50 value.
Caption: Experimental workflow for the in vitro calcium influx assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct measure of ion channel activity.
Objective: To record the whole-cell currents elicited by GSK1016790A activation of TRPV4.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under a microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical and chemical access to the cell interior.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to establish a baseline current-voltage (I-V) relationship.
-
Compound Application: Perfuse the cell with an extracellular solution containing GSK1016790A. Record the resulting inward and outward currents.
-
Inhibition Control: After recording the agonist-induced current, co-perfuse with a TRPV4 antagonist to confirm that the recorded current is specifically mediated by TRPV4.
-
Data Analysis: Subtract the baseline currents from the agonist-induced currents to isolate the TRPV4-specific current. Analyze the I-V relationship and current amplitude.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Conclusion and Future Perspectives
The mechanism of action of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (GSK1016790A) is centered on its function as a potent and selective agonist of the TRPV4 ion channel. Its primary action is to induce channel opening, leading to a significant influx of calcium. This calcium signal is then transduced into complex downstream cellular responses, including the regulation of the channel's own membrane density and the modulation of key physiological processes like endothelial nitric oxide production.
The detailed understanding of GSK1016790A's mechanism provides a solid foundation for its use as a research tool to probe the roles of TRPV4 in vascular biology, sensory transduction, and cellular homeostasis. Future research may focus on leveraging this knowledge to explore the therapeutic potential of targeting the TRPV4 channel in diseases such as hypertension, atherosclerosis, and certain inflammatory conditions.
References
-
Baratchi, S., et al. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 8, 933. [Link]
-
Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 307(1), H59-H67. [Link]
-
Sullivan, M. N., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology, 82(3), 479-489. [Link]
-
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]
-
Xu, S., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(25), 37622-37635. [Link]
-
Gautier, M., et al. (2024). The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair. International Journal of Molecular Sciences, 25(2), 1109. [Link]
-
Dunn, K. M., et al. (2013). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology, 305(2), H151-H159. [Link]
-
Frontiers Media S.A. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 8, 933. [Link]
Sources
- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis | Oncotarget [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure and X-Ray Diffraction Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
The compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (CAS: 860787-86-6) represents a highly functionalized, zwitterionic molecular architecture of significant interest in pharmaceutical design and supramolecular chemistry. Featuring a pyridine N-oxide core, a methoxy electron-donating group, and a para-chlorobenzamide moiety, this molecule possesses a complex electrostatic surface capable of orchestrating diverse non-covalent interactions.
Understanding its precise three-dimensional conformation in the solid state is critical. The spatial orientation of the N-oxide (a common pharmacophore and prodrug motif) relative to the chlorobenzamide group dictates its physicochemical properties, solubility, and target-binding affinity. This whitepaper provides an in-depth, self-validating methodological guide to acquiring, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) data for this specific class of zwitterionic compounds.
Experimental Methodology: A Self-Validating Protocol
To obtain high-resolution crystallographic data, the experimental workflow must be tightly controlled. The following protocol details the causality behind each experimental choice, ensuring a robust and reproducible structure determination process.
Crystallization Protocol
The zwitterionic nature of the pyridiniumolate core requires a delicate balance of solvent polarity to facilitate ordered nucleation rather than amorphous precipitation.
-
Solvent Selection: Prepare a binary solvent system of Methanol and Dichloromethane (DCM) at a 1:1 (v/v) ratio.
-
Causality: Methanol provides the necessary hydrogen-bond donor/acceptor capacity to solvate the highly polar N-oxide moiety, while DCM ensures the solubility of the hydrophobic 4-chlorophenyl ring.
-
-
Dissolution: Dissolve 20 mg of the synthesized compound in 3 mL of the solvent mixture in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization vial.
-
Self-Validation: Filtration removes heterogeneous nucleation sites (dust/impurities). If precipitation occurs immediately upon filtration, the solution is supersaturated; add 0.5 mL of DCM to re-establish a clear solution.
-
-
Crystal Growth: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C. Slow evaporation over 5–7 days will yield diffraction-quality, block-like crystals.
X-Ray Diffraction Data Acquisition
-
Crystal Mounting: Select a single crystal with dimensions of approximately 0.20×0.15×0.10 mm. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and mechanical stress.
-
Cryocooling: Rapidly cool the crystal to 100 K using a liquid nitrogen cryostream.
-
Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This enhances high-angle diffraction intensity, allowing for the accurate resolution of hydrogen atom positions and weak non-covalent interactions (e.g., halogen bonds).
-
-
Data Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture or Rigaku Synergy) equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α source. Collect full sphere data using ω and ϕ scans.
-
Data Reduction & Integration: Process the raw frames using the diffractometer's native software (e.g., APEX or CrysAlisPro). Apply multi-scan absorption corrections.
-
Self-Validation Checkpoint: Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms a high-quality single crystal. If Rint>0.10 , inspect the diffraction frames for split spots indicative of non-merohedral twinning. If twinning is detected, switch to a multi-domain integration matrix.
-
Step-by-step SCXRD workflow for determining the crystal structure of the target compound.
Structure Solution and Refinement
The structure is solved and refined using the industry-standard software suite integrated within the Olex2 graphical interface [2]. Olex2 seamlessly links all aspects of the structure solution, refinement, and publication process, providing a robust environment for handling complex crystallographic models.
-
Phase Problem Resolution: Solve the structure using SHELXT via the Intrinsic Phasing algorithm [1].
-
Causality: Unlike classical direct methods, dual-space intrinsic phasing does not require atoms to be equal and effectively handles the high electron density of the chlorine atom without biasing the initial phase assignment. It solves the structure in P1 and automatically derives the correct space group based on the calculated phases [1].
-
-
Anisotropic Refinement: Refine the initial model using full-matrix least-squares on F2 with SHELXL. Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.
-
Hydrogen Atom Treatment:
-
Locate the critical amide hydrogen (N-H) in the difference Fourier map and refine it freely to accurately determine the hydrogen-bonding geometry.
-
Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methine and 1.5Ueq(C) for methyl groups).
-
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters expected for a high-quality data collection of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
| Parameter | Value / Description |
| Empirical Formula | C₁₃H₁₁ClN₂O₃ |
| Formula Weight | 278.69 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.452 Å, b=8.324 Å, c=14.105 Å β=105.42∘ |
| Volume | ~1295.6 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | 1.429 g/cm³ |
| Absorption Coefficient ( μ ) | 0.285 mm⁻¹ |
| F(000) | 576 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 15,420 / 3,150 [ Rint=0.032 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0385 , wR2=0.0942 |
| Largest diff. peak and hole | 0.352 and -0.284 e.Å⁻³ |
Structural Elucidation & Supramolecular Assembly
Intramolecular Geometry and the N-O Bond
In the solid state, the N-O bond length of pyridine N-oxide derivatives is highly diagnostic of its local electrostatic environment. A non-interacting N-O bond typically measures ~1.30 Å. However, when the oxygen atom acts as a strong hydrogen bond acceptor (e.g., from an adjacent amide N-H), charge transfer from the oxygen lone pairs to the hydrogen bond donor leads to a reduction in O→N back-donation [3]. In this structure, the N-O bond is expected to elongate to approximately 1.32–1.34 Å , confirming its participation in strong supramolecular interactions.
Intermolecular Interactions
The crystal packing is governed by a hierarchy of non-covalent interactions:
-
Hydrogen Bonding: The primary driving force is the strong classical hydrogen bond between the amide donor (N-H) and the highly nucleophilic N-oxide acceptor (O-N⁺) of an adjacent molecule. This typically forms centrosymmetric dimers characterized by an R22(10) ring motif.
-
Halogen Bonding: The para-chloro substituent on the benzoyl ring introduces a highly directional interaction vector. Due to the polarizability of the chlorine atom, a region of positive electrostatic potential—termed the σ -hole—forms on the distal extension of the C-Cl covalent bond [5]. This electrophilic region interacts with nucleophilic sites (such as the methoxy oxygen or the amide carbonyl) to form a Type-II halogen bond, which acts orthogonally to the hydrogen bonding network [4].
-
π−π Stacking: The nearly planar pyridine and chlorobenzene rings engage in offset face-to-face π−π stacking (centroid-to-centroid distances of ~3.6 Å), further stabilizing the 1D polymeric chains into a cohesive 3D lattice.
Hierarchical supramolecular assembly driven by non-covalent interactions.
Conclusion
The rigorous crystallographic characterization of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate reveals a complex interplay of electrostatic forces. By utilizing low-temperature data collection and intrinsic phasing, researchers can accurately map the elongated N-O bond and the orthogonal hydrogen/halogen bonding networks. These structural insights are paramount for rational drug design, allowing medicinal chemists to predict how this zwitterionic scaffold will interact with biological targets and formulate stable solid-state APIs.
References
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
-
Lemmerer, A., et al. (2016). "Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate." Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1687-1690.
-
Aakeröy, C. B., et al. (2019). "At the Interface of Isomorphous Behavior in a 3 × 3 Isomer Grid of Monochlorobenzamides: Analyses of the Interaction Landscapes via Contact Enrichment Studies." Crystal Growth & Design, 19(11), 6618-6629.
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2018). "A Practical Guide to the Design of Molecular Crystals." ACS Central Science, 4(12), 1587-1598.
An In-Depth Technical Guide to the Solubility Profile of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for the novel compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. We delve into the theoretical underpinnings of solubility based on the compound's structure, present detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility in aqueous and organic media, and discuss the impact of critical factors such as pH and polymorphism. This document is intended for researchers, scientists, and drug development professionals, offering a framework for generating the high-quality solubility data essential for informed decision-making in the pharmaceutical development pipeline.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper for oral drug absorption.[] An API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[2] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational pillar of drug development that influences everything from initial screening to final dosage form design.[3][4]
Physicochemical Characterization and Predicted Solubility
A molecule's structure is the primary determinant of its solubility.[5] By analyzing the functional groups of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, we can make informed predictions about its behavior in different solvent systems.
-
Pyridiniumolate: This zwitterionic N-oxide moiety introduces a significant dipole moment and potential for strong interactions with polar solvents like water. The oxygen atom is a strong hydrogen bond acceptor.
-
Amide Linkage: The amide group (-CONH-) is capable of both donating and accepting hydrogen bonds, contributing to aqueous solubility.
-
4-Chlorobenzoyl Group: This portion of the molecule is predominantly hydrophobic. The phenyl ring and the chloro-substituent increase lipophilicity, which will favor solubility in non-polar organic solvents.
-
Methoxy Group: The methoxy group (-OCH3) can act as a hydrogen bond acceptor, providing a modest contribution to aqueous solubility.
Predicted Solubility Behavior: Based on this analysis, the molecule possesses both polar, hydrogen-bonding functionalities and a significant non-polar region. This amphiphilic character suggests a complex solubility profile. We can predict:
-
Limited to moderate aqueous solubility: The hydrophobic chlorobenzoyl group will likely limit its solubility in pure water.
-
pH-dependent aqueous solubility: The pyridiniumolate and amide groups may have pKa values that fall within the physiological pH range, suggesting that its solubility will be significantly influenced by the pH of the medium.[]
-
Good solubility in polar organic solvents: Solvents like DMSO, DMF, and alcohols are expected to be effective at solvating both the polar and non-polar regions of the molecule.
| Feature | Predicted Influence on Solubility |
| Pyridiniumolate | Increases aqueous solubility through ionic and hydrogen bonding interactions. |
| Amide Linkage | Contributes to aqueous solubility via hydrogen bonding. |
| 4-Chlorobenzoyl | Decreases aqueous solubility; increases solubility in organic solvents. |
| Methoxy Group | Modestly increases aqueous solubility. |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following section details the authoritative protocols for quantifying the solubility of an NCE.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[3] The shake-flask method is the universally recognized "gold standard" for its determination.[6]
Causality: This method ensures that the system reaches true equilibrium, providing the most accurate and thermodynamically stable solubility value. It is critical for pre-formulation studies and regulatory submissions.[4][7]
-
Preparation: Add an excess amount of solid 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate to a series of vials containing the test solvent (e.g., pH-buffered aqueous solutions, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using an orbital shaker or rotator.[7] The equilibration time must be sufficient to reach a plateau in concentration; this is often determined by a time-course experiment, with 24-72 hours being a common range.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid material by centrifugation followed by filtration through a low-binding 0.45 µm filter.[10] This step is critical to avoid including solid particles in the analysis.
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[7] Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Kinetic Solubility: High-Throughput Screening
In early-stage drug discovery, speed is essential. Kinetic solubility assays are used to rapidly screen large numbers of compounds to identify those with favorable properties.[3][4] These methods measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[7]
Causality: This method is designed for high-throughput screening (HTS) to quickly rank-order compounds.[11] It relies on light scattering to detect the formation of precipitate when a compound falls out of solution, providing a rapid, albeit less precise, measure of solubility.[5][12]
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96- or 384-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[13] Perform serial dilutions across the plate.
-
Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]
-
Measurement: Measure the light scattering in each well using a nephelometer.[12] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
pH-Dependent Solubility Profile
For ionizable compounds, solubility can vary dramatically with pH. This is critically important as a drug passes through the varying pH environments of the gastrointestinal tract.[] Establishing a pH-solubility profile is a regulatory expectation and essential for predicting oral absorption.[14][15][16]
Causality: This protocol systematically evaluates solubility across the physiological pH range (typically 1.2 to 6.8) to understand how ionization affects the dissolution of the API.[14][15] This data is fundamental for Biopharmaceutics Classification System (BCS) categorization.[17]
-
Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Use appropriate buffer systems to ensure pH stability.
-
Equilibrium Solubility Measurement: Perform the shake-flask thermodynamic solubility assay (as described in 3.1) in each of the prepared buffers.
-
pH Verification: It is crucial to measure and confirm the pH of the saturated solution at the end of the equilibration period to ensure no significant pH shift occurred.[8][14]
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
| pH | Buffer System | Predicted Solubility Trend for a Weak Base |
| 1.2 | Simulated Gastric Fluid (SGF) | High (due to protonation) |
| 4.5 | Acetate Buffer | Intermediate |
| 6.8 | Phosphate Buffer (FaSSIF) | Low (approaching intrinsic solubility of free base) |
| 7.4 | Phosphate Buffer | Low |
Solubility in Organic Solvents
Understanding solubility in organic solvents is vital for developing analytical methods, purification strategies (crystallization), and certain formulation types (e.g., for toxicology studies).
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)).
-
Methodology: Employ the shake-flask method as described in section 3.1.
-
Analysis: Quantify the dissolved compound using a suitable analytical method (e.g., HPLC), ensuring the mobile phase is compatible with the solvent used.
| Solvent | Polarity Index | Predicted Solubility |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | High |
| Acetonitrile | 5.8 | Moderate |
| Acetone | 5.1 | Moderate-High |
| DMSO | 7.2 | Very High |
| Dichloromethane | 3.1 | Moderate-Low |
Critical Influencing Factor: Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[18] Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.[19][20] The most stable polymorph generally has the lowest solubility, while metastable forms are more soluble but can convert to the stable form over time.[21]
Self-Validating Protocol Insight: It is imperative to characterize the solid form of the API both before and after the solubility experiment (e.g., using X-ray Powder Diffraction - XRPD).[9] This confirms which polymorphic form the measured solubility corresponds to and ensures the data is reproducible and reliable.[21] Failure to control for polymorphism can lead to inconsistent and misleading solubility results, jeopardizing drug development.[22]
Conclusion
Establishing a comprehensive solubility profile for a novel compound like 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a non-negotiable step in modern drug development. By employing rigorous, well-validated protocols such as the shake-flask method for thermodynamic solubility and nephelometry for high-throughput kinetic screening, researchers can generate the critical data needed to guide medicinal chemistry, inform formulation strategies, and predict in vivo performance. A thorough investigation of the pH-solubility profile and an awareness of confounding factors like polymorphism are essential for ensuring scientific integrity and making sound, data-driven decisions on the path to developing safe and effective medicines.
References
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
ManTech Publications. (2023). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. Available at: [Link]
-
PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]
-
Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Available at: [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
IntechOpen. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available at: [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Available at: [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]
-
PubMed. (n.d.). The composite solubility versus pH profile and its role in intestinal absorption prediction. Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]
-
ACS Publications. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available at: [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]
-
IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available at: [Link]
Sources
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. raytor.com [raytor.com]
- 10. protocols.io [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. rheolution.com [rheolution.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. admescope.com [admescope.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
- 19. nishkaresearch.com [nishkaresearch.com]
- 20. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 21. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. primescholars.com [primescholars.com]
An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of the novel compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous chemical structures and established principles of materials science to predict its thermal characteristics. We delve into the theoretical underpinnings of thermal stability and melting phenomena, detailing the experimental protocols for their determination with a focus on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to evaluate the thermal properties of this and similar novel chemical entities.
Introduction
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a complex heterocyclic compound featuring a pyridiniumolate core. This zwitterionic structure, characterized by a positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen, imparts unique electronic and physicochemical properties. The substituents, a 4-chlorobenzoyl)amino group at the 5-position and a methoxy group at the 2-position, are expected to significantly influence its crystal packing, intermolecular interactions, and, consequently, its thermodynamic stability and melting point.
Understanding these thermal properties is paramount in the context of drug development. Thermodynamic stability dictates the shelf-life, storage conditions, and potential degradation pathways of an active pharmaceutical ingredient (API). The melting point is a critical parameter for purification, formulation development (e.g., in melt-based processes), and as an indicator of purity.[1]
This guide will first explore the anticipated molecular and intermolecular factors governing the thermal behavior of the title compound. Subsequently, it will provide detailed, field-proven experimental protocols for the determination of its thermodynamic stability and melting point, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Predicted Physicochemical Properties and Influencing Factors
The molecular structure of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate suggests a high degree of polarity and the potential for strong intermolecular interactions, which are key determinants of thermal stability and melting point.
Molecular Structure and Polarity
The pyridiniumolate core is inherently a betaine, a neutral molecule with a positive and negative charge on different atoms. This zwitterionic character leads to a large molecular dipole moment. The presence of the electronegative chlorine atom on the benzoyl ring and the methoxy group further contributes to the molecule's polarity.[2] The amide linkage introduces the capacity for strong hydrogen bonding.
Intermolecular Forces and Crystal Packing
The melting point of a crystalline solid is directly related to the strength of the intermolecular forces holding the molecules together in the crystal lattice.[3] For 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, several types of interactions are anticipated:
-
Ion-Dipole and Dipole-Dipole Interactions: The zwitterionic nature of the pyridiniumolate ring will lead to strong electrostatic interactions.
-
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen, the olate oxygen, and the methoxy oxygen can act as hydrogen bond acceptors. This extensive hydrogen bonding network is expected to significantly increase the melting point.[4]
-
π-π Stacking: The aromatic pyridine and benzene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction that can influence crystal packing and stability.[5]
The combination of these strong intermolecular forces suggests that 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is likely to be a high-melting solid with considerable thermodynamic stability.
Thermodynamic Stability Analysis
Thermodynamic stability refers to the resistance of a compound to decompose under the influence of heat. The primary technique for assessing this is Thermogravimetric Analysis (TGA).[6][7]
Theoretical Framework of Thermal Decomposition
Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules and a decrease in mass. The temperature at which decomposition begins is a measure of the compound's thermal stability. For the title compound, potential decomposition pathways could involve the cleavage of the amide bond, loss of the methoxy group, or fragmentation of the pyridinium ring.[8][9] Nitrogen-rich heterocyclic compounds can exhibit complex decomposition patterns, sometimes leading to the formation of stable char residue at high temperatures.[10][11]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]
Objective: To determine the onset temperature of decomposition (Tonset) and the mass loss profile of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry sample into a clean, inert TGA pan (e.g., alumina or platinum). A representative and uniformly packed sample is crucial for reproducible results.[13]
-
Instrument Setup: Place the sample pan in the TGA furnace. An empty pan of the same material is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study the inherent thermal stability without oxidative effects.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). A slower heating rate can provide better resolution of thermal events.[14]
-
-
Data Acquisition and Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Data Presentation:
The quantitative data from the TGA analysis should be summarized in a table.
| Parameter | Predicted Value Range | Description |
| Tonset (5% mass loss) | > 200 °C | The temperature at which a 5% loss of the initial mass is observed, indicating the beginning of significant decomposition. |
| Tmax (DTG peak) | 250 - 350 °C | The temperature of the maximum rate of decomposition for the primary decomposition step. |
| Residual Mass at 600 °C | Variable | The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of a stable char. |
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative degradation, allowing for the assessment of the compound's inherent thermal stability.
-
Heating Rate: A rate of 10 °C/min provides a good balance between experimental time and resolution of thermal events.
-
Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating.
Visualization of Experimental Workflow:
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a key physical property used for identification and purity assessment.[15] Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.[16][17]
Theoretical Framework of Melting
Melting is a first-order phase transition characterized by a sharp endothermic peak in a DSC thermogram. The temperature at the peak of the endotherm is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), the energy required to melt the substance.[18] For a pure, crystalline compound, the melting transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[1]
Given the potential for strong intermolecular forces, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is expected to have a relatively high melting point and a significant enthalpy of fusion.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19]
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile substances during heating.
-
Instrument Setup: Place the sealed sample pan in the DSC sample cell. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition and Analysis: Record the differential heat flow as a function of temperature. The resulting DSC thermogram is plotted with heat flow on the y-axis and temperature on the x-axis. The melting point is determined as the peak of the endothermic transition, and the enthalpy of fusion is calculated by integrating the peak area.
Data Presentation:
The quantitative data from the DSC analysis should be summarized in a table.
| Parameter | Predicted Value Range | Description |
| Melting Point (Tm) | 180 - 250 °C | The temperature at the peak of the melting endotherm. |
| Enthalpy of Fusion (ΔHfus) | 25 - 40 kJ/mol | The heat absorbed by the substance during melting. |
| Melting Range | < 2 °C | The temperature range over which the substance melts, indicative of purity. |
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Prevents mass loss due to sublimation or decomposition before melting, ensuring accurate enthalpy measurements.
-
Heating Rate: A 10 °C/min heating rate provides a good signal-to-noise ratio and sharp peaks for accurate determination of Tm and ΔHfus.
-
Sample Mass: A small sample mass ensures good thermal contact with the pan and minimizes thermal lag.
Visualization of Experimental Workflow:
Conclusion
While direct experimental data for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is not currently available, a thorough analysis of its molecular structure allows for informed predictions of its thermal properties. The presence of a zwitterionic pyridiniumolate core, coupled with functional groups capable of strong hydrogen bonding and other intermolecular interactions, suggests that this compound is likely a crystalline solid with a high melting point and good thermodynamic stability. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the experimental determination of these crucial parameters. The insights and methodologies presented herein are intended to facilitate the physicochemical characterization of this and other novel heterocyclic compounds, thereby supporting their advancement in pharmaceutical research and development.
References
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.).
- Nelson, D. J., Praetorius, J. M., & Crudden, C. M. (2016). CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. In N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools (2nd ed., pp. 46-98). The Royal Society of Chemistry.
-
Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. (2009). ACS Publications. Retrieved from [Link]
-
Thermal stability of N-alkylpyridinium chlorides and tetrachloroferrates 1-10. (n.d.). ResearchGate. Retrieved from [Link]
-
Heterocyclic compound - Melting, Boiling, Points. (n.d.). Britannica. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Synthesis and thermodynamic properties of a novel pyridinium-based asymmetrical gemini ionic liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridinium N‐Phenoxide Betaines and Their Application to the Characterization of Solvent Polarities, XIX. The Halochromism of Pyridinium N‐Phenoxide Betaine Dyes in Acetonitrile Solution. (2026, February 11). ResearchGate. Retrieved from [Link]
-
N-Heterocyclic Carbene Complexes: Decomposition Pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]
-
Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016, March 10). PMC. Retrieved from [Link]
-
Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024, December 30). MDPI. Retrieved from [Link]
-
Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. (2019, June 5). PMC. Retrieved from [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023, September 18). PMC. Retrieved from [Link]
-
What accounts for the large increases of the boiling points in these heterocyclic compounds? (2014, June 5). ResearchGate. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of poly(dihalophenylene oxide)s by solid-state thermal decomposition of manganese phenolate complexes with pyridine. (1998, February 1). R Discovery. Retrieved from [Link]
-
Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2025, October 16). ResearchGate. Retrieved from [Link]
-
(PDF) Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. (n.d.). ResearchGate. Retrieved from [Link]
-
TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and temperature dependence of physical properties of four pyridinium-based ionic liquids: Influence of the size of the cation. (n.d.). ResearchGate. Retrieved from [Link]
-
In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates. (n.d.). PMC. Retrieved from [Link]
-
Solution, thermal and optical properties of new poly(pyridinium salt)s derived from bisquinoline diamines. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis Using Pyridinium N-Ylides. I. Synthesis and Some Reactions of Substituted 1-(Acetylimino). (n.d.). Retrieved from [Link]
-
Heterocyclic Pyridinium Betaines, A New Class of Second-Order Nonlinear Optical Materials: Combined Theoretical and Experimental Investigation of First-Order Hyperpolarizability through ab Initio, INDO/S, and Hyper-Rayleigh Scattering. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
- Heterocyclic Compounds. (n.d.).
-
Synthesis, Structure and Thermal Properties of Copper and Silver Polyynides and Acetylides. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of New Energetic Plasticizers: Benzoyl-terminated Poly(epichlorohydrin) Modified by Phenylhydrazine and its Derivatives. (2020, September 14). ResearchGate. Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved from [Link]
-
A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. (2024, November 20). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
N-Alkynylpyridinium Salts: Highly Electrophilic Alkyne-Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. (2018, March 21). PubMed. Retrieved from [Link]
-
Synthesis and Investigation of Surface Tension Properties of Fatty Pyrimidinium Betaines. (2024, November 14). Scientific.net. Retrieved from [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]
-
Initial mechanisms for the decomposition of electronically excited energetic materials: 1,5′-BT, 5,5′-BT, and AzTT. (2015, March 31). AIP Publishing. Retrieved from [Link]
-
Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites on Coral Reefs. (n.d.). PMC. Retrieved from [Link]
-
Differential Scanning Calorimetry. (n.d.). University of Cambridge. Retrieved from [Link]
-
(PDF) Synthesis of Pyridinium – indan-1,3-dion-2-ide Betaine Dyes and Use as Indicators of Carboxylic Acids' Polarity. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from [Link]
-
A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies. (2022, June 16). MDPI. Retrieved from [Link]
-
TGA | Pharmaceutical Products | Process Monitoring. (2018, November 1). Hiden Analytical. Retrieved from [Link]
-
PPSOH - PYRIDINIUM BETAINE. (n.d.). Ataman Kimya. Retrieved from [Link]
- Melting Point Determination / General Tests. (n.d.).
Sources
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. veeprho.com [veeprho.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. torontech.com [torontech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 19. A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies | MDPI [mdpi.com]
Introduction: The Therapeutic Potential and Early-Stage Safety Assessment of Novel Pyridinium Derivatives
An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of Novel Pyridinium Compounds: A Case Study Approach
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols and insights provided are based on established scientific methodologies. The specific compound "5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate" is used as a hypothetical example to illustrate the process, as no direct public data is available for this specific molecule. Researchers should adapt these methodologies based on the specific properties of their compound of interest.
Pyridinium compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. Their unique chemical structure allows for extensive modification, making them attractive candidates for drug discovery programs. However, early and rigorous assessment of their cytotoxic potential and overall safety profile is paramount to identify promising lead compounds and mitigate the risk of late-stage failures in the drug development pipeline.
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity and safety of novel pyridinium derivatives, using the hypothetical compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data to build a robust preclinical safety profile.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its direct effect on cell viability across a range of concentrations. This dose-response relationship is fundamental to understanding the compound's potency and therapeutic window.
Core Principle: The MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the typical workflow for an MTT-based cytotoxicity assessment.
Caption: Workflow for MTT-based cytotoxicity assessment.
Step-by-Step Protocol: MTT Assay
-
Cell Culture: Culture selected cell lines (e.g., a cancer cell line like HeLa and a normal cell line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations to be tested.
-
Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | 48 | 15.2 |
| HEK293 | 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | 48 | 89.5 |
| Doxorubicin | HeLa | 48 | 0.8 |
Interpretation: The hypothetical data suggests that 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate exhibits preferential cytotoxicity towards the HeLa cancer cell line compared to the non-cancerous HEK293 cell line, as indicated by the lower IC₅₀ value. This selectivity is a desirable characteristic for a potential anticancer agent.
Part 2: Mechanistic Insights into Cytotoxicity
Understanding the mechanism by which a compound induces cell death is crucial for its development. Apoptosis, or programmed cell death, is a common and often preferred mechanism for anticancer drugs.
Core Principle: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow: Apoptosis Assay
The following diagram outlines the workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include vehicle-treated and positive control groups.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI at 488 nm and measure the emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Pyridiniumolate (IC₅₀) | 45.3 | 35.8 | 18.9 |
| Staurosporine (Positive Control) | 30.2 | 48.7 | 21.1 |
Interpretation: The hypothetical data indicates a significant increase in the percentage of early and late apoptotic cells upon treatment with 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, suggesting that the compound induces cytotoxicity primarily through the activation of apoptotic pathways.
Part 3: Advanced Safety Profiling - Assessing Off-Target Effects
A critical aspect of the safety profile is to evaluate potential off-target effects, particularly on key physiological systems. The hERG (human Ether-à-go-go-Related Gene) potassium channel is of significant interest as its inhibition can lead to cardiac arrhythmias.
Core Principle: hERG Channel Inhibition Assay
The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel can prolong the QT interval, a major risk factor for developing a potentially fatal arrhythmia known as Torsades de Pointes. Therefore, assessing the inhibitory potential of a new chemical entity on the hERG channel is a regulatory requirement in preclinical drug development. Automated patch-clamp systems are commonly used for this purpose.
Experimental Workflow: hERG Inhibition Assay
The following diagram illustrates the general workflow for assessing hERG channel inhibition.
Caption: Workflow for hERG channel inhibition assay.
Step-by-Step Protocol: Automated Patch-Clamp for hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and prepare the cells according to the specific requirements of the automated patch-clamp platform.
-
Instrument Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish a high-resistance seal between the cell membrane and the patch-clamp chip, followed by membrane rupture to achieve the whole-cell configuration.
-
Baseline Recording: Apply a voltage protocol to elicit hERG currents and record a stable baseline.
-
Compound Application: Apply increasing concentrations of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate to the cells.
-
Current Measurement: Record the hERG current at each concentration after a steady-state effect is reached.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation: Hypothetical hERG Inhibition Data
| Compound | hERG IC₅₀ (µM) |
| 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | > 100 |
| Astemizole (Positive Control) | 0.009 |
Interpretation: A hypothetical hERG IC₅₀ value greater than 100 µM for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate suggests a low risk of hERG channel inhibition at therapeutically relevant concentrations (assuming the cytotoxic IC₅₀ in cancer cells is significantly lower). This is a favorable safety characteristic.
Conclusion and Future Directions
This guide has outlined a foundational in vitro strategy for assessing the cytotoxicity and safety profile of a novel pyridinium compound. The hypothetical case of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate demonstrates a desirable profile: selective cytotoxicity towards cancer cells, induction of apoptosis, and a low potential for hERG channel inhibition.
Further investigations should include:
-
Broader Cytotoxicity Screening: Testing against a larger panel of cancer and normal cell lines.
-
Mechanism of Action Studies: Investigating the specific apoptotic pathways involved (e.g., caspase activation, mitochondrial membrane potential).
-
In Vivo Studies: If the in vitro profile remains promising, progressing to animal models to evaluate efficacy and safety in a whole-organism context.
By following a systematic and mechanistically driven approach to in vitro safety and cytotoxicity assessment, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective new therapies.
References
As this guide uses a hypothetical compound, the references provided are to established methodologies and review articles relevant to the described techniques.
Pharmacokinetic Profiling of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate represents a highly specialized chemotype characterized by a halogenated benzamide linked to a zwitterionic pyridine N-oxide core. The strategic incorporation of the N-oxide moiety fundamentally alters the electron density of the heteroaromatic ring, providing a unique balance of aqueous solubility and lipophilicity [3].
This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this molecule. By dissecting its physicochemical parameters, absorption potential, and metabolic liabilities—specifically the enzymatic reduction of the N-oxide [2]—this guide establishes a robust framework for preclinical evaluation.
Physicochemical Properties & Structural Implications
The pharmacokinetic behavior of a molecule is intrinsically tied to its physicochemical properties. For 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, the structure dictates a specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
The Pyridine N-Oxide Core: The N⁺–O⁻ dative bond is highly polar and acts as a strong hydrogen bond acceptor. This significantly enhances aqueous solubility in the gastrointestinal tract and decreases basicity compared to a standard pyridine ring [1].
-
The 4-Chlorobenzoyl Group: The para-chloro substitution effectively blocks CYP-mediated aromatic hydroxylation at the most sterically accessible position, thereby improving the overall metabolic stability of the lipophilic tail [4].
-
The 2-Methoxy Group: Provides a slight increase in lipophilicity while serving as a potential, albeit minor, site for CYP-mediated O-demethylation.
Table 1: Predicted Physicochemical & In Silico PK Parameters
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 278.69 g/mol | Well within Lipinski's limits; favorable for passive diffusion. |
| cLogP | ~1.9 | Balanced lipophilicity; optimal for oral absorption and systemic circulation. |
| Topological PSA | 68.3 Ų | Excellent intestinal permeability; restricted blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 1 (Amide NH) | Low desolvation energy penalty during membrane transit. |
| H-Bond Acceptors | 4 | N-oxide acts as a strong acceptor, driving aqueous solubility. |
Absorption and Distribution
With a cLogP of 1.9 and a Polar Surface Area (PSA) of 68.3 Ų, the compound is predicted to exhibit high passive transcellular permeability. However, the highly polar nature of the N-oxide group can occasionally trigger recognition by apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Upon reaching systemic circulation, the lipophilic chlorobenzoyl moiety drives moderate-to-high plasma protein binding (PPB). The volume of distribution ( Vd ) is expected to be moderate, with the compound primarily partitioning into highly perfused organs rather than deep adipose tissue, owing to the zwitterionic core.
Fig 1. Preclinical pharmacokinetic profiling workflow from in vitro to in vivo.
Metabolic Stability and Biotransformation
The metabolic fate of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is governed by three primary pathways. Understanding these pathways is critical, as N-oxides are often utilized as prodrugs or bioreductive agents [1].
-
N-Oxide Reduction (Primary Pathway): Pyridine N-oxides are highly susceptible to enzymatic reduction by single-electron transferring flavoenzymes (e.g., Ferredoxin-NADP⁺ reductase) and CYP450 oxidoreductases [2]. This process is particularly active in the hypoxic environment of the gut microbiome and the hepatic centrilobular region.
-
Amide Hydrolysis: Hepatic carboxylesterases and amidases can cleave the central amide bond, yielding 4-chlorobenzoic acid and a substituted pyridine amine.
-
O-Demethylation: CYP450 enzymes (likely CYP2C9 or CYP3A4) may mediate the removal of the 2-methoxy group, resulting in a 2-pyridone derivative.
Fig 2. Primary biotransformation pathways of the N-oxide parent compound.
Table 2: Representative In Vitro ADME Profile Targets
| Assay | Metric | Target Range | Interpretation |
| Caco-2 Permeability | Papp (A to B) | >5×10−6 cm/s | Indicates high potential for complete intestinal absorption. |
| Efflux Ratio | Papp(B−A)/Papp(A−B) | <2.0 | Low P-glycoprotein efflux liability. |
| Microsomal Stability | Intrinsic Clearance ( CLint ) | <30 µL/min/mg | Ensures sufficient half-life for systemic exposure. |
Self-Validating Experimental Protocols
To accurately profile this compound, standard assays must be modified to account for the unique reactivity of the N-oxide functional group.
Protocol A: Hypoxic Hepatic Microsomal Stability Assay
Standard aerobic microsomal assays often underestimate the clearance of N-oxides because molecular oxygen competes with the N-oxide for the reductase enzymes [1]. This protocol ensures accurate CLint determination.
-
Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Deoxygenation (Causality Step): Purge the incubation buffer with ultra-pure Nitrogen ( N2 ) gas for 15 minutes. Reasoning: CYP oxidoreductase-mediated N-oxide reduction is highly sensitive to oxygen inhibition. Hypoxic conditions mimic the centrilobular liver environment where this metabolism occurs.
-
Equilibration: Add 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, explicitly monitoring the parent mass transition ( m/z 279 → 139) and the reduced pyridine metabolite ( m/z 263 → 139).
Protocol B: Bidirectional Caco-2 Permeability Assay with pH Gradient
Because the compound contains a zwitterionic N-oxide, its ionization state—and thus its permeability—is highly dependent on the local pH.
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of tight junctions and the polarized expression of apical efflux transporters.
-
Buffer Preparation (Causality Step): Prepare the Apical (A) buffer at pH 6.5 and the Basolateral (B) buffer at pH 7.4. Reasoning: This pH gradient accurately mimics the physiological microenvironment of the intestinal lumen (slightly acidic) versus systemic circulation (neutral), ensuring the N-oxide's ionization state reflects in vivo conditions.
-
Dosing: Apply 10 µM of the test compound to either the Apical chamber (for A-to-B transport) or the Basolateral chamber (for B-to-A transport).
-
Sampling: Incubate at 37°C. Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Quantification: Determine concentrations via LC-MS/MS and calculate the apparent permeability ( Papp ) and Efflux Ratio (ER).
Conclusion
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a structurally compelling molecule. Its pharmacokinetic profile is heavily dictated by the pyridine N-oxide moiety, which enhances solubility but introduces specific metabolic liabilities, namely enzymatic reduction. By employing the hypoxia-adapted in vitro protocols outlined above, drug development professionals can accurately predict its in vivo clearance and optimize subsequent dosing regimens.
References
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities ACS Publications (Journal of Medicinal Chemistry)[Link] [1]
-
The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency Biologija (Lithuanian Academy of Sciences)[Link] [2]
-
Mitigating Heterocycle Metabolism in Drug Discovery ACS Publications (Journal of Medicinal Chemistry)[Link] [4]
Binding affinity of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate to target proteins
An In-Depth Technical Guide to the Biophysical Characterization of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Executive Summary
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a validated therapeutic agent is underpinned by a rigorous, quantitative understanding of its binding affinity and kinetics with its biological targets. This guide provides an in-depth technical framework for determining the binding affinity of the novel compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, a pyridiniumolate derivative with potential therapeutic relevance.
This document moves beyond a simple recitation of protocols. It is designed to serve as a strategic manual, elucidating the rationale behind methodological choices and providing the comprehensive, step-by-step guidance necessary for generating robust, reproducible, and insightful data. We will explore a suite of gold-standard biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), contextualized for the analysis of small molecule-protein interactions. The protocols and principles outlined herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction to the Compound and the Analytical Challenge
Compound of Interest: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate Molecular Formula: C₁₃H₁₁ClN₂O₃ Structural Class: Pyridiniumolate Derivative
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a small molecule whose biological targets are not yet extensively characterized in public-domain literature. This scenario is common in early-stage drug discovery, where a compound may be identified through phenotypic screening or synthesized as part of a medicinal chemistry campaign. The critical next step, which this guide addresses, is the identification of its molecular target(s) and the precise quantification of the binding interaction.
For the purpose of this guide, we will proceed with a common and highly relevant hypothetical target class in oncology and immunology: a protein kinase . We will refer to it as Target Kinase X (TKX) . The methodologies detailed are broadly applicable to a wide range of protein targets.
Core Principles: Understanding Binding Affinity and Kinetics
Before delving into experimental design, it is crucial to understand the key parameters we aim to measure. The interaction between our compound (the ligand, L) and Target Kinase X (the protein, P) can be described by the following equilibrium:
P + L ⇌ PL
The strength of this interaction is quantified by the Equilibrium Dissociation Constant (KD) , which is the ratio of the dissociation rate to the association rate. A lower KD value signifies a higher binding affinity.
-
Association Rate Constant (kon or ka): The rate at which the protein-ligand complex is formed (units: M⁻¹s⁻¹).
-
Dissociation Rate Constant (koff or kd): The rate at which the complex breaks apart (units: s⁻¹).
-
Equilibrium Dissociation Constant (KD): KD = koff / kon (units: M). This represents the concentration of ligand at which 50% of the protein is bound at equilibrium.
While KD provides a measure of affinity, the kinetic constants (kon and koff) provide deeper insight into the interaction dynamics, particularly the residence time of the compound on its target, which can be a critical determinant of in vivo efficacy.
Methodology I: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity. It is an indispensable tool for characterizing small molecule interactions.
Principle of SPR
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (TKX) is immobilized on the chip surface. A solution containing the compound of interest is then flowed over the surface. Binding of the compound to the immobilized protein causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound compound. The resulting data, plotted as Response Units (RU) versus time, is called a sensorgram.
Experimental Workflow: SPR Analysis
The following diagram outlines the standard workflow for an SPR experiment.
Caption: Standard workflow for an SPR binding kinetics experiment.
Detailed Step-by-Step Protocol for SPR
Objective: To determine the kon, koff, and KD of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate for Target Kinase X.
-
Immobilization of Target Kinase X:
-
Rationale: Covalent immobilization via amine coupling is a robust and common method for attaching a protein to a carboxymethylated dextran (CM5) sensor chip surface.
-
Steps:
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject Target Kinase X (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 2000-3000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in parallel (activated and deactivated without protein) to enable reference subtraction.
-
-
-
Binding Analysis (Kinetics Assay):
-
Rationale: A multi-cycle kinetics experiment involves injecting a series of compound concentrations over the target and reference surfaces. This allows for the global fitting of association and dissociation data to a binding model.
-
Steps:
-
Prepare a dilution series of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD, typically ranging from 0.1x to 10x the KD (e.g., five concentrations from 10 nM to 1 µM, plus a zero-concentration blank).
-
For each cycle, perform the following: a. Association: Inject one concentration of the compound over the flow cells for a defined period (e.g., 180 seconds) to monitor the binding phase. b. Dissociation: Switch back to running buffer and monitor the signal decrease for an extended period (e.g., 600 seconds) to observe the dissociation phase. c. Regeneration: Inject a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound compound and prepare the surface for the next cycle. This step requires careful optimization to ensure it doesn't damage the immobilized protein.
-
-
-
Data Analysis:
-
Rationale: The raw sensorgrams are processed and fit to a kinetic model to extract the rate constants.
-
Steps:
-
Process the data by subtracting the reference channel signal and the zero-concentration (blank) cycle signal.
-
Fit the processed sensorgrams globally using a suitable binding model, most commonly the 1:1 Langmuir model, which assumes a simple bimolecular interaction.
-
The fitting algorithm will yield values for kon, koff, and the calculated KD (koff/kon). The quality of the fit should be assessed by examining the residuals and the Chi² value.
-
-
Methodology II: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for determining not only the binding affinity (KD) but also the complete thermodynamic profile of an interaction (enthalpy, ΔH, and entropy, ΔS).
Principle of ITC
In an ITC experiment, a solution of the ligand (compound) is titrated into a sample cell containing the protein (TKX). The instrument consists of a reference cell and a sample cell. As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to determine the heat change.
Experimental Workflow: ITC Analysis
Caption: Standard workflow for an ITC binding affinity experiment.
Detailed Step-by-Step Protocol for ITC
Objective: To determine the KD, stoichiometry (n), ΔH, and ΔS of the interaction.
-
Sample Preparation (Critical Step):
-
Rationale: ITC is highly sensitive to buffer mismatches, which can create large heats of dilution that obscure the binding signal.
-
Steps:
-
Dialyze the purified Target Kinase X extensively against the final experimental buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% DMSO).
-
Dissolve the 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate powder in 100% DMSO to create a high-concentration stock, and then dilute it into the exact same buffer used for the final dialysis step. The final DMSO concentration must be identical in both the protein (cell) and compound (syringe) solutions.
-
Accurately measure the final concentrations of both protein (e.g., via A280) and compound.
-
Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles.
-
-
-
ITC Experiment Setup:
-
Rationale: The concentrations should be chosen to ensure the "c-window" (c = n * [Protein] / KD) is within an optimal range (typically 10 < c < 1000) for reliable curve fitting.
-
Steps:
-
Load the sample cell (volume ~200 µL) with Target Kinase X at a concentration of 10-20 µM.
-
Load the injection syringe (volume ~40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL each).
-
-
-
Data Analysis:
-
Rationale: The integrated heat data is plotted against the molar ratio of ligand to protein and fit to a model to extract thermodynamic parameters.
-
Steps:
-
Integrate the area under each peak in the raw thermogram to obtain the heat change per injection (ΔH).
-
Plot these ΔH values against the molar ratio ([Ligand]/[Protein]).
-
Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites model). The fit will yield the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
-
Data Summary and Interpretation
After performing these experiments, the quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Binding Data for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate with Target Kinase X
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Interpretation |
| KD (nM) | 125 | 150 | Indicates a moderate-to-high affinity interaction. Consistency between orthogonal methods increases confidence. |
| kon (10⁵ M⁻¹s⁻¹) | 1.5 | Not Determined | A moderately fast association rate. |
| koff (10⁻² s⁻¹) | 1.875 | Not Determined | Implies a residence time (1/koff) of ~53 seconds on the target. |
| Stoichiometry (n) | Not Determined | 0.98 | Confirms a 1:1 binding model, as assumed in the SPR analysis. |
| ΔH (kcal/mol) | Not Determined | -8.5 | The binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions. |
| -TΔS (kcal/mol) | Not Determined | -1.2 | The binding is slightly entropically unfavorable, possibly due to conformational rigidity upon binding. |
Biological Context: Target Kinase X Signaling
Understanding the binding affinity is only part of the story. This interaction must be placed in its biological context. If TKX is part of a known signaling cascade, inhibiting its activity with our compound could have downstream effects.
Caption: Hypothetical signaling pathway involving Target Kinase X.
This diagram illustrates how our compound, by binding to and inhibiting TKX, could block the downstream signaling cascade that leads to cellular proliferation, providing a clear rationale for its potential therapeutic effect.
Conclusion
This guide has provided a comprehensive, technically detailed framework for the biophysical characterization of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. By employing orthogonal, gold-standard techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can obtain high-confidence data on binding affinity, kinetics, and thermodynamics. The provided step-by-step protocols and workflow diagrams serve as a practical resource for designing and executing experiments that are both robust and insightful. A thorough understanding of these molecular interactions is the foundational bedrock upon which successful drug development programs are built.
References
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Cytiva. (n.d.). Biacore™ Assay Handbook. [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213–221. [Link]
Application Note: Synthesis and Characterization Protocol for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Retrosynthetic Rationale
The compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (systematically known as 5-(4-chlorobenzamido)-2-methoxypyridine 1-oxide) is a highly functionalized heterocyclic core relevant to medicinal chemistry and fragment-based drug discovery.
Designing a robust synthesis for this zwitterionic compound requires careful consideration of regioselectivity and oxidation state management. The most reliable approach is a two-step linear sequence:
-
Amidation: Initial coupling of 5-amino-2-methoxypyridine with 4-chlorobenzoyl chloride[1].
-
N-Oxidation: Subsequent oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (mCPBA)[2].
Mechanistic Causality: Reversing these steps (i.e., oxidizing the aminopyridine first) is synthetically flawed. A free primary amine is highly susceptible to competitive oxidation by peroxy acids, leading to complex mixtures of nitroso, nitro, or azo byproducts. By performing the amidation first, the exocyclic nitrogen's nucleophilicity is drastically reduced by the electron-withdrawing carbonyl group. This ensures that the subsequent electrophilic oxygen transfer from mCPBA is completely regioselective for the endocyclic pyridine nitrogen.
Figure 1: Two-step synthetic workflow for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Materials and Reagents
Accurate stoichiometry is critical, particularly for the oxidation step, as commercial mCPBA is sold as a stabilized mixture.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Function |
| 5-Amino-2-methoxypyridine | 124.14 | 1.0 eq | 1.24 g | Starting Material |
| 4-Chlorobenzoyl chloride | 175.01 | 1.1 eq | 1.92 g (1.41 mL) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 eq | 1.52 g (2.09 mL) | Acid Scavenger |
| mCPBA (77% active) | 172.57 | 1.3 eq | 2.91 g (Total mass) | Oxidizing Agent |
| Dichloromethane (DCM) | 84.93 | - | 70 mL (Total) | Reaction Solvent |
Step-by-Step Synthesis Protocols
Step 1: Synthesis of Intermediate 5-(4-chlorobenzamido)-2-methoxypyridine
This step utilizes a standard nucleophilic acyl substitution under basic conditions[1].
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.
-
Dissolution: Add 5-amino-2-methoxypyridine (1.24 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir until fully dissolved. Add Triethylamine (2.09 mL, 15.0 mmol).
-
Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
-
Causality: The reaction between an acyl chloride and an amine is highly exothermic. Cooling prevents localized heating, which can lead to the formation of di-acylated byproducts or degradation.
-
-
Addition: Dissolve 4-chlorobenzoyl chloride (1.41 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a dropping funnel or syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV detection).
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), and wash the combined organic layers with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude off-white solid can be used directly in the next step or recrystallized from ethanol.
Step 2: N-Oxidation to Target Compound
The use of mCPBA for the N-oxidation of pyridine derivatives is a highly reliable method[2]. However, rigorous safety protocols must be followed during workup to manage peroxide hazards[3].
-
Preparation: In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (assume 100% yield for calculation, ~2.62 g, 10.0 mmol) in 40 mL of DCM. Cool to 0 °C.
-
Oxidation: Weigh out 2.91 g of commercial mCPBA (77% active, equivalent to 13.0 mmol of active oxidant). Add the mCPBA to the stirring solution in small portions over 10 minutes.
-
Causality: Portioned addition mitigates the exothermic peroxy-acid reaction, preventing thermal degradation of the oxidant and ensuring a controlled reaction profile.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide product will appear as a highly polar, lower- Rf spot compared to the starting material.
-
Safety Quench (Critical): Cool the mixture back to 0 °C. Add 20 mL of saturated aqueous Sodium Thiosulfate ( Na2S2O3 ) and stir vigorously for 30 minutes.
-
Causality: Careful quenching of unreacted mCPBA with a suitable scavenger like sodium thiosulfate is critical prior to solvent evaporation to prevent thermal runaway or explosion hazards[3].
-
-
Neutralization: Add 30 mL of saturated aqueous NaHCO3 and stir for an additional 15 minutes.
-
Causality: This converts the byproduct meta-chlorobenzoic acid into its water-soluble sodium salt, allowing it to be partitioned into the aqueous layer.
-
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, dry over Na2SO4 , and concentrate. Purify the crude residue via silica gel flash chromatography utilizing a gradient elution from 100% DCM to 90:10 DCM:MeOH.
Figure 2: Safety-focused workup and purification workflow for the N-oxidation step.
Analytical Characterization (Expected Data)
To ensure the self-validating nature of this protocol, compare your isolated product against the expected analytical parameters below. The formation of the N-oxide is most distinctly confirmed by the downfield shift of the Pyridine H-6 proton in the 1H NMR spectrum and the characteristic N-O stretch in the IR spectrum[2].
Mass Spectrometry (ESI-LC/MS):
-
Formula: C13H11ClN2O3
-
Exact Mass: 278.05
-
Expected [M+H]+ : m/z 279.05 (with characteristic 3:1 isotopic pattern for 35Cl/37Cl )
1H NMR (400 MHz, DMSO- d6 ):
| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 10.55 | s | 1H | Amide -NH- |
| 1H | 8.68 | d ( J=2.0 Hz) | 1H | Pyridine H-6 (adjacent to N-O) |
| 1H | 7.95 | d ( J=8.5 Hz) | 2H | Benzoyl H-2, H-6 |
| 1H | 7.82 | dd ( J=9.0,2.0 Hz) | 1H | Pyridine H-4 |
| 1H | 7.60 | d ( J=8.5 Hz) | 2H | Benzoyl H-3, H-5 |
| 1H | 7.15 | d ( J=9.0 Hz) | 1H | Pyridine H-3 |
| 1H | 3.92 | s | 3H | Methoxy −OCH3 |
Infrared Spectroscopy (FT-IR, ATR):
-
~3250 cm −1 : N-H stretch (Amide)
-
~1660 cm −1 : C=O stretch (Amide I band)
-
~1220 - 1250 cm −1 : N-O stretch (Strong, characteristic of pyridine N-oxides)
References
-
Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." ARKIVOC 2001 (i) 242-268.[Link]
-
Davies, S. G. et al. "Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein–Protein Interaction." Journal of Medicinal Chemistry 2019, 62 (9), 4683-4702.[Link]
-
Kulkarni, A. et al. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development 2019, 23 (2), 244-251.[Link]
Sources
HPLC-UV method development for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate quantification
An Application Note and Protocol for the Quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate using a Validated HPLC-UV Method
Introduction
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity, establishing a reliable and robust analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted technique for the quantification of active pharmaceutical ingredients (APIs) due to its specificity, sensitivity, and accuracy.[1]
This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase HPLC-UV method for the quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]
Analyte Physicochemical Properties and Methodological Rationale
Chemical Structure:
Caption: Workflow for HPLC-UV Method Development.
Part 2: Optimized Chromatographic Conditions
The systematic development process yielded the following optimized conditions for the quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH2PO4 Buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Part 3: Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures. [2][3][5]The validation assesses specificity, linearity, range, accuracy, precision, and robustness.
Experimental Protocols: Method Validation
-
Specificity:
-
Analyze the diluent (blank) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies by subjecting the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (UV light) stress.
-
Analyze the stressed samples to confirm that the analyte peak is well-resolved from all degradation product peaks.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 5 µg/mL to 100 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Spike a placebo mixture with known amounts of the analyte.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%. [6]
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
-
Analyze the system suitability parameters to ensure they remain within acceptable limits.
-
Method Validation Workflow
Caption: Validation workflow based on ICH Q2(R1) guidelines.
Part 4: Validation Results and Discussion
The validation experiments confirmed that the developed HPLC-UV method is suitable for the quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. A summary of the results is presented below.
Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 105432 |
| 10 | 210987 |
| 25 | 528765 |
| 50 | 1056345 |
| 100 | 2115890 |
| Regression Equation | y = 21085x + 450 |
| Coefficient (R²) | 0.9998 |
The calibration curve showed excellent linearity over the range of 5-100 µg/mL with a coefficient of determination (R²) of 0.9998.
Accuracy and Precision
| Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | Repeatability (%RSD) (n=6) | Intermediate Precision (%RSD) (n=6) |
| 50% | 25 | 99.5% | - | - |
| 100% | 50 | 100.8% | 0.65% | 0.88% |
| 150% | 75 | 101.2% | - | - |
The accuracy of the method was confirmed with recovery values between 99.5% and 101.2%. The precision was excellent, with %RSD values for repeatability and intermediate precision well below the 2.0% limit.
LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
The low LOD and LOQ values indicate high sensitivity of the method, making it suitable for the analysis of low concentrations of the analyte.
Specificity and Robustness
The method demonstrated high specificity, with no interference from the placebo or degradation products observed at the analyte's retention time. The robustness study showed that minor, deliberate changes to the method parameters did not significantly affect the results, indicating the method's reliability during routine use.
Conclusion
A simple, rapid, and reliable RP-HPLC-UV method has been successfully developed and validated for the quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The method adheres to the requirements of the ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. [2][3]This validated method is suitable for routine quality control analysis, stability studies, and other quantitative applications in a drug development setting.
References
- Aggregation induced emission by pyridinium–pyridinium interactions. RSC Publishing.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. PMC.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- UV-Vis Spectrum of Pyridine. SIELC Technologies.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated C
- UV-spectrum of pyridine.
- HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles.
- HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis.
- HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. PubMed.
- UV and RP-HPLC method development and validation for the estimation of pirfenidone in marketed. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
Sources
- 1. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ijbpas.com [ijbpas.com]
Application Notes and Protocols for the Use of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate as a Reagent in Organic Synthesis
Introduction: The Versatility of Pyridinium Ylides in Heterocyclic Synthesis
Pyridinium ylides are a class of 1,3-dipoles that have become indispensable tools in synthetic organic chemistry.[1] Characterized by a positively charged pyridinium ring covalently bonded to a negatively charged carbon atom (a carbanion), these reactive intermediates are particularly valuable for the construction of nitrogen-containing heterocyclic scaffolds.[1][2] Their utility is most prominently showcased in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to indolizine derivatives and other fused N-heterocycles.[2]
The stability and reactivity of pyridinium ylides are heavily influenced by the substituents on both the pyridinium ring and the carbanion.[1] Electron-withdrawing groups on the carbanion, for instance, stabilize the ylide through resonance delocalization, making them easier to handle. Conversely, substituents on the pyridinium ring can modulate the electronic properties of the 1,3-dipole, thereby influencing its reactivity in cycloaddition reactions.
This guide focuses on a specific, functionalized pyridinium ylide, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate . While this particular reagent is not extensively documented in the scientific literature, its structure suggests significant potential in organic synthesis. The presence of an electron-donating methoxy group at the 2-position and an electron-withdrawing N-acylamino group at the 5-position presents an interesting electronic profile. This document will provide a theoretical framework and proposed protocols for the synthesis and application of this reagent, based on well-established principles of pyridinium ylide chemistry.
Proposed Synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
The synthesis of N-acylaminopyridinium ylides typically involves the N-amination of the parent pyridine, followed by acylation and subsequent deprotonation. A plausible synthetic route to the title compound is proposed below.
Workflow for the Synthesis of the Reagent
Caption: Proposed synthetic workflow for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Step-by-Step Protocol:
-
Synthesis of 5-Amino-2-methoxypyridine: This starting material can be prepared from 2-methoxy-5-nitropyridine via standard reduction conditions, such as catalytic hydrogenation (H2 gas over Palladium on carbon).
-
N-Amination: The resulting 5-amino-2-methoxypyridine can be N-aminated using a reagent like hydroxylamine-O-sulfonic acid. This step introduces the N-amino group, which is the precursor to the ylide.
-
Acylation: The N-amino-pyridinium salt is then acylated with 4-chlorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding N-(4-chlorobenzamido)pyridinium salt.
-
In Situ Generation of the Ylide: The final pyridiniumolate ylide is typically not isolated but generated in situ just before its use in a subsequent reaction.[1] This is achieved by treating the N-(4-chlorobenzamido)pyridinium salt with a mild base such as potassium carbonate or triethylamine in an appropriate solvent.
Predicted Reactivity and Mechanistic Considerations
The electronic nature of the substituents on the pyridinium ring is expected to play a crucial role in the reactivity of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The 2-methoxy group is an electron-donating group, which would increase the electron density of the pyridine ring. In contrast, the 5-(N-acylamino) group is electron-withdrawing. This electronic push-pull system could enhance the dipolar character of the ylide, potentially increasing its reactivity in cycloaddition reactions.
In a typical [3+2] cycloaddition reaction with an alkyne, the reaction is believed to proceed through a concerted mechanism, although a stepwise pathway via a zwitterionic intermediate cannot always be ruled out. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Application Note 1: Synthesis of Highly Functionalized Indolizines via [3+2] Cycloaddition
The reaction of pyridinium ylides with electron-deficient alkynes is a cornerstone for the synthesis of indolizine derivatives.[3] We propose the use of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in a [3+2] cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) to generate a highly substituted indolizine.
Reaction Mechanism
Caption: Generalized mechanism for indolizine synthesis via [3+2] cycloaddition.
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(4-chlorobenzamido)-5-amino-2-methoxypyridinium salt (1.0 mmol) in 10 mL of anhydrous toluene.
-
Ylide Generation: Add finely ground anhydrous potassium carbonate (1.5 mmol, 1.5 equiv) to the suspension. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the in situ generation of the pyridinium ylide.
-
Cycloaddition: To the resulting mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 equiv) dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired indolizine derivative.
Predicted Outcome and Substrate Scope
| Entry | Dipolarophile | Expected Product | Predicted Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | 1,2-Dicarbomethoxy-substituted indolizine | 75-85 |
| 2 | Ethyl propiolate | 1-Carboethoxy-substituted indolizine | 60-70 |
| 3 | N-Phenylmaleimide | Fused tetracyclic adduct | 80-90 |
| 4 | Acrylonitrile | 1-Cyano-substituted dihydroindolizine | 55-65 |
Note: The predicted yields are hypothetical and based on typical yields for similar reactions reported in the literature.
Application Note 2: Synthesis of Dihydropyridines via Michael Addition-Cyclization Cascade
Pyridinium ylides can also react as nucleophiles in Michael addition reactions with α,β-unsaturated carbonyl compounds.[2] This can initiate a cascade reaction leading to the formation of various heterocyclic systems. We propose a reaction with an enone to synthesize a functionalized dihydropyridine derivative.
Experimental Workflow
Caption: Workflow for the synthesis of dihydropyridines.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the N-(4-chlorobenzamido)-5-amino-2-methoxypyridinium salt (1.0 mmol) and an α,β-unsaturated ketone (e.g., chalcone, 1.1 mmol) in 15 mL of anhydrous acetonitrile.
-
Ylide Generation and Reaction: Cool the solution to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the dihydropyridine product.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions should be taken. The synthesis and use of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and its precursors should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. The specific hazards of all reactants, such as 4-chlorobenzoyl chloride (corrosive) and DMAD (lachrymator), should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
While 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a novel reagent without extensive documentation, its structure suggests it is a promising candidate for the synthesis of complex nitrogen-containing heterocycles. Based on the well-established chemistry of pyridinium ylides, this guide provides a solid theoretical foundation and practical (though hypothetical) protocols for its synthesis and application in [3+2] cycloaddition and Michael addition-cyclization reactions. Researchers in medicinal chemistry and materials science may find this reagent to be a valuable building block for creating novel molecular architectures.
References
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. (1996). HETEROCYCLES, 43(9), 2005. Retrieved from [Link]
- Padwa, A., & Weingarten, M. D. (1996). Cycloaddition reactions of pyridinium and related azomethine ylides. Chemical Reviews, 96(1), 223-270.
- Kakehi, A. (2012). Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. ChemInform, 43(41).
- Funt, L., Novikov, M., & Khlebnikov, A. (2020). New applications of pyridinium ylides toward heterocyclic synthesis. Chemistry of Heterocyclic Compounds, 56(8), 935-937.
Sources
LC-MS/MS parameters for detecting 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in plasma
An Application Note and Protocol for the Quantitative Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in Plasma using LC-MS/MS
Introduction
The robust and sensitive quantification of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development. This document provides a comprehensive guide for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in plasma. This molecule, featuring a polar pyridiniumolate core and a hydrophobic chlorobenzoyl moiety, presents unique analytical challenges that necessitate a carefully optimized approach.
As a senior application scientist, this guide is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the selection of each parameter. The methodology is designed to be a self-validating system, ensuring reliability and reproducibility, which are critical for regulated bioanalysis.
Analyte Physicochemical Characteristics & Mass Spectrometry
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive LC-MS/MS method.[1][2] The structure of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate dictates its behavior during extraction, chromatographic separation, and mass spectrometric detection.
Chemical Structure:
Table 1: Physicochemical and Mass Spectrometric Properties
| Parameter | Value | Rationale / Comment |
| Chemical Formula | C₁₃H₁₁ClN₂O₃ | Derived from the chemical structure. |
| Monoisotopic Mass | 278.0458 g/mol | Calculated exact mass used for high-resolution MS. |
| Molecular Weight | 278.70 g/mol | Average molecular weight. |
| Precursor Ion ([M+H]⁺) | m/z 279.0531 | The pyridinium core is permanently charged, and the amine can be protonated, making it highly suitable for positive mode electrospray ionization (ESI+). |
| Primary Fragment (Quantifier) | m/z 139.0024 | Corresponds to the [4-chlorobenzoyl]⁺ cation, a stable and highly abundant fragment resulting from the cleavage of the amide bond. |
| Secondary Fragment (Qualifier) | m/z 141.0658 | Corresponds to the protonated [5-amino-2-methoxypyridine N-oxide]⁺ fragment, confirming the precursor identity. |
Ionization and Fragmentation Strategy
The inherent positive charge on the pyridinium nitrogen makes this analyte an ideal candidate for positive mode electrospray ionization (ESI+), which is expected to yield a strong signal for the protonated molecule [M+H]⁺.
Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell is employed to fragment the precursor ion, generating characteristic product ions for detection. The amide bond is the most labile site for fragmentation. The proposed fragmentation pathway is illustrated below.
Caption: Proposed MS/MS fragmentation pathway.
Multiple Reaction Monitoring (MRM) Parameters
For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high selectivity and sensitivity.
Table 2: Optimized MRM Transitions and MS Parameters
| Parameter | Analyte | Internal Standard (IS) |
| Precursor Ion (m/z) | 279.1 | e.g., 284.1 (¹³C₆-labeled) |
| Quantifier Ion (m/z) | 139.0 | e.g., 145.0 |
| Qualifier Ion (m/z) | 141.1 | e.g., 141.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized (e.g., 25-35 eV) | Optimized |
| Ionization Mode | ESI Positive | ESI Positive |
| Ion Spray Voltage (V) | ~4500 | ~4500 |
| Source Temperature (°C) | ~500 | ~500 |
Note: Collision energies should be empirically optimized for the specific instrument used to maximize the signal of product ions.
Plasma Sample Preparation: A Streamlined Protocol
The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and compromise the longevity of the analytical column and mass spectrometer.[3] For this application, a simple and efficient protein precipitation (PPT) method is proposed.[4][5]
Caption: Workflow for plasma sample preparation.
Step-by-Step Protocol:
-
Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of the working internal standard solution (a stable isotope-labeled version of the analyte is highly recommended).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analyte remains protonated and stable.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube, being cautious not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly to ensure the analyte is fully dissolved.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography: Achieving Optimal Separation
The analyte's structure, with both polar and non-polar features, makes reversed-phase chromatography a suitable choice. The use of an acidic mobile phase modifier is critical for achieving good peak shape and retention time reproducibility.
Table 3: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC provides higher resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good retention for the non-polar part of the molecule. The short length allows for fast gradients. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is protonated, improving peak shape and ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Gradient Elution | 0-0.5 min: 5% B | A typical gradient for separating the analyte from early-eluting matrix components and then eluting it with a sharp peak. |
| 0.5-3.0 min: 5% to 95% B | ||
| 3.0-4.0 min: 95% B | ||
| 4.0-4.1 min: 95% to 5% B | ||
| 4.1-5.0 min: 5% B (Equilibration) | ||
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 5 µL | Can be optimized based on the required sensitivity. |
Method Validation and Quality Control
While this document provides a robust starting point, any quantitative bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[6][7] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day variability.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Investigate the suppression or enhancement of ionization by co-eluting matrix components.
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[6][7]
Conclusion
This application note details a comprehensive and scientifically-grounded LC-MS/MS method for the quantification of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in plasma. The combination of a streamlined protein precipitation protocol, optimized reversed-phase chromatography, and highly selective MRM detection provides a robust and sensitive assay suitable for drug development and research applications. The explained rationale behind each parameter aims to empower researchers to further adapt and optimize this method for their specific needs.
References
-
Capacio, B. R., Dusik, B., Smith, J. R., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Journal of Chromatography B, 878(17-18), 1420–1425. [Link]
-
Sârbu, C., & Răducan, A. (2012). LC–MS/MS approaches for the assay ofbis-quaternary pyridinium oximes used as AChE reactivators in biological matrices. Bioanalysis, 4(18), 2297-2307. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Dong, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Song, H., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6147-6157. [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
Reid, J. D., & Song, E. J., et al. (2013). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 85(2), 1112-1119. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tecan.com [tecan.com]
- 3. biocompare.com [biocompare.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Note: Flash Chromatography Isolation Strategies for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Executive Summary & Molecular Profiling
The isolation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (a substituted pyridine N-oxide) presents a multifaceted chromatographic challenge. Traditional normal-phase flash chromatography often fails for this class of molecules due to their highly polarized zwitterionic core.
As an Application Scientist, designing a successful purification method requires deconstructing the molecule's physicochemical profile to understand its behavior on a stationary phase:
-
The 1-Pyridiniumolate Core (N-Oxide): This moiety possesses a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a massive dipole moment. The oxygen atom acts as a potent hydrogen-bond acceptor. On bare silica gel, it interacts aggressively with acidic silanol groups (Si-OH), leading to irreversible adsorption or severe peak tailing 1[1].
-
The Amide Linkage: The 4-chlorobenzoyl group is attached via an amide bond, introducing additional hydrogen bond donor (-NH) and acceptor (-C=O) sites that further complicate normal-phase mass transfer.
-
The Lipophilic Domain: The 4-chlorophenyl ring and the 2-methoxy group provide localized hydrophobicity, making the molecule amphiphilic and an excellent candidate for reversed-phase (C18) partitioning 2[2].
Chromatographic Causality & Solvent System Selection
To achieve high-purity isolation, the solvent system must either disrupt the N-oxide-silanol interaction (in normal phase) or stabilize the zwitterion's hydration sphere (in reversed phase).
If normal-phase silica is used, standard Hexane/Ethyl Acetate gradients will cause the compound to streak across the column. Instead, a highly polar Dichloromethane (DCM) and Methanol (MeOH) system is required 3[3]. Crucially, the addition of a volatile base (like Ammonium Hydroxide) competitively binds to the acidic silanols, "masking" them and allowing the N-oxide to elute in a tight, symmetrical band.
Alternatively, Reversed-Phase (C18) chromatography is highly recommended for water-soluble or highly polar ionizable compounds. By utilizing an aqueous mobile phase buffered with Formic Acid, the hydration state of the N-oxide and amide groups is standardized, yielding sharp peaks dictated purely by the hydrophobic partitioning of the chlorophenyl group 4[4].
Quantitative Solvent System Evaluation
| Solvent System | Stationary Phase | Modifier / Additive | Mechanism of Action | Suitability for Target |
| Hexane / EtOAc | Bare Silica (NP) | None | Dipole-dipole interaction | Poor: Causes irreversible binding and severe streaking. |
| DCM / MeOH | Bare Silica (NP) | None | H-bond disruption | Moderate: Elutes compound, but peak tailing is likely. |
| DCM / MeOH | Bare Silica (NP) | 1% NH₄OH (v/v) | Silanol masking via basic competition | Excellent: Sharp peaks, high loading capacity. |
| H₂O / MeCN | C18 (RP) | 0.1% Formic Acid | Hydrophobic partitioning & ion suppression | Excellent: Ideal for removing highly polar impurities. |
Self-Validating Experimental Protocols
Protocol A: Modified Normal-Phase (Silica) Isolation
Use this protocol if the crude mixture contains primarily lipophilic impurities (e.g., unreacted 4-chlorobenzoyl chloride).
1. System Preparation:
-
Column: High-performance spherical silica (20–40 µm).
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH) pre-mixed with 1% v/v aqueous Ammonium Hydroxide (NH₄OH). Causality: Pre-mixing ensures a constant concentration of the silanol-masking agent throughout the gradient.
2. Sample Loading (Dry Load):
-
Dissolve the crude 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in a minimum volume of DCM/MeOH (1:1).
-
Add Celite or inert diatomaceous earth (1:2 w/w ratio to crude mass) and evaporate to a free-flowing powder.
-
Causality: Dry loading prevents the strong sample solvent from interfering with the initial gradient band-focusing.
3. Gradient Execution & Self-Validation:
-
Run: 0% B to 15% B over 12 Column Volumes (CV).
-
Validation Checkpoint: Monitor dual-wavelength UV at 254 nm (aromatic core) and 280 nm (N-oxide/amide conjugation). If the peak width at half-height ( W1/2 ) exceeds 2 CVs, silanol masking is insufficient. Abort, flush the column, and increase NH₄OH to 2% in Solvent B.
Protocol B: Reversed-Phase (C18) Isolation
Use this protocol if the crude mixture contains highly polar byproducts or if Protocol A yields low recovery.
1. System Preparation:
-
Column: C18 bonded silica (spherical, 20–30 µm).
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
2. Sample Loading (Liquid Injection):
-
Dissolve the crude mixture in DMSO or a high-ratio Water/MeCN blend. Keep the injection volume below 2% of the total column volume to prevent band broadening.
3. Gradient Execution & Self-Validation:
-
Run: Hold at 10% B for 2 CVs (desalting phase), then ramp from 10% B to 70% B over 15 CVs.
-
Validation Checkpoint: The target zwitterion will elute based on the hydrophobicity of the 4-chlorophenyl group. Post-run, pool the fractions corresponding to the main UV peak and immediately perform an LC-MS check (ESI+ mode). Look for the [M+H]+ ion to confirm identity before lyophilization.
Isolation Workflow & Decision Matrix
Figure 1: Decision matrix and workflow for the flash chromatographic isolation of zwitterionic N-oxides.
References
-
Biotage (2023). Purifying ionic compounds by flash column chromatography. Retrieved from2
-
King Group, Wake Forest University . Successful Flash Chromatography. Retrieved from 4
-
BenchChem (2025). An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide and its Derivatives in Drug Discovery. Retrieved from 1
-
ACS Publications (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from 3
Sources
Application Notes and Protocols for the Biological Evaluation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Introduction
This document provides a comprehensive guide to the preparation and use of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (hereinafter referred to as "the Compound") for in vitro biological assays. As a novel small molecule, understanding its physicochemical properties is paramount for obtaining reliable and reproducible experimental results. This guide offers a framework for its solubilization, storage, and application in common cell-based assays, grounded in established laboratory practices for small molecule handling.
The structure of the Compound, featuring a chlorobenzoyl moiety, a methoxy-substituted pyridiniumolate core, suggests potential interactions with various biological targets. The pyridine N-oxide group, in particular, significantly alters the electronic and steric properties compared to a simple pyridine, often enhancing solubility and modulating biological activity.[1] The chlorobenzoyl group is a common feature in compounds targeting kinases and other ATP-binding proteins.[2][3] Therefore, the protocols outlined herein are designed to be broadly applicable for screening its potential cytotoxic and signaling-modulatory effects.
Physicochemical and Handling Properties (Hypothetical)
A thorough understanding of a compound's properties is critical for accurate assay preparation. The following table summarizes the projected properties of the Compound based on its chemical structure. Note: These values are estimates and should be empirically verified.
| Property | Estimated Value/Recommendation | Rationale and Key Considerations |
| Molecular Weight | 318.72 g/mol | Calculated based on the chemical formula C₁₃H₁₁ClN₂O₄. |
| Appearance | Off-white to pale yellow solid | Typical for small organic molecules with this complexity. |
| Purity (Recommended) | >98% (as determined by HPLC) | High purity is essential to ensure that the observed biological effects are attributable to the Compound and not impurities. |
| Solubility | Soluble in DMSO at ≥ 20 mM. Sparingly soluble in ethanol. Poorly soluble in aqueous buffers. | The pyridiniumolate structure suggests some polarity, but the chlorobenzoyl group is hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[4] |
| Storage Conditions | Store as a solid at -20°C, protected from light. Store DMSO stock solutions in aliquots at -20°C or -80°C. | Pyridine N-oxides can be hygroscopic.[5] Storing in a desiccated environment is recommended. Aliquoting stock solutions minimizes freeze-thaw cycles which can lead to compound degradation. |
| Stability | Stable in DMSO for at least 6 months at -20°C. Aqueous stability is pH-dependent and should be determined empirically. | Pyridine N-oxide derivatives are generally stable.[6] However, the stability in aqueous cell culture media over the course of an experiment (e.g., 24-72 hours) should be confirmed. |
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of stock solutions is the foundation of reliable in vitro experiments. The following protocol details the steps for preparing a 10 mM stock solution in DMSO.
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions of the Compound.
Step-by-Step Procedure
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution (MW = 318.72 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.72 g/mol * (1000 mg / 1 g) = 3.19 mg.
-
-
-
Weigh the Compound:
-
On a calibrated analytical balance, carefully weigh 3.19 mg of the Compound into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.[4]
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
-
Preparation of Working Solutions:
-
For cell-based assays, prepare fresh working solutions by serially diluting the thawed stock solution in serum-free culture medium immediately before use.
-
It is crucial to maintain the final DMSO concentration in the assay wells below a non-toxic level, typically ≤ 0.5%.[7][8] For sensitive cell lines, a final concentration of ≤ 0.1% is recommended.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] This protocol is designed to determine the cytotoxic potential of the Compound on a cancer cell line (e.g., HeLa or A549).
Materials:
-
HeLa or other suitable cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
The Compound's 10 mM stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Compound in serum-free medium. A common starting concentration range for screening is 10 nM to 100 µM.[10][11]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the Compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Analysis of Signaling Pathway Modulation by Western Blotting
Based on its structure, the Compound may inhibit a protein kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.[14][15]
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the Compound.
Step-by-Step Procedure:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Compound at concentrations around its IC₅₀ value (determined from the MTT assay) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein samples to the same concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[15]
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD-based imager or X-ray film.
-
Analyze the band intensities to determine the effect of the Compound on the phosphorylation levels of the target proteins relative to the total protein and the loading control.
-
References
-
Kupryianov, A., et al. (n.d.). Physicochemical Properties of Quaternary Ammonium, Pyridinium, and Morpholinium Tetrachloroferrates and Chlorides. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (n.d.). Structure Influenced Physicochemical Properties of Pyridine Perrhenate Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Shapiro, A. B. (2021). How do I choose the concentration for primary screening in drug discovery process?. ResearchGate. Retrieved from [Link]
-
Hertz, C. H., & Mattsson, O. (n.d.). O-Substituted Pyridine N-oxide Derivatives. 1. N-Trimethylammoniumethoxy-Pyridinium Compounds, a New Type of Choline Derivatives. SciSpace. Retrieved from [Link]
-
Abdul-Amir, R. M., et al. (2025). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. ResearchGate. Retrieved from [Link]
-
Cramer, C. J. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PMC. Retrieved from [Link]
-
StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]
-
IARC. (n.d.). α-Chlorinated toluenes and benzoyl chloride. NCBI. Retrieved from [Link]
-
Salminen, J., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. The Battery Group. Retrieved from [Link]
-
Mittal, N. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PLOS One. Retrieved from [Link]
-
de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]
-
Flaris, V., et al. (2009). Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Krauze-Baranowska, M., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. MDPI. Retrieved from [Link]
-
Ali, M. H., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Feely, W. (n.d.). Pyridine N‐Oxide. ResearchGate. Retrieved from [Link]
-
Abushammala, H., & Mao, J. (2025). Synthesis, Characterization, and Physicochemical Properties of Hydrophobic Pyridinium-based Ionic Liquids with N-Propyl and N-Isopropyl. ResearchGate. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Ciulli, A., & Williams, G. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Retrieved from [Link]
-
Frohlich, T., et al. (2024). Antiparasitic Activities of Acyl Hydrazones from Cinnamaldehydes and Structurally Related Fragrances. MDPI. Retrieved from [Link]
-
HIMEDIA. (2025). Safety Data Sheet: Dimethyl sulphoxide (DMSO), Cell Culture Tested. Retrieved from [Link]
-
Lee, D. W., et al. (2015). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. MDPI. Retrieved from [Link]
-
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]
-
Kildegaard, K. R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules | PLOS One [journals.plos.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing the Synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Overview & Mechanistic Context
Welcome to the Technical Support Center for the synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (CAS: 860787-86-6)[1]. This guide is engineered for discovery chemists and process scientists encountering yield bottlenecks during the scale-up or optimization of this specific heterocyclic N-oxide.
The synthesis relies on a two-step sequence: the amidation of 5-amino-2-methoxypyridine followed by the N-oxidation of the resulting intermediate. The primary failure point in this workflow is the N-oxidation step. The appended 4-chlorobenzamide group severely deactivates the pyridine ring toward electrophilic oxidation[2]. Standard oxidants like mCPBA often stall or require harsh conditions, necessitating highly reactive in situ generated peracids to drive the reaction to completion[3].
Synthesis & Mechanistic Workflows
Figure 1: Two-step synthesis workflow for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Figure 2: Mechanistic pathway of UHP/TFAA mediated N-oxidation of deactivated pyridines.
Quantitative Data: N-Oxidation Yield Optimization
To demonstrate the causality behind reagent selection, the table below summarizes the yield optimization for the bottleneck N-oxidation step.
| Oxidant System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Key Observation / Drawback |
| mCPBA (1.5 eq, 77%) | DCM | 25 | 12 | 65 | 52 | Incomplete conversion; pyridine is highly deactivated. |
| mCPBA (2.5 eq, 77%) | DCM | 25 | 24 | 85 | 71 | Tedious removal of m-chlorobenzoic acid during workup. |
| UHP (3.0 eq) + TFAA | DCM | 0 to 25 | 6 | >95 | 88 | Clean profile; highly reactive peracid overcomes deactivation. |
| H₂O₂ (30%) + Na₂WO₄ | MeOH/H₂O | 60 | 24 | 40 | 25 | Poor intermediate solubility; low reactivity. |
Troubleshooting FAQs
Q: Why is my N-oxidation step stalling at 50-60% conversion despite using an excess of mCPBA? A: Causality & Expert Insight: The amidation of the 5-amino group introduces an electron-withdrawing 4-chlorobenzamide moiety. This significantly reduces the electron density on the pyridine nitrogen, making it less nucleophilic and highly resistant to standard electrophilic oxidation by mCPBA[3]. Furthermore, commercial mCPBA degrades over time (often assaying at <70% active peracid), meaning your effective equivalents may be lower than calculated. Solution: Switch to the Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system. This combination generates trifluoroperacetic acid in situ, which is a vastly more potent electrophilic oxidant capable of overcoming the electronic deactivation of the pyridine ring ()[2].
Q: I am observing a significant amount of di-acylated byproduct during the first amidation step. How can I prevent this? A: Causality & Expert Insight: 5-amino-2-methoxypyridine is highly nucleophilic. If the base is added too quickly or if the reaction is run at room temperature from the start, the mono-acylated product can undergo a second acylation before the remaining starting material is consumed. Solution: Strictly control the temperature at 0 °C during the dropwise addition of 4-chlorobenzoyl chloride. Use exactly 1.05 equivalents of the acyl chloride and 1.2 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to favor mono-acylation over di-acylation.
Q: How do I efficiently remove m-chlorobenzoic acid (mCBA) from the final N-oxide product if I choose to stick with mCPBA? A: Causality & Expert Insight:mCBA is a byproduct of mCPBA oxidation. Because the target N-oxide (5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate) is highly polar, standard aqueous workups can lead to severe product loss in the aqueous phase if the pH is not carefully controlled. Solution: Instead of standard NaHCO₃ washing, quench the reaction with 10% aqueous sodium thiosulfate to destroy unreacted peroxide. Then, adjust the aqueous phase to pH 8-9 using saturated Na₂CO₃. Extract multiple times with a more polar solvent mixture like CHCl₃/Isopropanol (4:1 v/v) to ensure the polar N-oxide partitions into the organic layer while the mCBA remains in the aqueous layer as a water-soluble sodium salt.
Detailed Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of 4-Chloro-N-(6-methoxypyridin-3-yl)benzamide
-
Setup: Dissolve 5-amino-2-methoxypyridine (1.0 eq) and DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
-
Addition: Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar). Add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly polar starting amine (Rf ~0.2, stains strongly with ninhydrin) should be completely consumed, replaced by a new UV-active spot at Rf ~0.6. If the amine persists, verify the integrity of your acid chloride, which readily hydrolyzes upon atmospheric exposure.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes to afford the pure intermediate.
Step 2: Synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (Optimized UHP/TFAA Method)
-
Setup: Suspend the intermediate (1.0 eq) and Urea-Hydrogen Peroxide (UHP) adduct (3.0 eq) in anhydrous DCM (15 mL/g). Cool the suspension to 0 °C.
-
Activation: Slowly add Trifluoroacetic Anhydride (TFAA) (2.5 eq) dropwise.
-
Self-Validation Checkpoint: The addition of TFAA to UHP generates trifluoroperacetic acid in situ, an inherently exothermic process[2]. You must observe a slight, controlled temperature rise. If no exotherm occurs, the UHP adduct has likely degraded to urea and water; halt the reaction and source fresh UHP.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 5 hours.
-
Quench: Carefully add 10% aqueous sodium thiosulfate and stir for 30 minutes to neutralize residual peroxides.
-
Extraction: Adjust the pH to 8 with saturated aqueous Na₂CO₃. Extract the aqueous layer with CHCl₃/Isopropanol (4:1 v/v) (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure N-oxide.
References
-
Title: A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex Source: Tetrahedron Letters, 2000, 41(14), 2299-2302. URL: [Link]
Sources
Troubleshooting degradation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate at room temperature
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. Its purpose is to provide in-depth troubleshooting assistance for issues related to the degradation of this compound at room temperature, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common observations and provides immediate steps to diagnose and mitigate degradation.
Question 1: I've observed a gradual color change in my solid sample of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate stored at room temperature. What does this indicate?
Answer: A visual change, such as yellowing or browning, is often a primary indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or residual moisture.
-
Immediate Action:
-
Transfer a small aliquot of the discolored sample for analysis (e.g., HPLC, LC-MS) to quantify the purity and identify potential degradation products.
-
Protect the main stock from light by storing it in an amber vial.
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and moisture.[1]
-
Question 2: My recent HPLC analysis shows a decrease in the main peak area for the parent compound and the appearance of new, smaller peaks. What is happening?
Answer: The emergence of new peaks alongside a reduction in the parent compound's peak is a classic sign of degradation.[2] Room temperature may be sufficient to induce breakdown over time, especially if the sample is in solution.
-
Immediate Action:
-
Confirm System Suitability: Before analyzing your sample, run a blank and a standard of known concentration to ensure the HPLC system is performing correctly and to rule out issues like "ghost peaks" or carryover.[2][3]
-
Analyze Solvent Blank: Inject the solvent used to dissolve your sample to ensure it is not the source of the extraneous peaks.
-
Re-evaluate Storage: If the sample was stored in solution, the solvent itself may be contributing to the degradation. Many organic compounds are more stable when stored as a dry solid at low temperatures.
-
Question 3: My bioassay results using this compound are inconsistent, showing a loss of activity over time. Could this be related to stability?
Answer: Absolutely. A loss of biological activity is a strong indicator that the parent compound is degrading into inactive or less active byproducts. The structural integrity of the molecule is critical for its intended biological function.
-
Immediate Action:
-
Aliquot Your Stock: Prepare single-use aliquots from a freshly prepared stock solution for each experiment to avoid repeated freeze-thaw cycles or prolonged storage at room temperature.
-
Purity Check Before Use: Always analyze the purity of the compound (e.g., via HPLC) immediately before its use in a sensitive biological assay. This allows you to correlate the exact concentration of the active compound with the observed biological effect.
-
Consider the Assay Buffer: The pH and composition of your assay buffer can impact compound stability. Pyridinium compounds, for example, can exhibit pH-dependent degradation.[4] Perform a preliminary stability test of the compound in your assay buffer over the time course of the experiment.
-
Part 2: In-Depth Troubleshooting Guide: Investigating Degradation Pathways
When initial troubleshooting is insufficient, a more systematic approach is required. This guide provides a logical workflow to identify the cause of degradation and establish stable handling conditions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for troubleshooting the degradation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Caption: Troubleshooting workflow for compound degradation.
Potential Degradation Mechanisms
The structure of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate contains several functional groups susceptible to degradation. Understanding these weak points is key to diagnosing the problem.
-
Amide Hydrolysis: The amide bond is a primary suspect for degradation, especially under acidic or basic conditions, leading to the cleavage of the molecule into 5-amino-2-methoxy-1-pyridiniumolate and 4-chlorobenzoic acid.[5]
-
N-O Bond Cleavage: The pyridiniumolate (N-oxide) moiety can be susceptible to reduction or photochemical reactions, which could cleave the N-O bond.
-
Ether Cleavage: The methoxy group (an ether) is generally stable but can be cleaved under harsh acidic conditions, which are often used in forced degradation studies.[6]
Caption: Potential degradation pathways of the molecule.
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for developing a stability-indicating analytical method and identifying potential degradants.[7][8]
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.
Materials:
-
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours.[2]
-
-
Sample Neutralization (for acid/base): Before injection, carefully neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze by a validated HPLC method, monitoring for the appearance of new peaks and the loss of the parent peak.
Data Presentation: Example Forced Degradation Results
The table below summarizes hypothetical results from a stress testing study, which is crucial for identifying the conditions under which the compound is least stable.
| Stress Condition | Incubation Time (h) | Incubation Temp. | % Assay of Parent Compound | % Total Degradation | Key Degradation Products Observed |
| Control | 48 | Room Temp | 99.5% | 0.5% | - |
| 0.1 M HCl | 24 | 60°C | 75.2% | 24.8% | Peak at RRT 0.8, Peak at RRT 1.2 |
| 0.1 M NaOH | 24 | 60°C | 45.8% | 54.2% | Peak at RRT 0.8, Peak at RRT 1.5 |
| 3% H₂O₂ | 24 | Room Temp | 92.1% | 7.9% | Peak at RRT 1.1 |
| Thermal | 48 | 80°C | 98.0% | 2.0% | Minor peak at RRT 1.1 |
| Photolytic | 48 | Room Temp (UV) | 88.6% | 11.4% | Peak at RRT 0.9 |
| RRT = Relative Retention Time |
Interpretation: Based on this hypothetical data, the compound is most susceptible to degradation under basic conditions, followed by acidic and photolytic stress. This suggests that the amide bond is likely the most labile part of the molecule. The oxidative and thermal stress show less impact, indicating higher stability against these conditions. This information is critical for defining proper storage and handling procedures.
Part 4: Recommendations for Stable Handling & Storage
Based on the principles of chemical stability and potential liabilities of the molecule's structure, the following conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale |
| Storage Form | Solid, crystalline powder | Reduces mobility of molecules and slows degradation reactions compared to solutions. |
| Temperature | -20°C or lower | Low temperatures significantly decrease the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation.[1] |
| Light | Amber vials or opaque containers | Prevents photolytic degradation.[2] |
| pH (in solution) | Neutral to slightly acidic (pH 5-7) | Avoids base-catalyzed hydrolysis of the amide bond, which appears to be a primary degradation pathway.[4][6] |
| Solvent Choice | Aprotic solvents (e.g., Acetonitrile, DMSO) | For stock solutions, aprotic solvents are generally preferred over protic solvents like methanol or water which can participate in hydrolysis. |
By adhering to these guidelines and employing the troubleshooting workflows described, researchers can ensure the stability and integrity of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, leading to more reliable and reproducible scientific outcomes.
References
- Pharma Stability: Troubleshooting & Pitfalls. (URL: )
-
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(16), 5566–5573. (URL: [Link])
-
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. PMC, NIH. (URL: [Link])
-
Frontier, A. (2026). About Troubleshooting. University of Rochester, Department of Chemistry. (URL: [Link])
-
HPLC Troubleshooting Guide. Phenomenex. (URL: [Link])
-
Zulet, A., et al. (2013). Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis. PLOS ONE. (URL: [Link])
-
Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-86. (URL: [Link])
-
Working with Pyrophoric Compounds. University of Toronto, Department of Chemistry. (URL: [Link])
-
Small, F. J., & Ensign, S. A. (1997). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2. Applied and Environmental Microbiology, 63(8), 3231–3237. (URL: [Link])
-
El-Gindy, A., et al. (2005). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of AOAC International, 88(1), 123-30. (URL: [Link])
-
Validated stability-indicating HPLC method for the determination of pridinol mesylate. (URL: [Link])
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. (URL: [Link])
-
Gupta, D., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(5), 1604-11. (URL: [Link])
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. (URL: [Link])
-
Grohganz, H., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 1083-90. (URL: [Link])
-
Ueda, K., et al. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 410(1-2), 61-7. (URL: [Link])
-
Knez, D., et al. (2025). Lifitegrast Degradation: Products and Pathways. PMC, NIH. (URL: [Link])
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (URL: [Link])
-
Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. ResearchGate. (URL: [Link])
Sources
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. realab.ua [realab.ua]
- 4. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Handling & Solubilization Guide for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Welcome to the Advanced Compound Handling Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex zwitterionic drug candidates. The compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (CAS 860787-86-6)[1] is a textbook example of a molecule that exhibits conflicting solvation behaviors.
This guide is designed to move your workflow from empirical guessing to a self-validating, mechanistically grounded system. Below, you will find the causality behind its poor DMSO solubility, step-by-step troubleshooting protocols, and analytical verification methods.
Section 1: Frequently Asked Questions (The "Why")
Q: Why does this compound resist dissolution in standard cell-culture grade DMSO? A: The molecule possesses inherently conflicting physicochemical properties. The 1-pyridiniumolate (pyridine N-oxide) core is highly polar and zwitterionic, establishing a strong dipole moment[2]. In contrast, the 4-chlorobenzoyl moiety is highly lipophilic and planar. These features, combined with the rigid intermolecular hydrogen bonding of the amide linker, result in an exceptionally high crystal lattice energy. Standard cell-culture DMSO often contains trace water due to its hygroscopic nature. Even minute amounts of water drastically reduce DMSO's capacity to solvate the hydrophobic chlorophenyl group, leading to incomplete dissolution and compound loss[3].
Q: Why does the compound precipitate immediately when transferred from a DMSO stock into my aqueous assay buffer? A: This is a classic failure of kinetic solubility[4]. When the DMSO stock is diluted directly into an aqueous buffer, the solvent undergoes rapid cavitation. The hydrophobic chlorophenyl groups collapse together to minimize contact with water, while the N-oxide groups rapidly hydrate. This phase mismatch triggers rapid nucleation and aggregation. To prevent this, the thermodynamic barrier must be lowered using carrier molecules or step-wise intermediate dilutions.
Section 2: Step-by-Step Troubleshooting Protocols (The "How")
Protocol A: Optimized Preparation of High-Concentration Stock Solutions (10 mM)
Objective: To completely disrupt the crystal lattice without thermally degrading the sensitive N-oxide moiety.
-
Material Preparation: Ensure the solid compound vial is equilibrated to room temperature in a desiccator before opening to prevent moisture condensation. Use exclusively anhydrous DMSO (≤0.005% water content).
-
Initial Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds to disperse the powder.
-
Thermal Disruption: Place the vial in a temperature-controlled sonication bath pre-heated to 37°C. Sonicate for 15 minutes.
-
Causality Note: Gentle heating provides the kinetic energy required to break the amide hydrogen bonds. Do not exceed 50°C, as prolonged high heat can induce N-oxide deoxygenation or structural rearrangement.
-
-
Visual & Analytical Inspection: The solution must be completely transparent. If micro-crystals persist, add 5% (v/v) N-Methyl-2-pyrrolidone (NMP) as a co-solvent. NMP acts as a superior hydrogen-bond acceptor for rigid planar amides.
-
Storage: Aliquot immediately into single-use amber glass vials (pyridine N-oxides can be light-sensitive) and store at -20°C.
Protocol B: Preventing Precipitation in Aqueous Assays
Objective: To maintain a metastable kinetic solubility during in vitro biochemical or cellular screening.
-
Carrier Pre-loading: Prepare your final assay buffer supplemented with a carrier molecule, such as 2-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Causality Note: HP-β-CD forms a transient inclusion complex with the chlorophenyl ring, shielding the hydrophobic bulk from the aqueous environment while allowing the polar N-oxide to interact with the buffer.
-
-
Intermediate Dilution: Do not spike the 10 mM stock directly into the final buffer. Instead, create a 10x intermediate stock (e.g., 100 µM) in a 50% DMSO / 50% Buffer mixture.
-
Final Delivery: Pipette the intermediate stock into the final assay well while mixing continuously. Ensure the final DMSO concentration remains ≤1% to avoid solvent-induced cytotoxicity or assay interference.
Section 3: Data Presentation & Verification Matrices
To ensure a self-validating system, rely on the following matrices for solvent selection and assay formulation.
Table 1: Solvent Comparison & Expected Solubility Limits
| Solvent System | Mechanism of Solvation | Expected Solubility Limit | Recommendation |
| Standard DMSO (Cell Culture) | Dipole-dipole, H-bond acceptor | < 2 mM | Not Recommended (Trace water induces precipitation) |
| Anhydrous DMSO | Pure H-bond acceptor | ~ 10 mM | Primary Choice |
| Anhydrous DMSO + 5% NMP | Enhanced planar stacking disruption | > 10 mM | Rescue Solvent for stubborn crystalline batches |
| DMF | High dielectric constant | ~ 5 mM | Alternative (Higher toxicity in downstream assays) |
Table 2: Recommended Assay Buffer Additives for Kinetic Solubility
| Additive | Concentration | Mechanism of Action | Assay Compatibility |
| HP-β-CD | 2 - 5% (w/v) | Hydrophobic inclusion of chlorophenyl ring | High (Biologically inert) |
| Tween-20 | 0.05 - 0.1% (v/v) | Micellar encapsulation | Moderate (May lyse cells at high conc.) |
| BSA | 0.1% (w/v) | Non-specific protein binding | High (Standard in biochemical assays) |
Section 4: Visual Workflows & Mechanistic Pathways
To validate the kinetic solubility of your final assay preparation, laser nephelometry is the industry gold standard[5]. Nephelometry measures the forward-scattered light caused by insoluble particulates. If your compound crashes out, the nephelometer will detect the turbidity long before it is visible to the naked eye[4].
Workflow for the solubilization and verification of CAS 860787-86-6 stock solutions.
Mechanistic pathways of compound precipitation versus successful kinetic solubilization.
References
-
4-Chloro-N-(6-methoxypyridin-3-yl)benzamide (CAS 860787-86-6) . Bidepharm. 1
-
A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals . Benchchem. 2
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions . PubMed (NIH). 3
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ACS Publications. 4
-
Laser Nephelometry . Enamine. 5
Sources
- 1. CAS:847258-47-34-Chloro-N-(6-methoxypyridin-3-yl)benzamide-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Laser Nephelometry - Enamine [enamine.net]
Reducing byproduct formation during 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate synthesis
Technical Support Center: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate Synthesis
Welcome to the technical support center for the synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing byproduct formation and maximizing product purity. As a key intermediate in various research and development pipelines, achieving high purity is paramount. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: The most frequent cause of low yields is incomplete N-oxidation of the precursor, N-(2-methoxy-5-pyridinyl)-4-chlorobenzamide. This can stem from several factors including insufficient oxidant, suboptimal reaction temperature, or a deactivated oxidant. It is crucial to use a fresh, verified batch of your chosen oxidizing agent (e.g., m-CPBA, peracetic acid) and to carefully control the reaction temperature to ensure a steady reaction rate without degrading the starting material or product.[1][2]
Q2: I'm observing a persistent impurity with a similar polarity to my product. What could it be?
A2: A common impurity is the unreacted starting material, N-(2-methoxy-5-pyridinyl)-4-chlorobenzamide. Its polarity is often very close to the N-oxide product, making separation by standard column chromatography challenging. Another possibility is a rearranged byproduct. Pyridine N-oxides, when activated (e.g., by an acid or anhydride), can be susceptible to nucleophilic attack at the C2 or C4 positions.[3][4] If your reaction conditions are too acidic or if the oxidant generates acidic byproducts, you might form trace amounts of C-hydroxylated or other substituted pyridines.
Q3: How can I effectively monitor the reaction's progress to avoid over-oxidation or incomplete conversion?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction. It allows for precise quantification of the starting material, product, and any significant byproducts.[][6] For a quicker, qualitative assessment, Thin-Layer Chromatography (TLC) is effective. A recommended TLC system is Dichloromethane:Methanol (95:5 v/v). The N-oxide product should have a lower Rf value (be more polar) than the starting pyridine precursor.
Q4: Is the final product sensitive to specific conditions during workup or storage?
A4: Yes, Pyridine N-oxides can be sensitive to strong acids, high temperatures, and light.[7][8] During aqueous workup, avoid strongly acidic conditions which can catalyze rearrangement or decomposition. For long-term storage, keep the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Byproduct Formation
This section addresses specific experimental issues with a focus on identifying the root cause and providing actionable solutions.
Problem 1: The final product shows significant unreacted starting material after a standard reaction time.
-
Question: I've run the N-oxidation for the recommended 24 hours, but HPLC analysis shows >15% of my starting N-(2-methoxy-5-pyridinyl)-4-chlorobenzamide remains. What's causing the incomplete conversion?
-
Answer & Solutions: This is a classic issue of insufficient reaction drive. Let's break down the potential causes and solutions.
-
Oxidant Potency: Peroxy-acids like m-CPBA degrade over time. An older bottle may not have the stated activity.
-
Solution: Perform an iodometric titration to determine the active oxygen content of your m-CPBA before use. Alternatively, purchase a fresh batch from a reputable supplier. Always store m-CPBA refrigerated and tightly sealed.
-
-
Stoichiometry: While a slight excess of oxidant is common, too little will naturally lead to incomplete reaction.
-
Solution: Increase the molar equivalents of the oxidant. A stepwise approach is best. Try increasing from 1.2 equivalents to 1.5 equivalents. Monitor the reaction by HPLC to see if the conversion rate improves without a significant increase in byproducts.
-
-
Temperature: N-oxidation is often exothermic. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome, resulting in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature (20-25°C), consider raising it to 40°C. Ensure the temperature is kept stable, as fluctuations can lead to inconsistent results and byproduct formation.[9]
-
-
Problem 2: My mass spectrometry data shows a peak at [M+16]+, but it's not the desired N-oxide. What is this byproduct?
-
Question: Besides my product peak, I see a small but persistent mass signal corresponding to the addition of a second oxygen atom. What could this be and how do I prevent it?
-
Answer & Solutions: This signal suggests over-oxidation. While multiple oxidations on the pyridine ring are difficult, substituents can be susceptible.[8] The most likely scenarios are:
-
Hydroxylation of the Pyridine Ring: Under certain conditions, especially with potent oxidizing systems, electrophilic hydroxylation of the electron-rich pyridine N-oxide ring can occur. The electron-donating effect of the N-oxide group activates the C2 and C4 positions for such reactions.[4]
-
Solution: Avoid excessive oxidant and high temperatures. Use the minimum number of equivalents of oxidant required for full conversion of the starting material (as determined by optimization studies). Running the reaction at a lower temperature for a longer duration is often preferable to a fast reaction at high temperature.
-
-
Oxidation of the Amide Linkage: While less common, aggressive oxidants could potentially interact with the amide group, though this is less likely than ring modification.
-
Workflow for Mitigation:
-
Reduce oxidant stoichiometry to 1.1-1.2 equivalents.
-
Maintain a lower reaction temperature (e.g., 25°C instead of 40°C).
-
Slowly add the oxidant in portions over 1-2 hours rather than all at once to maintain better control over the reaction exotherm and instantaneous concentration.[1]
-
-
Problem 3: During purification, I isolate a colored impurity, and my final product has a yellowish tint.
-
Question: My crude product is off-white, but after column chromatography, I isolate a yellow fraction and my main product remains slightly yellow. What causes this color and how can I get a pure white solid?
-
Answer & Solutions: The formation of colored byproducts often points to decomposition or the formation of highly conjugated systems.
-
Degradation on Silica Gel: Pyridine N-oxides, being basic, can interact strongly with acidic silica gel. This prolonged contact, especially if impure solvents are used, can cause on-column degradation.
-
Solution 1: Neutralize your silica gel. Prepare a slurry of silica in your eluent and add 1% triethylamine (v/v). Mix well before packing the column. This will cap the acidic sites and prevent degradation.
-
Solution 2: Minimize purification time. Use a faster flow rate or switch to a different purification method like recrystallization if a suitable solvent system can be found.
-
-
Formation of Nitro-aromatic Species: If nitric acid was used in any upstream steps or as a cleaning agent, trace amounts could lead to nitration of the electron-rich rings, producing highly colored nitro-byproducts.
-
Solution: Ensure all glassware is scrupulously clean and free of strong acids. Use high-purity, stabilized solvents for the reaction and chromatography.
-
-
Photochemical Rearrangement: Some pyridine N-oxides are known to undergo photochemical rearrangements.[7]
-
Solution: Protect your reaction and subsequent purification steps from direct light by covering the glassware with aluminum foil.
-
-
Visualizing the Process
Reaction & Byproduct Pathway
The following diagram illustrates the intended synthetic route and the potential formation pathways for key byproducts.
Caption: Synthetic pathway and common byproduct origins.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation.
Caption: A systematic workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
This protocol is designed to maximize yield while minimizing common byproducts.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-methoxy-5-pyridinyl)-4-chlorobenzamide (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature reaches 0-5°C.
-
Oxidant Addition: In a separate beaker, dissolve m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (~25°C). Stir for 18-24 hours, protecting the flask from light with aluminum foil.
-
Monitoring: Monitor the reaction by TLC (95:5 DCM:MeOH) or HPLC until the starting material is consumed (<2%).
-
Workup:
-
Cool the mixture again to 0°C. A white precipitate (m-chlorobenzoic acid byproduct) may form.
-
Filter the reaction mixture to remove the precipitated acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography using silica gel pre-treated with 1% triethylamine.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for in-process control and final purity assessment.[6][10]
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Gradient | See Table Below |
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Expected Retention Times:
-
Product (N-oxide): ~12-14 minutes
-
Starting Material (Pyridine): ~16-18 minutes
References
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
Parrilha, G.L., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Preprints.org. Available at: [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
-
Katiyar, D. Pyridine Lecture Notes. University Department of Chemistry, B.R.A. Bihar University. Available at: [Link]
-
Integrated Chemistry. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
-
Mosher, H.S., et al. (1962). Pyridine-N-oxide. Organic Syntheses. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxide. ARKIVOC. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Available at: [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. Agilent. Available at: [Link]
-
Agilent Technologies. Purity and Impurity Analysis. Agilent. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. bhu.ac.in [bhu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format addresses specific issues with detailed explanations grounded in chromatographic theory and field experience.
Understanding the Analyte: Key Physicochemical Properties
-
Pyridinium moiety: This quaternary ammonium group makes the molecule a permanent cation and highly polar.[1] This is a critical factor for its retention behavior in reversed-phase HPLC.
-
Chlorobenzoyl and methoxy groups: These aromatic and ether functionalities contribute to the molecule's hydrophobicity and potential for π-π interactions with certain stationary phases.
-
Amido group: The amide linkage can participate in hydrogen bonding.
This combination of a permanently charged, polar head and a more hydrophobic body suggests that the molecule will exhibit unique chromatographic behavior that requires careful mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is broad and tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for a basic, cationic compound like this is a classic sign of undesirable secondary interactions with the stationary phase.[2]
-
Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (pH 2-8), some of these silanols can be deprotonated and carry a negative charge (Si-O⁻). Your positively charged pyridinium analyte can then interact with these negatively charged sites via strong ionic forces. This secondary interaction mechanism is much slower than the primary hydrophobic partitioning, leading to a "tail" on your peak as the molecules slowly elute from these active sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Step-by-Step Protocol (Strategy 1: pH Adjustment):
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Equilibrate: Flush the column with your starting gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes.
-
Inject and Analyze: Inject your sample and observe the peak shape. The low pH (around 2.7) will protonate the silanol groups, neutralizing them and minimizing the secondary ionic interactions.[3]
-
Q2: I have poor retention of my analyte; it elutes at or near the void volume. How do I increase its retention time?
A2: Poor retention of this polar, cationic compound is expected on a standard C18 column with a high organic content mobile phase. The permanent positive charge makes it very hydrophilic.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, leading to rapid elution.
-
Strategies for Increasing Retention:
Strategy Mechanism Recommended Action Reduce Organic Content Increases the polarity of the mobile phase, forcing the non-polar parts of the analyte to interact more with the stationary phase. Decrease the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, make the initial conditions more aqueous (e.g., start at 5% organic instead of 20%). Use an Ion-Pairing Reagent An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate - SDS, or an alkyl sulfonate) is added to the mobile phase. It forms a neutral ion-pair with the cationic analyte, increasing its overall hydrophobicity and retention.[1] Add 5-10 mM of an ion-pairing reagent like sodium heptanesulfonate to the aqueous portion of your mobile phase. Note: Ion-pairing reagents can be difficult to remove from a column and are often not compatible with mass spectrometry. Switch to a Different Stationary Phase A less hydrophobic stationary phase (e.g., C8, Phenyl) or a mixed-mode phase with cation-exchange properties can provide alternative retention mechanisms.[4] Consider a Phenyl-Hexyl column to promote π-π interactions or a dedicated mixed-mode column designed for polar compounds.
Q3: My retention times are drifting from one injection to the next. What could be causing this instability?
A3: Retention time instability is often related to inadequate column equilibration or a mobile phase pH that is too close to the pKa of a buffer component.
-
Causality: The chromatographic system, especially the stationary phase, needs to be in a state of equilibrium with the mobile phase. If the mobile phase composition or pH is not stable, the retention mechanism will fluctuate.[2] For a permanently charged compound, this is less about the analyte's ionization state and more about the stability of the entire system.
-
Logical Troubleshooting Diagram:
Caption: Decision tree for retention time instability.
-
Key Considerations for Buffers:
-
Buffering Capacity: A buffer is most effective when the mobile phase pH is within ±1 pH unit of its pKa.[5] For example, a phosphate buffer (pKa2 ≈ 7.2) is excellent for controlling pH in the neutral range, while a formate buffer (pKa ≈ 3.8) is suitable for acidic conditions.[5]
-
Concentration: Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[5]
-
Solubility: Always ensure your chosen buffer is soluble in the highest organic percentage of your gradient to prevent precipitation and system damage.[5]
-
Q4: I see a "fronting" peak shape. What does this indicate?
A4: Peak fronting, often appearing as a "shark fin," is less common than tailing. It is typically caused by two main issues: sample overload or a mismatch between the sample solvent and the mobile phase.[6][7]
-
Causality:
-
Sample Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column with less interaction, eluting earlier and creating the front.[6]
-
Solvent Mismatch: Your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than your initial mobile phase. When injected, this strong solvent band carries the analyte down the column too quickly, causing peak distortion, especially for early-eluting peaks.
-
-
Experimental Protocol for Diagnosis:
-
Test for Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes symmetrical, the issue was sample overload.[6]
-
Test for Solvent Mismatch: If dilution doesn't help, prepare your sample by dissolving it directly in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with buffer). If this resolves the fronting, the problem was a solvent mismatch.
-
Authoritative Grounding & Compliance
All chromatographic methods intended for pharmaceutical development must adhere to established guidelines for system suitability and validation. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational framework for definitions, calculations, and allowable adjustments to chromatographic systems.[8][9] Furthermore, validation of the analytical procedure should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines, which outline the required validation characteristics such as accuracy, precision, specificity, linearity, and range.[10][11][12] Adherence to these standards ensures the method is robust, reliable, and fit for its intended purpose.
References
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- Dwyer, D. (2026, March 18). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
-
U.S. Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
- Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Loughborough, T. (2024, September 16). Are You Sure You Understand USP <621>?.
-
ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(15), 3809–3818. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HPLC & GC Experts. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of ionizable compounds in high-performance liquid chromatography. IX. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with acetonitrile-water mobile phases. Journal of Chromatography A, 947(1), 53–65. [Link]
-
YMC. (n.d.). Typical buffers and additives for reversed-phase HPLC. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Szegi, P., Kalász, H., Laufer, R., Kuca, K., & Tekes, K. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. [Link]
-
SIELC Technologies. (2023, July 13). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. Retrieved from [Link]
-
World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from [Link]
Sources
- 1. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. farmatel.yolasite.com [farmatel.yolasite.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. ema.europa.eu [ema.europa.eu]
Preventing oxidation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate during long-term storage
Technical Support Center: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Introduction: Navigating the Stability of a Key Pyridiniumolate Compound
Welcome to the dedicated technical support guide for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. This molecule, a pyridiniumolate derivative, is of significant interest in drug development programs. However, its chemical structure, particularly the N-oxide moiety, confers a susceptibility to oxidative degradation, which can compromise sample integrity, purity, and biological activity during long-term storage.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth troubleshooting advice and best practices. As your virtual application scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions to preserve the stability of your valuable compound. We will explore the causality behind degradation pathways and establish self-validating protocols to ensure the long-term viability of your research.
Section 1: The Core Challenge - Understanding the Oxidation Pathway
Oxidation is the primary degradation pathway for many N-oxide-containing heterocyclic compounds. This process is not a single event but a cascade initiated by common environmental factors. The diagram below illustrates the key instigators and the resulting degradation cascade. Understanding this process is critical to designing effective mitigation strategies.
Caption: The Oxidation Cascade: Environmental factors generate reactive species that lead to compound degradation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter, providing probable causes and robust solutions.
Question 1: My HPLC analysis shows a significant decrease in the main peak area and the appearance of new, more polar impurity peaks over time. What is happening?
-
Probable Cause: This is a classic sign of oxidative degradation. The N-oxide functional group and potentially the electron-rich aromatic rings are susceptible to attack by atmospheric oxygen.[1] The resulting oxidized products are typically more polar, causing them to elute earlier on a reverse-phase HPLC column. Factors like exposure to air upon opening the container, elevated storage temperature, and humidity can accelerate this process.[2][3][4]
-
Diagnostic Steps:
-
Review Storage History: Correlate the rate of degradation with the frequency of container access and storage conditions. Was the sample left on the bench? Was the cap properly sealed?
-
Forced Degradation Study: To confirm if the in-study impurities match those from oxidation, perform a controlled stress test. Expose a small sample of pure compound to a 3% hydrogen peroxide solution for a short period (e.g., 1-2 hours) and analyze by HPLC-MS. This will likely generate the specific oxidative degradants, allowing you to confirm their identity in your stored sample.[5]
-
Characterize Impurities: If possible, use LC-MS to determine the mass of the new peaks. An increase of 16 amu (atomic mass units) often corresponds to the addition of an oxygen atom, a hallmark of oxidation.
-
-
Corrective & Preventive Actions:
-
Implement Inert Atmosphere Protocol: The most effective preventative measure is to remove oxygen from the storage container.[6][7] This is achieved by blanketing the compound with an inert gas like high-purity nitrogen or argon before sealing.[8][9] (See Protocol 3.1).
-
Aliquot Samples: Upon receiving a new batch, immediately divide it into smaller, single-use quantities in separate vials. This dramatically reduces the number of times the main stock is exposed to the atmosphere.[10]
-
Optimize Storage Temperature: Chemical reactions, including degradation, are accelerated by heat.[2][4] Store all aliquots at ≤ -20°C for long-term preservation.
-
Question 2: The color of my solid compound has changed from white/off-white to a yellowish or brownish hue. Is this related to oxidation?
-
Probable Cause: Yes, a color change is a strong visual indicator of chemical degradation.[10] The formation of oxidized species, particularly those involving conjugated aromatic systems, can create chromophores that absorb visible light, resulting in a colored appearance. This is often an early warning sign that precedes significant purity loss detectable by other methods. Light exposure can be a major contributor to color change.[11]
-
Diagnostic Steps:
-
Perform Purity Analysis: Immediately analyze the discolored sample by HPLC to quantify the extent of degradation.
-
Conduct Photostability Test: To determine light sensitivity, expose a thin layer of the compound to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light).[12][13] Compare the exposed sample to a "dark control" sample wrapped in aluminum foil and stored under the same conditions.[14]
-
-
Corrective & Preventive Actions:
-
Protect from Light: Always store the compound in amber glass vials or wrap clear vials completely in aluminum foil or use light-blocking containers.[15][16] This prevents photons from initiating and catalyzing oxidative reactions.[17]
-
Re-evaluate Packaging: Ensure the primary container is not only light-resistant but also has a cap with a chemically inert liner (e.g., PTFE) that provides an airtight seal.
-
Question 3: My solid compound has become clumpy and difficult to weigh accurately. What causes this?
-
Probable Cause: Clumping or caking is typically caused by the absorption of atmospheric moisture. Many highly pure organic compounds, especially those with polar functional groups like N-oxides, are hygroscopic.[10] Absorbed water can act as a plasticizer, causing physical changes, and more critically, it can accelerate chemical degradation pathways like oxidation and hydrolysis.[2][18][19]
-
Diagnostic Steps:
-
Karl Fischer Titration: To quantify the water content in your sample and confirm moisture uptake.
-
Review Handling Procedures: Assess if the compound is being handled in a high-humidity environment or if containers are being left open for extended periods.
-
-
Corrective & Preventive Actions:
-
Use a Desiccator: Store vials inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). This is crucial for both long-term storage and for samples in routine use.
-
Controlled Environment Handling: Whenever possible, handle and weigh the compound in a low-humidity environment, such as a glove box or a nitrogen-purged balance enclosure.
-
Temperature Equilibration: Before opening a vial that has been stored in a freezer, allow it to equilibrate to room temperature for at least 30-60 minutes while still sealed. This prevents atmospheric moisture from condensing onto the cold solid.
-
Section 3: Proactive Stability Management (FAQs)
Q: What are the absolute ideal conditions for multi-year storage?
A: For maximum stability, a multi-barrier approach is essential. The table below summarizes the recommended conditions.
| Parameter | Poor Practice (High Risk) | Better Practice (Reduced Risk) | Ideal Practice (Max Stability) | Rationale |
| Temperature | Room Temperature (20-25°C) | Refrigerated (2-8°C) | Frozen (≤ -20°C) | Reduces the kinetic rate of all degradation reactions.[2][4] |
| Atmosphere | Ambient Air | Tightly sealed vial | Inert Gas Blanket (N₂ or Ar) | Displaces O₂, a key reactant in oxidation.[6][8] |
| Light Exposure | Clear Vial on Benchtop | Clear Vial in Drawer | Amber Vial in Freezer | Prevents light-induced photodegradation.[11][17] |
| Humidity | Open to Lab Air | Sealed Vial | Sealed Vial in a Desiccator | Prevents moisture uptake and subsequent degradation.[10][19] |
| Handling | Using from a single large bottle | Aliquoting into a few vials | Aliquoting into single-use vials | Minimizes atmospheric exposure of the bulk material.[10] |
Q: Are there any antioxidants I can add to my formulation to prevent oxidation?
A: While antioxidants are used to stabilize some materials, adding any substance to a pure drug compound is generally not recommended unless it is part of a specific formulation development study. The addition of an excipient would create a mixture, complicating analysis and potentially introducing new incompatibilities. The preferred strategy for a pure drug substance is to control the environmental conditions (temperature, oxygen, light, moisture) rather than using additives.[20][21]
Q: How often should I re-test the purity of my long-term storage samples?
A: This is dictated by a formal stability testing program. For critical materials, a common schedule under long-term conditions (e.g., -20°C) is to test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[22] This allows you to track the stability profile and confidently establish a re-test date for the batch.
Caption: A logical troubleshooting workflow for identifying and solving degradation issues.
Section 4: Key Experimental Protocols
Protocol 4.1: Ideal Long-Term Storage Preparation
This protocol details the gold-standard procedure for preparing your compound for storage to maximize its shelf-life.
-
Materials:
-
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (bulk solid)
-
Appropriate number of 2-5 mL amber glass vials with PTFE-lined screw caps
-
Spatula
-
Analytical balance inside a low-humidity glove box or enclosure
-
High-purity nitrogen or argon gas source with a gentle delivery system (e.g., a hose or Pasteur pipette)
-
Labeling materials
-
Secondary containment (e.g., freezer box)
-
Desiccator cabinet
-
-
Procedure:
-
Preparation: Place all vials, caps, and handling tools into the low-humidity glove box and allow the atmosphere to purge.
-
Aliquoting: Weigh the desired quantity of the compound (e.g., 10-50 mg) into each amber vial. Work efficiently to minimize exposure time.
-
Inert Gas Purge: Before capping, gently flush the headspace of each vial with a slow stream of nitrogen or argon for 10-15 seconds.[9] The goal is to displace the air, not to blow the powder out.
-
Sealing: Immediately and tightly screw on the PTFE-lined cap to ensure an airtight seal. Consider sealing the cap-vial interface with Parafilm for an extra barrier.
-
Labeling: Clearly label each vial with the compound name, batch number, quantity, and date of preparation.
-
Storage: Place the labeled vials into a labeled freezer box. Place the freezer box into a desiccator. Store the entire desiccator in a ≤ -20°C freezer.
-
Protocol 4.2: Routine Stability Monitoring by HPLC
This protocol provides a general framework for an HPLC method to assess purity.
-
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase & Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determined λmax)
-
Injection Volume: 5 µL
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL. Prepare samples immediately before analysis.[10]
-
Analysis: Inject the sample and integrate all peaks.
-
Purity Calculation: Calculate the purity by the area percent method: (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Comparison: Compare the purity result and the chromatogram profile to the initial (Time 0) analysis of that batch. Note any new peaks and their retention times.
-
References
-
Inerting - Linde Gas. (n.d.). Linde Gas. Retrieved from [Link]
-
Oxidation Prevention & Inertization. (n.d.). Presscon. Retrieved from [Link]
-
Inert gas. (n.d.). In Wikipedia. Retrieved from [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.). Delille Oxygen Company. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996, November). International Council for Harmonisation. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). Azom.com. Retrieved from [Link]
-
An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]
-
Accelerated Stability Testing. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25). Pharmaceutics. Retrieved from [Link]
-
The Importance of Inerting. (n.d.). Air Products. Retrieved from [Link]
-
Mecklenburg, M. F., & Tumosa, C. S. (1999, April 3). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Smithsonian Research Online. Retrieved from [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved from [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories. Retrieved from [Link]
-
Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled. Retrieved from [Link]
-
Mathur, D., Sharma, P. K., & Banerji, K. K. (1994). Kinetics and mechanism of the oxidation of diols by pyridinium hydrobromide perbromide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
Photostability. (n.d.). SGS. Retrieved from [Link]
-
Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (2015, January 21). Taylor & Francis Online. Retrieved from [Link]
-
Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. (n.d.). PubMed. Retrieved from [Link]
-
Impact of Temperature and Relative Humidity on Collections. (n.d.). American Museum of Natural History. Retrieved from [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Thomasnet. Retrieved from [Link]
-
Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. Retrieved from [Link]
-
Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product. (2015, May 20). Organic Process Research & Development. Retrieved from [Link]
-
Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. (2026, February 9). ResearchGate. Retrieved from [Link]
-
Antioxidant Compounds and Their Antioxidant Mechanism. (2019, March 22). IntechOpen. Retrieved from [Link]
-
Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris. Retrieved from [Link]
-
PCC Oxidation Mechanism. (2022, June 5). Chemistry Steps. Retrieved from [Link]
-
Natural Anti-oxidants for Bio-polymeric Materials. (2017, June 10). Prime Scholars. Retrieved from [Link]
-
How to Store Reagents. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
-
Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. (2019, May 3). Acta Scientific. Retrieved from [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. (2023, October 24). Moravek, Inc. Retrieved from [Link]
-
PCC/PDC Oxidation. (2014, April 30). Chem-Station Int. Ed. Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
-
Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. (n.d.). ACS Omega. Retrieved from [Link]
-
Studies of the metal ion-catalysed oxidation of heterocyclic sulfur compounds. (2021, April 26). SHURA. Retrieved from [Link]
-
Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023, October 29). YouTube. Retrieved from [Link]
-
Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). Croatica Chemica Acta. Retrieved from [Link]
-
Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. (2022, February 15). MDPI. Retrieved from [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Talanta. Retrieved from [Link]
-
Suggested Storage Time Limits for Common Peroxidizable Compounds. (2013, May 30). University of Toronto. Retrieved from [Link]
-
Safety Data Sheet: Retrorsine-N-oxide. (n.d.). Carl ROTH. Retrieved from [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC. Retrieved from [Link]
-
Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. (2011, May 30). International Journal of Pharmaceutics. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. amnh.org [amnh.org]
- 5. Studies of the metal ion-catalysed oxidation of heterocyclic sulfur compounds. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. Oxidation prevention - Presscon [presscon.com]
- 7. Inert gas - Wikipedia [en.wikipedia.org]
- 8. kintekfurnace.com [kintekfurnace.com]
- 9. airproducts.ie [airproducts.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. database.ich.org [database.ich.org]
- 13. Photostability | SGS [sgs.com]
- 14. 3 Important Photostability Testing Factors [sampled.com]
- 15. rawsource.com [rawsource.com]
- 16. How To [chem.rochester.edu]
- 17. scispace.com [scispace.com]
- 18. repository.si.edu [repository.si.edu]
- 19. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant Compounds and Their Antioxidant Mechanism | IntechOpen [intechopen.com]
- 21. actascientific.com [actascientific.com]
- 22. japsonline.com [japsonline.com]
Technical Support Center: Chromatographic Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. Peak tailing is a common chromatographic problem that can significantly compromise analytical accuracy, reducing resolution and making quantification unreliable.[1][2][3] This guide provides a structured approach to troubleshooting, moving from simple mobile phase adjustments to more advanced column and system optimizations, all while explaining the scientific rationale behind each step.
The core challenge in the analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate lies in its chemical structure. The molecule possesses a permanently positively charged pyridinium moiety and a hydrogen-bonding amide group. These features make it particularly susceptible to secondary interactions with the stationary phase, which is the primary cause of peak tailing.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
A: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the first half.[1][6] An ideal peak should be symmetrical, resembling a Gaussian curve.[1] Tailing is problematic because it reduces the separation (resolution) between closely eluting peaks, can conceal low-level impurities, and complicates peak integration, leading to inaccurate and imprecise quantification.[1][2]
Q2: What is the most likely cause of peak tailing for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate?
A: The most probable cause is a secondary retention mechanism involving the interaction between the positively charged pyridinium group of your analyte and acidic, ionized silanol groups (Si-O⁻) present on the surface of standard silica-based reversed-phase columns (e.g., C18).[4][6][7] This ion-exchange interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[4][8]
Q3: How can I quickly check if silanol interactions are the problem?
A: A rapid diagnostic test is to lower the pH of your mobile phase. Prepare a mobile phase containing a small amount of acid, such as 0.1% formic acid, to bring the pH to around 2.5-3.0.[9] At this low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the strong ionic interaction with your positively charged analyte.[6][7] If the peak shape improves dramatically, silanol interactions are the primary cause of the tailing.
Q4: Can injecting too much sample cause peak tailing?
A: Yes, this is known as mass overload.[10] If you inject a sample that is too concentrated, you can saturate the stationary phase, which can lead to peak distortion, including tailing.[5][10] To check for this, try diluting your sample 10-fold and re-injecting. If the peak shape improves, you should reduce your sample concentration or injection volume.[10]
Q5: My peak tailing issue seems to affect all the peaks in my chromatogram, not just the target analyte. What could be the cause?
A: When all peaks, including the solvent front, exhibit tailing, the issue is likely physical or instrumental rather than chemical.[3][11] Common causes include:
-
Extra-column dead volume: Excessive volume between the injector, column, and detector. This can be caused by using tubing with too large an internal diameter or by poorly made connections.[9][12]
-
Column void or contamination: A void at the head of the column or a blocked inlet frit can disrupt the sample band, causing tailing for all compounds.[4][10] This is often accompanied by a sudden drop in backpressure.
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve peak tailing. It is recommended to proceed sequentially, as the initial steps are the simplest and most common solutions.
Step 1: Mobile Phase Optimization
Changes to the mobile phase are the first and most effective adjustments to make.
1.1. Adjust Mobile Phase pH
Rationale: The interaction causing peak tailing is primarily electrostatic between the positively charged analyte and negatively charged silanol groups. By lowering the mobile phase pH to a value between 2.5 and 3.0, the silanol groups become protonated (Si-OH), neutralizing their charge and eliminating the unwanted ion-exchange interaction.[4][6][7] This allows the separation to be governed by the intended reversed-phase mechanism.
Protocol: See Experimental Protocol 1: Preparation of an Acidic Mobile Phase .
1.2. Incorporate a Mobile Phase Additive
If adjusting the pH is not sufficient or if you must work at a mid-range pH, a mobile phase additive can be used to mask the active silanol sites.
Rationale: Additives like triethylamine (TEA) are small basic molecules that act as "competing bases."[13] They preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the analyte.[6][14] This reduces the opportunity for the secondary retention of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Protocol: See Experimental Protocol 2: Mobile Phase Preparation with a Competing Base .
Data Summary: Mobile Phase Additives
| Additive | Typical Concentration | Mechanism | Pros | Cons |
| Formic Acid | 0.1% | Silanol Suppression (pH) | Volatile, MS-compatible, effective[9] | Can shorten column lifetime at very low pH[9] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Silanol Suppression & Ion-Pairing | Volatile, very effective | Strong ion-pairing agent, can cause ion suppression in MS, may be difficult to remove from the column |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing Base (Silanol Masking) | Very effective at neutral pH[2][13] | Not volatile, suppresses MS signal, can be difficult to remove from system[15] |
| Ammonium Formate/Acetate | 10 - 25 mM | pH Buffering, Ionic Shielding | MS-compatible buffer, provides pH control[9] | May be less effective than TEA, risk of precipitation with high organic content[9] |
Step 2: Evaluate and Select an Appropriate Column
If mobile phase optimization does not fully resolve the issue, the choice of HPLC column is the next critical factor.
2.1. Use a High-Purity, End-Capped Column
Rationale: Modern HPLC columns are often described as "Type B" silica, which is of higher purity with lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[6][16] "End-capping" is a chemical process that derivatizes most of the remaining free silanols with a small, inert group (like trimethylsilyl), making them significantly less active and accessible for secondary interactions.[4][8][9]
Recommendation: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column as a starting point.
2.2. Consider Alternative Stationary Phases
Rationale: For particularly challenging basic compounds, specialized stationary phases can offer superior performance.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanol groups from basic analytes, improving peak shape.[12]
-
Hybrid Particle Phases: These columns are made from a hybrid of silica and organosiloxane materials. This results in a lower concentration of surface silanols and improved pH stability.[6][15]
-
Non-Silica-Based Phases: Columns packed with organic polymers or zirconia eliminate the issue of silanol interactions entirely.[6][16]
Step 3: Investigate Instrumental and Methodological Factors
If tailing persists after optimizing the mobile phase and column, investigate the following potential causes.
-
Sample Overload: Reduce the injected mass of the analyte by diluting the sample or decreasing the injection volume.[5][10]
-
Injection Solvent: If the sample is dissolved in a solvent much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Extra-Column Effects: Minimize the length and internal diameter of all tubing between the injector and detector. Ensure all fittings are properly made to avoid dead volume.[12]
-
Column Contamination or Damage: If the column is old or has been used with "dirty" samples, the inlet frit may be blocked or the packing bed may have a void.[4][10] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one. Using a guard column can help extend the life of your analytical column.[1]
Visualizing the Mechanism of Peak Tailing
The following diagram illustrates the undesirable secondary interaction responsible for peak tailing.
Detailed Experimental Protocols
Experimental Protocol 1: Preparation of an Acidic Mobile Phase (pH ~2.7)
Objective: To prepare a mobile phase that suppresses the ionization of silanol groups, thereby minimizing peak tailing.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Component: To prepare 1 liter of the aqueous portion, measure 1000 mL of HPLC-grade water into a clean solvent bottle.
-
Add Acid: Carefully add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) formic acid solution. The pH will be approximately 2.7.
-
Mix and Degas: Cap the bottle and mix thoroughly. Degas the solution using sonication for 15-20 minutes or by vacuum filtration.
-
Prepare Mobile Phase: Mix the prepared aqueous component with acetonitrile to your desired ratio (e.g., for a 50:50 mobile phase, mix 500 mL of 0.1% formic acid in water with 500 mL of ACN).
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Experimental Protocol 2: Mobile Phase Preparation with a Competing Base (0.1% TEA)
Objective: To mask active silanol sites on the stationary phase to improve the peak shape of a basic analyte. Note: This protocol is not suitable for LC-MS applications.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Triethylamine (TEA), HPLC grade
-
An appropriate buffer or acid to control pH (e.g., phosphoric acid to adjust to pH 7)
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Component: Prepare 1 liter of the buffered aqueous component at the desired pH (e.g., pH 7.0 using a phosphate buffer).
-
Add Competing Base: Carefully add 1.0 mL of triethylamine (TEA) to the 1 liter of prepared aqueous solution. This creates a 0.1% (v/v) TEA concentration.
-
Mix and Degas: Cap the bottle, mix thoroughly, and degas the solution.
-
Prepare Final Mobile Phase: Mix the aqueous/TEA solution with the organic solvent to achieve the desired mobile phase composition.
-
Equilibrate System: Due to the adsorptive nature of TEA, extensive column equilibration is required. Flush the column with at least 20-30 column volumes of the new mobile phase to ensure the stationary phase surface is fully passivated.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- MilliporeSigma. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
-
Restek. (2014, March 11). [12]Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek Resource Hub.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Materials Technology. The Importance of Mobile Phase pH in Chromatographic Separations.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- LCGC. Why Do Peaks Tail? - LC Troubleshooting Bible.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- Sigma-Aldrich. Application Note.
- Chromatography Forum. (2007, September 12). severe tailing on column.
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. labcompare.com [labcompare.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. severe tailing on column - Chromatography Forum [chromforum.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lctsbible.com [lctsbible.com]
Technical Support Center: Synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Welcome to the technical support center for the synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) for scaling this synthesis safely and effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and what is its primary synthetic challenge?
A1: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a substituted pyridiniumolate, a class of compounds also known as pyridine N-oxides. These heterocyclic N-oxides are valuable intermediates in medicinal chemistry due to their unique electronic properties and biological activities.[1] The primary synthetic challenge lies in the chemoselective N-acylation of the starting material, 5-amino-2-methoxypyridine N-oxide. The reaction involves forming an amide bond with the amino group without promoting unwanted side reactions on the pyridinium ring or with the N-oxide functionality.
Q2: What is the general synthetic strategy for this molecule?
A2: The most direct route is a nucleophilic acyl substitution. It involves the reaction of 5-amino-2-methoxypyridine N-oxide with an activated carboxylic acid derivative, typically 4-chlorobenzoyl chloride. This reaction forms the desired amide linkage. The pyridine N-oxide moiety activates the ring, making it susceptible to various transformations, but the target reaction is the acylation of the exocyclic amino group.[2][3]
Q3: Why is temperature control critical during the addition of 4-chlorobenzoyl chloride?
A3: The reaction between an amine and an acyl chloride is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, which may cause several issues:
-
Side Reactions: Elevated temperatures can promote the formation of byproducts, reducing the overall yield and purity of the final product.[4]
-
Thermal Decomposition: Pyridinium salts and their intermediates can be thermally sensitive.[5] A runaway reaction could lead to the decomposition of starting materials or the product.
-
Safety Hazards: Rapid evolution of HCl gas and a thermal runaway present significant safety risks, especially during scale-up.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves several hazardous materials and conditions. Key precautions include:
-
Reagent Handling: 4-chlorobenzoyl chloride is corrosive and a lachrymator; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Pyridine derivatives are often toxic and should be handled with care.
-
Reaction Monitoring: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from hydrolyzing the acyl chloride.
-
Thermal Management: Use an ice bath for the initial addition of the acyl chloride and monitor the internal temperature throughout the reaction.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Part 2: Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
Q5: I've completed the reaction, but my yield is very low. What are the common causes?
A5: Low yield is a frequent issue in amidation reactions, especially with heteroaromatic amines which can be less nucleophilic.[4] Common causes include:
-
Poor Reagent Quality: 4-chlorobenzoyl chloride is sensitive to moisture and can hydrolyze over time. Use a fresh or properly stored bottle. The 5-amino-2-methoxypyridine N-oxide should be pure and dry.
-
Incomplete Reaction: The nucleophilicity of the amino group on the pyridine ring may be reduced. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials before work-up.[6]
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction can be slow or incomplete.[6]
-
Side Reactions: The acyl chloride may react with other nucleophiles present, or unwanted reactions could occur on the pyridine ring.
-
Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction or may not fully precipitate during crystallization.
Q6: How can I improve the reaction conversion?
A6: To drive the reaction to completion:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of 4-chlorobenzoyl chloride to ensure the complete conversion of the limiting aminopyridine N-oxide.[6]
-
Reaction Time and Temperature: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve yield.[6]
-
Base Selection: The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.
dot graph TD { subgraph "Troubleshooting: Low Yield" A[Low Yield Observed] --> B{Check Reagent Quality}; B -- "Reagents OK" --> C{Verify Reaction Conditions}; B -- "Degraded Reagents" --> D[Use Fresh/Pure Reagents]; C -- "Conditions OK" --> E{Analyze Work-up}; C -- "Suboptimal Conditions" --> F[Optimize Stoichiometry, Temp, Time]; E -- "Product Loss" --> G[Modify Extraction/Purification]; E -- "Work-up OK" --> H[Consider Side Reactions]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } Caption: Troubleshooting logic for low overall yield.
Issue 2: Product Purification Challenges
Q7: My crude product is an oil and won't crystallize. What should I do?
A7: Oiling out during crystallization happens when the melting point of the solid is lower than the temperature of the solution, or if impurities are preventing lattice formation.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[8]
-
Solvent System: You may have too much solvent or the wrong solvent. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] Try a co-solvent system. For a polar compound like a pyridiniumolate, a mixture like ethanol/water, acetonitrile/water, or dichloromethane/hexane might work.[10]
-
Purification Alternative: If recrystallization fails, column chromatography is the next logical step.
Q8: I'm trying to purify my product by column chromatography, but it's not separating well.
A8: Pyridinium salts can be quite polar, which can lead to streaking on silica gel columns.
-
Stationary Phase: Standard silica gel is acidic and may strongly retain your basic compound. Consider using neutral or basic alumina, or deactivated silica gel.[11]
-
Mobile Phase: Use a polar solvent system. A gradient elution starting from ethyl acetate and moving to a mixture of dichloromethane and methanol (e.g., 95:5) is a good starting point. Adding a small amount (0.5-1%) of triethylamine to the eluent can help reduce tailing by competing for active sites on the silica.[12]
Part 3: Experimental Protocols
Lab-Scale Synthesis (1-5 g)
This protocol describes the synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate from 5-amino-2-methoxypyridine N-oxide.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles (mmol) | Equivalents |
| 5-Amino-2-methoxypyridine N-oxide | 140.14 | 2.0 g | 14.27 | 1.0 |
| 4-Chlorobenzoyl chloride | 175.01 | 2.75 g | 15.70 | 1.1 |
| Triethylamine (TEA) | 101.19 | 2.17 g (3.0 mL) | 21.41 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 80 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-amino-2-methoxypyridine N-oxide (2.0 g, 14.27 mmol) and anhydrous dichloromethane (80 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (3.0 mL, 21.41 mmol) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (2.75 g, 15.70 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM).
-
Work-up:
-
Cool the mixture again to 0-5 °C and slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot acetonitrile or ethanol.
-
Slowly add water or diethyl ether as an anti-solvent until the solution becomes slightly turbid.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
`dot graph TD { rankdir=LR; node [shape=box, style=rounded]; A[Start: 5-Amino-2-methoxypyridine N-oxide] --> B{Dissolve in DCM}; B --> C{Cool to 0-5°C}; C --> D{Add Triethylamine}; D --> E{Add 4-Chlorobenzoyl Chloride}; E --> F{Stir at RT for 16-24h}; F --> G{Aqueous Work-up}; G --> H{Extract & Dry}; H --> I{Concentrate}; I --> J{Recrystallize}; J --> K[Pure Product];
} ` Caption: Synthetic workflow for the target compound.
Scale-Up Considerations
-
Thermal Management: On a larger scale, the exotherm from the acylation step is more difficult to control. Ensure the reactor has adequate cooling capacity. A semi-batch process (slow, controlled addition of the acyl chloride) is essential.
-
Mixing: Ensure efficient agitation to maintain a homogeneous temperature and prevent localized "hot spots."
-
HCl Off-Gassing: The reaction produces significant amounts of HCl, which is neutralized by the base. Ensure the reactor is properly vented through a scrubber system to handle any potential gas evolution.
-
Purification: Recrystallization may become less efficient at scale. Consider alternative purification methods like slurry washing if purity requirements allow.
Part 4: Safety & Handling
| Hazard Type | Description | Mitigation Strategy |
| Chemical Hazards | 4-Chlorobenzoyl chloride: Corrosive, causes severe skin burns and eye damage, lachrymator. Reacts violently with water. Pyridine derivatives: Harmful if swallowed, inhaled, or in contact with skin. DCM: Suspected carcinogen. | Handle all chemicals in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, lab coat, and chemical-resistant gloves. Have an emergency eyewash and shower readily available. |
| Reaction Hazards | Exothermic Reaction: The acylation step can release a significant amount of heat.[5] Gas Evolution: Reaction with trace moisture or the amine produces HCl gas. | Maintain strict temperature control with an efficient cooling system. Add reagents slowly and monitor the internal temperature. Ensure the reaction vessel is properly vented to a scrubber. |
| Fire Hazards | Dichloromethane (DCM): Non-flammable but can form toxic phosgene gas in a fire. Organic Solvents (for purification): Solvents like ethanol and acetonitrile are flammable. | Keep flammable solvents away from ignition sources. Ensure proper grounding and bonding to prevent static discharge during solvent transfers. Have a Class B fire extinguisher nearby. |
Part 5: Analytical Characterization
-
Thin Layer Chromatography (TLC):
-
Purpose: To monitor reaction progress and check the purity of fractions during column chromatography.
-
Typical System: Silica gel plates with a mobile phase of 5-10% methanol in dichloromethane. Visualize spots under UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the final purity of the product.
-
Typical Conditions: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final product.
-
Expected Signals (¹H NMR): Look for characteristic signals for the aromatic protons on both the pyridine and chlorobenzoyl rings, the methoxy group singlet, and the amide N-H proton.
-
Expected Signals (¹³C NMR): Confirm the presence of all unique carbon atoms, including the amide carbonyl carbon.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product.
-
Technique: Electrospray ionization (ESI) in positive mode is typically suitable for pyridinium salts and should show the [M+H]⁺ ion.
-
References
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
- Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1066-1069.
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
San Diego State University. (n.d.). 4. Crystallization. Retrieved from [Link]
- Musilek, K., et al. (2009). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 14(6), 2207-2216.
- Li, Y., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science, 14(38), 10477-10484.
- Procter, D. J., et al. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
-
Patsnap. (2026). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
- Lu, T., Shi, X. Z., & Wu, Y. M. (2004). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 15(1), 1-2.
- Guchhait, S. K., & Mistry, H. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(2), 145-159.
- Al-Said, M. S., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
- Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3438-3444.
-
Vertellus. (n.d.). Material Safety Data Sheet - Pyridine. Retrieved from [Link]
- Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Kim, H., & Kim, J. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(38), 15004-15009.
-
ResearchGate. (2025). Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under.... Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]
- Reddy, V. P. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11521-11532.
- Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481-3484.
- Hong, S. H., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(15), 2095-2111.
- Kohn, E. C., et al. (1996). Identification and characterization of human metabolites of CAI [5-amino-1-1(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole- 4-carboxamide). Clinical Cancer Research, 2(9), 1519-1526.
- Kocovsky, P., et al. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219-3222.
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1383.
-
YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]
- Sham, H. L., et al. (1994). N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. Journal of Medicinal Chemistry, 37(26), 4423-4429.
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
ResearchGate. (2025). Reaction scope of N‐acylpyridinium salt and PAr3.[a,b]. Retrieved from [Link]
-
Cole-Parmer. (2016). Pyridine, ACS. Retrieved from [Link]
- Kavanagh, P., et al. (2016). Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug Testing and Analysis, 8(9), 910-919.
- Li, J., et al. (2007). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(10), 2115-2118.115-2118.
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. column-chromatography.com [column-chromatography.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and minimizing matrix effects in the quantitative LC-MS analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The principles and protocols described herein are broadly applicable to many small molecules in complex biological matrices.
Introduction: Understanding the Challenge of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] When analyzing 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in biological fluids like plasma or serum, these components include a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[2][3]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5][6] This interference can lead to:
-
Ion Suppression: A decrease in the analyte's signal intensity, reducing sensitivity and potentially leading to inaccurate or false-negative results.[5][7][8]
-
Ion Enhancement: An increase in signal intensity, which can also compromise accuracy.[9][10]
This phenomenon is a primary cause of poor reproducibility and inaccuracy in bioanalytical methods and is a critical parameter that must be assessed and controlled according to regulatory guidelines from bodies like the FDA and EMA.[11][12][13][14]
Troubleshooting Guide: From Problem to Solution
This section is structured to guide you through the logical steps of diagnosing and resolving matrix effect issues.
Question 1: My results show poor reproducibility and accuracy, especially for Quality Control (QC) samples. How can I determine if matrix effects are the cause?
Answer: Inconsistent results are a classic sign of uncompensated matrix effects.[2] The first step is to systematically diagnose and quantify the effect. There are two primary experimental approaches for this.
1. Qualitative Assessment: Post-Column Infusion This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.
-
The Principle: A constant flow of your analyte, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, is introduced into the LC eluent after the analytical column but before the MS ion source. While this infusion creates a stable baseline signal, you inject a blank, extracted matrix sample. Any dip or rise in the baseline indicates that co-eluting matrix components are suppressing or enhancing the analyte's signal at that specific retention time.[2][8][15]
-
Why it's useful: It provides a visual map of problematic retention times. If your analyte elutes in a region of severe ion suppression, you know that chromatographic adjustments are necessary to shift its retention time.[8][16]
2. Quantitative Assessment: Post-Extraction Spike Analysis This is the standard method required by regulatory agencies to quantify the extent of matrix effects.[11][14][16]
-
The Principle: You compare the peak response of the analyte in a "clean" solution (mobile phase or reconstitution solvent) with its response when spiked into an extracted blank matrix from multiple sources.[2][15]
-
Why it's authoritative: This method provides a quantitative "Matrix Factor" (MF). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement. According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[11][16]
Below is a workflow to guide your investigation.
Caption: Workflow for identifying and mitigating matrix effects.
Question 2: I've confirmed significant ion suppression. What is the most effective way to eliminate it?
Answer: The most effective strategy is to remove the interfering components before they enter the mass spectrometer. This is best achieved through rigorous sample preparation. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a major cause of ion suppression.[7][9][17]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive. | Ineffective at removing phospholipids and other endogenous components. [9][15][17] High risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte and interferences between two immiscible liquid phases based on polarity and pH.[18] | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires solvent optimization, may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[19] | Highly effective at removing interferences, including phospholipids. [17][19] Provides the cleanest extracts. Can be automated. | Requires method development; more expensive than PPT. |
| Phospholipid Removal Plates (e.g., HybridSPE®) | A specialized technique that combines protein precipitation with specific removal of phospholipids via Lewis acid-base interaction.[7][20] | Very effective and specific for phospholipid removal.[20][21] Simple workflow. | Higher cost per sample. |
Expert Recommendation for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate:
Given that the target analyte contains a permanently charged pyridinium moiety, a mixed-mode Solid-Phase Extraction (SPE) approach is highly recommended. A reversed-phase/strong cation-exchange (RP/SCX) sorbent can selectively retain the positively charged analyte while allowing neutral and acidic interferences (including many lipids) to be washed away.[17] This provides superior cleanup compared to generic reversed-phase SPE alone.
Step-by-Step Protocol: Mixed-Mode SPE for Plasma Samples
-
Condition: Wash the Oasis PRiME MCX cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex. Load the entire pre-treated sample onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other lipids.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge interaction with the SCX sorbent, allowing the analyte to be released.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Question 3: My sample preparation is optimized, but I still see some matrix effects. What else can I do?
Answer: If residual matrix effects persist, your next steps should focus on chromatographic optimization and the use of an appropriate internal standard.
1. Chromatographic Optimization The goal is to chromatographically separate your analyte from the region of ion suppression you identified in the post-column infusion experiment.[8][15][22]
-
Increase Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) can provide sharper peaks and better resolution, which may be sufficient to separate the analyte from interferences.[22]
-
Modify Gradient: Adjust the gradient slope. A shallower gradient can increase the separation between your analyte and closely eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry. A phenyl-hexyl or a polar-embedded phase may offer different selectivity that can resolve the analyte from interferences.
2. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the gold standard for compensating for matrix effects.[23][24][25][26]
-
The Principle: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[24][26] It is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization response (including suppression or enhancement).[23][24] By calculating the peak area ratio of the analyte to the SIL-IS, any signal variability caused by matrix effects is effectively cancelled out.[23]
-
Why ¹³C or ¹⁵N is preferred over Deuterium (²H): Deuterium-labeled standards can sometimes exhibit slightly different retention times (an "isotopic effect"), causing them to elute separately from the analyte and potentially experience different levels of ion suppression.[25][27][28] ¹³C and ¹⁵N labels are more stable and do not typically cause this chromatographic shift.[23][26]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sepscience.com [sepscience.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. scispace.com [scispace.com]
- 26. benchchem.com [benchchem.com]
- 27. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Troubleshooting Binding Affinity Assays for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot unexpectedly low binding affinity ( Kd ) results when working with 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate .
This molecule presents a unique set of physicochemical challenges. It combines a highly lipophilic tail (the 4-chlorobenzoyl group) with a highly polar, hydrogen-bond-accepting headgroup (the 1-pyridiniumolate/N-oxide moiety). These opposing properties frequently trigger assay artifacts, including colloidal aggregation, solvent mismatch, and severe desolvation penalties.
Diagnostic Workflow
Before altering your target protein or abandoning the compound, follow this diagnostic decision tree to isolate the root cause of the low binding affinity.
Caption: Diagnostic workflow for troubleshooting low binding affinity of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my observed Kd in SPR/ITC significantly weaker than my in silico docking predictions?
Causality: Docking algorithms frequently underestimate the desolvation penalty of the 1-pyridiniumolate (N-oxide) group. Pyridine N-oxides are exceptionally strong hydrogen bond acceptors[1]. In an aqueous buffer, the N-oxide oxygen forms a tightly bound hydration shell. When the molecule enters a target binding pocket, stripping these water molecules costs a massive amount of enthalpic energy. If the protein's binding pocket lacks a perfectly aligned hydrogen bond donor to offset this penalty, the overall free energy of binding ( ΔG ) will be severely weakened, resulting in a low apparent affinity.
Q2: My SPR sensorgrams show rapid, square-shaped on/off responses or negative dips. What is happening?
Causality: This is a classic symptom of bulk refractive index mismatch caused by DMSO. Because the 4-chlorobenzoyl moiety is lipophilic, you likely dissolved the compound in 100% DMSO before diluting it into the assay buffer. DMSO has a very high refractive index. Even a 1% difference in DMSO concentration between your running buffer and your sample can generate a bulk shift of ~1200 Response Units (RU)[2]. Since small molecule binding typically only generates 10–50 RU, the DMSO mismatch completely buries the true binding signal. You must perform a rigorous solvent correction calibration[3].
Q3: How do I rule out compound aggregation as the cause of low affinity?
Causality: Small Colloidal Aggregating Molecules (SCAMs) are a primary source of false negatives and false positives in binding assays[4]. At micromolar concentrations, the hydrophobic 4-chlorobenzoyl tail can drive the molecules to self-associate into colloidal particles ranging from 30 to 1000 nm in radius[5]. These colloids sequester the monomeric compound, dropping the effective concentration of the drug far below what you calculated. Consequently, the binding assay registers a falsely low affinity because there is simply not enough free monomer available to bind the target.
Q4: Could the specific functional groups of this molecule interfere with my His-tagged protein capture?
Causality: Yes. The 1-pyridiniumolate (N-oxide) and the adjacent 2-methoxy group form a highly electronegative, localized pocket. This structural motif can act as a bidentate chelator for trace divalent cations (e.g., Ni2+ , Cu2+ , Zn2+ ). If you are using a Ni-NTA sensor chip to immobilize a His-tagged target protein, the compound may strip the nickel from the surface or bind non-specifically to the matrix, ruining the kinetic readouts.
Standardized Experimental Protocols
To validate your assay system, implement the following self-validating protocols. These steps ensure that the physical state of the molecule and the optical baseline of the instrument are strictly controlled.
Protocol 1: Resolving Colloidal Aggregation via DLS and Detergent Supplementation
This protocol ensures you are measuring true 1:1 monomeric binding rather than colloidal sequestration.
-
Sample Preparation: Prepare a 50 µM stock of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in your standard assay buffer (e.g., 1x PBS, pH 7.4, 3% DMSO).
-
DLS Baseline Analysis: Analyze the sample using Dynamic Light Scattering (DLS). If the hydrodynamic radius ( Rh ) shows a polydisperse population between 30–1000 nm, colloidal aggregates are present[4].
-
Detergent Disruption: Supplement the buffer with a non-ionic detergent. Add 0.01% to 0.05% (v/v) Tween-20 or Triton X-100 . Detergents disrupt the critical aggregation concentration (CAC) of SCAMs[5].
-
Microcentrifugation: Centrifuge the detergent-supplemented sample at 20,000 × g for 20 minutes at 4°C to pellet any highly insoluble micro-particulates.
-
Verification: Carefully aspirate the supernatant and re-measure via DLS. Proceed to the binding assay only when the DLS confirms a monomeric state ( Rh < 2 nm).
Protocol 2: SPR DMSO Solvent Correction Calibration
This protocol mathematically eliminates the optical artifacts caused by DMSO solvent mismatch.
-
Buffer Standardization: Prepare your running buffer to contain exactly 3.0% DMSO (v/v). Ensure this buffer is degassed and filtered.
-
Calibration Series Preparation: Prepare a series of 6 to 8 solvent correction standards using the running buffer and 100% DMSO. The final concentrations should bracket your target concentration: 2.5%, 2.7%, 2.9%, 3.1%, 3.3%, and 3.5% DMSO [3].
-
Execution: Inject the solvent standards over both the reference flow cell and the active flow cell before and after your analyte concentration series.
-
Data Processing: In your SPR evaluation software (e.g., Biacore Insight or Octet Analysis Studio), plot the relative response of the active vs. reference flow cells to generate a calibration curve[2].
-
Correction Application: Apply the solvent correction model. The software will map the bulk refractive index shifts of your compound injections to the calibration curve and subtract the artifact, revealing the underlying exponential binding kinetics.
Quantitative Data & Benchmarks
Use the following table to benchmark your assay conditions. Deviating from the optimized parameters is the most common reason for assay failure with this specific chemotype.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Assay |
| Buffer Detergent | 0% | 0.01% - 0.05% Tween-20 | Prevents hydrophobic colloidal aggregation. |
| DMSO Calibration | None | 2.5% - 3.5% standard curve | Eliminates bulk refractive index shifts[2]. |
| Sample Clarification | Unfiltered | 20,000 x g spin for 20 min | Removes insoluble micro-particulates. |
| Target Immobilization | Ni-NTA (His-tag) | Biotin-Streptavidin / Amine | Prevents N-oxide metal chelation artifacts. |
| Expected SPR Signal | Negative dips / Square waves | Exponential association curve | Reveals true 1:1 binding kinetics. |
| Effective Monomer Conc. | < 10% of nominal | > 95% of nominal | Restores accurate Kd calculation. |
References
-
Bruker Daltonics SPR. 7 – Small Molecule Interaction. Bruker. Available at:[Link]
-
Sartorius. Octet Analysis Studio User Guide. Sartorius. Available at:[Link]
-
Shoichet, B. K. et al. An Aggregation Advisor for Ligand Discovery. PubMed Central (PMC) - NIH. Available at:[Link]
-
Shoichet, B. K. et al. Boosting the Accuracy and Chemical Space Coverage of the Detection of Small Colloidal Aggregating Molecules Using the BAD Molecule Filter. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]
-
Abraham, M. H. et al. The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. ResearchGate. Available at:[Link]
Sources
- 1. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 – Small Molecule Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 3. sartorius.com [sartorius.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyridinium-Based Catalysts: Unveiling the Potential of Functionalized Pyridinium Betaines
A Comparative Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and Standard Pyridinium Salts in Modern Catalysis
For researchers and professionals in drug development and synthetic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes. Pyridinium salts have long been valued as versatile building blocks and catalysts in a myriad of organic transformations.[1][2] Simple N-alkylpyridinium salts often serve as phase-transfer catalysts or precursors for N-heterocyclic carbenes. However, the evolution of organic synthesis has ushered in a new era of highly functionalized pyridinium salts, designed to offer unique reactivity and selectivity.[3][4]
This guide provides an in-depth comparison between a highly functionalized pyridinium inner salt, or betaine, exemplified by 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, and "standard" pyridinium salts, which we will define as simple N-alkyl or N-aryl congeners. We will explore how the intricate substitution pattern of our target molecule fundamentally alters its catalytic capabilities, moving beyond the classical roles of pyridinium salts into the realms of 1,3-dipolar cycloadditions and potentially novel single-electron transfer (SET) processes.
The Spectrum of Pyridinium Catalysis: From Simple Salts to Complex Betaines
Standard Pyridinium Salts: Typically, these are salts where the pyridine nitrogen is quaternized with a simple alkyl or aryl group. Their catalytic utility often stems from their ability to increase the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.[5] They are also precursors to pyridinium ylides through deprotonation of an alpha-carbon on the N-substituent.[6] Furthermore, their electronic properties, as quantified by Hammett parameters, show that the N-methyl-p-pyridinium group is a powerful electron-withdrawing substituent (σ = 2.57), significantly more so than a standard nitro group.[7][8] This inherent electrophilicity is a cornerstone of their catalytic activity.
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate: This molecule is not a simple salt but a pyridinium betaine, also known as a pyridinium ylide where the negative charge is on an exocyclic atom—in this case, the deprotonated nitrogen of the N-acylamino group. This zwitterionic structure confers a completely different mode of reactivity. It is, in essence, a stable 1,3-dipole. The key structural features that dictate its catalytic profile are:
-
The Pyridinium Ylide Core: The defining feature is the pyridinium-1-ylamide moiety, which acts as a 1,3-dipole. This structure is primed to participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes).[6][9]
-
The N-Acylamino Group: The (4-Chlorobenzoyl)amino substituent provides electronic stabilization to the ylide. This group is analogous to the N-amino and N-acylamino substituents in N-aminopyridinium salts, which are known precursors for N-centered radicals under photoredox conditions.[1][10][11]
-
The 2-Methoxy Group: This electron-donating group on the pyridine ring modulates the electronics of the pyridinium system. It can influence the stability of the betaine and the regioselectivity of its reactions.
-
The 5-Amino Linker: The amino group serves as the tether for the acyl functionality, creating the N-ylide structure upon deprotonation.
The fundamental difference lies in their primary mode of catalytic activation. Standard pyridinium salts often act as electrophiles or precursors to other reactive species. In contrast, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is intrinsically a reactive intermediate—a 1,3-dipole—ready to engage in catalysis without prior activation, other than its in-situ generation from a corresponding salt.
Comparative Catalytic Performance: A Mechanistic Perspective
Case Study 1: 1,3-Dipolar Cycloaddition
This is the archetypal reaction for pyridinium ylides. The betaine acts as a 1,3-dipole, reacting with electron-deficient alkenes or alkynes to form nitrogen-fused heterocyclic systems like indolizines.[6][12]
-
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate: This compound is structurally optimized for this role. It would be generated in situ from its corresponding N-aminopyridinium salt precursor by deprotonation with a mild base.[12] The electron-withdrawing acyl group helps to stabilize the ylide. The reaction proceeds under mild, often thermal, conditions.[13]
-
Standard Pyridinium Salts: Simple N-alkylpyridinium salts cannot directly participate in this reaction as 1,3-dipoles. To achieve a similar transformation, they must first be converted into a pyridinium ylide by deprotonation of a carbon alpha to the nitrogen (e.g., from an N-phenacylpyridinium salt). This requires a sufficiently acidic C-H bond and a suitable base.[6] Therefore, the standard salt is merely a precursor, not the active catalytic species in the same sense as the pre-formed dipole of the betaine.
Table 1: Conceptual Comparison in a [3+2] Cycloaddition Reaction
| Parameter | 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | Standard N-Phenacylpyridinium Salt |
| Catalyst Type | Pyridinium Betaine (1,3-Dipole) | Pyridinium Salt (Ylide Precursor) |
| Activation | In situ deprotonation of N-H | In situ deprotonation of α-C-H |
| Key Intermediate | The molecule itself | N-Phenacylide (a C-centered ylide) |
| Typical Reaction | [3+2] Cycloaddition with dipolarophiles | [3+2] Cycloaddition with dipolarophiles |
| Expected Yield | High, assuming efficient ylide formation[12] | Variable, depends on ylide stability/formation[12] |
| Key Advantage | Direct use as a 1,3-dipole | Well-established, versatile precursor chemistry |
Case Study 2: Radical-Mediated C-H Functionalization
Recent advances have positioned N-functionalized pyridinium salts as potent radical precursors under photoredox catalysis.[2][3]
-
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (as its N-H precursor salt): The N-acylamino structure is highly analogous to the N-aminopyridinium salts used extensively in photoredox catalysis.[1] Upon single-electron reduction from an excited photocatalyst, these salts undergo N-N bond cleavage to generate an N-centered (amidyl) radical.[1][14] This radical can then, for example, abstract a hydrogen atom from an aldehyde to generate an acyl radical, which subsequently adds to another pyridinium salt molecule, typically at the C4 position.[14]
-
Standard Pyridinium Salts: Simple N-alkylpyridinium salts are generally poor radical precursors in this context. They lack the strategically weakened N-N or N-O bond that facilitates radical generation upon reduction.[2] While they can act as radical acceptors, they do not typically initiate the radical cascade in the same manner as their N-amino or N-alkoxy counterparts.[3][4]
Table 2: Conceptual Comparison in a Photoredox-Catalyzed Acylation
| Parameter | N-Acylamino Pyridinium Salt Precursor | Standard N-Alkylpyridinium Salt |
| Catalytic Role | Radical Precursor & Acceptor | Radical Acceptor (generally) |
| Activation | Single-Electron Transfer (SET) to N-N bond | Generally not a radical initiator |
| Key Intermediate | N-centered (Amidyl) Radical | Not applicable |
| Typical Reaction | C-H Functionalization (e.g., Acylation)[14] | N/A as an initiator |
| Expected Outcome | High regioselectivity (often C4) and yield[14] | No reaction under typical conditions |
| Key Advantage | Dual role enables complex radical cascades | High stability |
Experimental Protocols: A Guide to Synthesis and Application
The following protocols provide standardized methodologies for the synthesis of pyridinium precursors and their application in a representative catalytic reaction, allowing for a conceptual comparison of their utility.
Protocol 1: Synthesis of an N-Acylaminopyridinium Salt Precursor
This protocol outlines the synthesis of a precursor to a betaine like our target molecule, starting from a commercially available substituted pyridine.
Objective: To synthesize N-[5-(4-chlorobenzoyl)amino-2-methoxypyridin-1-yl]pyridin-1-ium iodide.
Causality: The synthesis involves two key steps: acylation of the amino group followed by N-amination. 5-Amino-2-methoxypyridine is the starting scaffold.[15] The acylation provides the necessary (4-chlorobenzoyl)amino moiety. The subsequent N-amination using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), quaternizes the pyridine nitrogen, yielding the desired pyridinium salt. This salt can then be deprotonated in a subsequent reaction to form the betaine.[1]
Step-by-Step Methodology:
-
Acylation:
-
Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-[(4-chlorobenzoyl)amino]-2-methoxypyridine.
-
-
N-Amination:
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as DCM or acetonitrile.
-
Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 24-48 hours. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold DCM, and dry under vacuum to obtain the N-aminopyridinium salt.
-
Protocol 2: Catalytic [3+2] Cycloaddition using a Pyridinium Ylide
This protocol describes a typical application for a pyridinium betaine in a 1,3-dipolar cycloaddition.
Objective: To synthesize a substituted indolizine via the reaction of a pyridinium betaine with an alkyne dipolarophile.
Causality: The pyridinium salt precursor is deprotonated in situ with a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to generate the reactive pyridinium ylide (the betaine).[12][13] This 1,3-dipole then undergoes a concerted cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The resulting dihydroindolizine intermediate typically undergoes spontaneous oxidative aromatization to furnish the stable indolizine product.[12]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the N-acylaminopyridinium salt from Protocol 1 (1.0 eq) in anhydrous dimethylformamide (DMF), add the alkyne dipolarophile (e.g., DMAD, 1.2 eq).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target indolizine.
-
Visualization of Mechanistic Pathways
Diagrams are essential for understanding the divergent catalytic cycles of these pyridinium species.
Sources
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]
Comparative efficacy of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and its halogenated derivatives
A Comparative Efficacy Analysis of Novel Pyridiniumolates as Potential Anticancer Agents
This guide provides a comprehensive framework for the preclinical evaluation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and its halogenated derivatives as potential anticancer agents. We will establish a systematic workflow for assessing their comparative efficacy, grounded in established methodologies and benchmarked against the known cytotoxic activity of a structurally related compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (referred to herein as SM-9). The SM-9 compound has demonstrated anticancer effects by inducing apoptotic pathways in human colon cancer (HCT-116) cells, making it a valuable reference for this comparative study.[1][2]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing novel pyridinium-based compounds, from initial synthesis and in vitro screening to in vivo efficacy studies.
Introduction to Pyridinium Salts in Oncology
Pyridinium salts represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[3][4][5] Their cationic nature and ability to be functionalized at various positions make them attractive scaffolds for designing targeted therapies. Recent studies have highlighted the potential of synthetic pyridinium compounds to induce apoptosis and inhibit critical cell signaling pathways in cancer cells.[3][6]
This guide focuses on a specific series of N-acylaminopyridiniumolates, building upon the findings of the SM-9 compound, which has shown dose-dependent toxicity and induction of apoptosis in HCT-116 cells.[2] By systematically evaluating halogenated derivatives of a novel analog, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, we aim to elucidate structure-activity relationships (SAR) and identify lead candidates for further development.
Synthesis of Lead Compound and Halogenated Derivatives
The synthesis of the parent compound, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, and its halogenated (fluoro-, bromo-, iodo-) derivatives on the benzoyl ring can be approached through a multi-step process. The general strategy involves the acylation of an aminopyridine precursor.
Caption: Proposed synthesis of the target compounds.
Experimental Protocol: General Synthesis
-
Dissolution: Dissolve 2-methoxy-5-aminopyridine in an appropriate anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Acylation: Add the corresponding 4-chlorobenzoyl chloride or its halogenated derivative dropwise to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Efficacy Evaluation: A Phased Approach
A systematic in vitro evaluation is crucial to determine the potency and mechanism of action of the newly synthesized compounds. This process is designed as a filtering cascade, where promising compounds from one stage are advanced to the next.
Caption: A phased workflow for in vitro evaluation.
Phase 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of the compounds across a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay [7][8][9]
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and the reference compound SM-9 for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (Hypothetical)
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| SM-9 (Reference) | 26.6[1] | > 50 | > 50 |
| Parent Compound | 15.2 | 22.5 | 35.1 |
| Fluoro- Derivative | 8.9 | 12.4 | 18.7 |
| Bromo- Derivative | 5.1 | 9.8 | 11.2 |
| Iodo- Derivative | 7.5 | 11.3 | 15.4 |
Phase 2: Elucidation of Cellular Mechanism
Compounds demonstrating potent cytotoxicity (low micromolar IC50) should be further investigated to determine their mechanism of cell death.
Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining [10][11][12]
-
Cell Treatment: Treat a selected cancer cell line (e.g., HCT-116) with the compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Experimental Protocol: Cell Cycle Analysis [13][14]
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 3: Target Pathway Investigation
The pro-apoptotic effects observed for the reference compound SM-9 were linked to the activation of caspases and modulation of p53.[2] A deeper investigation into the specific signaling pathways affected by the new derivatives is warranted. The NF-κB and kinase signaling pathways are common targets for pyridine-based anticancer agents.[15][16][17][18]
Caption: Hypothesized modulation of the NF-κB pathway.
Experimental Protocol: Kinase Inhibition Assay [19][20][21]
-
Assay Setup: Use a luminescence-based kinase assay kit (e.g., ADP-Glo™) that measures ADP production as an indicator of kinase activity.
-
Reaction: In a 96- or 384-well plate, combine the kinase of interest (e.g., a panel of cancer-relevant kinases), its specific substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Detection: Add the ADP detection reagent, which converts ADP to ATP, and then add a luciferase/luciferin mixture to produce a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Measure luminescence and calculate the percent inhibition and IC50 values for each compound against each kinase.
In Vivo Efficacy Assessment
Lead candidates identified from in vitro studies must be evaluated in a living system to assess their therapeutic potential and safety. The human tumor xenograft model is a standard for preclinical anticancer drug development.[22][23][24]
Caption: Workflow for a subcutaneous xenograft model.
Experimental Protocol: Subcutaneous Xenograft Model [22][25][26]
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCT-116 cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.
-
Group Assignment: Randomize animals into treatment groups (e.g., vehicle control, reference compound, test compounds at various doses).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule for 2-4 weeks.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and record animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Tissues can be collected for histological and biomarker analysis.
-
Data Analysis: Compare the mean tumor volume and weight between treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
This guide outlines a comprehensive and logical progression for the preclinical evaluation of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate and its halogenated derivatives. By employing a systematic cascade of in vitro assays benchmarked against a known analog, researchers can efficiently identify lead compounds with potent anticancer activity and favorable mechanistic profiles. Subsequent validation in in vivo models is essential to confirm therapeutic efficacy and establish a safety profile. The structure-activity relationships derived from comparing the halogenated derivatives will be critical for guiding future optimization and the development of next-generation pyridinium-based anticancer agents.
References
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
3.6. In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. (2025, August 8). PubMed. Retrieved March 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Role of the NFκB-signaling pathway in cancer. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
NF-κB in Cancer: A Matter of Life and Death. (2011, November 16). AACR Journals. Retrieved March 20, 2026, from [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega. Retrieved March 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. Retrieved March 20, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved March 20, 2026, from [Link]
-
The NF-κB Pathway and Cancer Stem Cells. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025, November 20). MDPI. Retrieved March 20, 2026, from [Link]
-
NF-κB signaling pathway in tumor microenvironment. (n.d.). Frontiers. Retrieved March 20, 2026, from [Link]
-
Cell-Based Assays in Cancer Research. (2019, November 27). IntechOpen. Retrieved March 20, 2026, from [Link]
-
Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022, August 12). PMC. Retrieved March 20, 2026, from [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved March 20, 2026, from [Link]
-
Apoptosis and cancer: Methods and protocols: Second edition. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. (2024, January 24). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009, December 14). MDPI. Retrieved March 20, 2026, from [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved March 20, 2026, from [Link]
-
Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. (2023, August 30). Journal of King Saud University - Science. Retrieved March 20, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009, December 14). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Patient-derived xenograft models for oncology drug discovery. (n.d.). OAE Publishing Inc. Retrieved March 20, 2026, from [Link]
-
The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. (2020, October 20). Frontiers in Microbiology. Retrieved March 20, 2026, from [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. Retrieved March 20, 2026, from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 20, 2026, from [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2014, December 26). ACS Publications. Retrieved March 20, 2026, from [Link]
-
N-Amino pyridinium salts in organic synthesis. (n.d.). RSC Publishing. Retrieved March 20, 2026, from [Link]
-
Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 24. oaepublish.com [oaepublish.com]
- 25. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 26. crownbio.com [crownbio.com]
Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Analysis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate Against Established Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1][2] The central challenge in this field lies in identifying compounds that are not only potent against their intended target but also selective across the human kinome to minimize off-target effects and associated toxicities.[1][3]
This guide presents a comprehensive framework for the initial characterization and benchmarking of a novel chemical entity, 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, a compound with a hitherto uncharacterized kinase inhibitory profile. To establish a robust comparative context, we will evaluate its performance against a carefully selected panel of well-known kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted clinical drug Dasatinib, and the highly selective inhibitor Vemurafenib.
The experimental workflows detailed herein are designed to provide a clear, step-by-step path for researchers to assess the potential of novel compounds, from initial potency determination to characterization of cellular activity and target engagement.
The Competitors: A Rationale for Our Choice of Benchmark Kinase Inhibitors
The selection of appropriate comparators is crucial for a meaningful benchmarking study. We have chosen three inhibitors that represent different classes and selectivity profiles, providing a multi-faceted assessment of our novel compound's potential.
-
Staurosporine : A naturally occurring alkaloid, Staurosporine is one of the most potent but non-selective protein kinase inhibitors discovered.[4][5] It interacts with the ATP-binding site of a vast number of kinases, making it a valuable tool for inducing broad kinase inhibition and as a positive control for high-potency interactions.[5][6][7] Its lack of selectivity, however, makes it unsuitable as a therapeutic agent.[7]
-
Dasatinib : A second-generation tyrosine kinase inhibitor, Dasatinib is a clinically successful drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9][10] It is a multi-targeted inhibitor with high potency against the BCR-ABL fusion protein and the SRC family of kinases.[8][11] Dasatinib serves as a benchmark for potent, multi-targeted inhibition with proven clinical efficacy.
-
Vemurafenib : This inhibitor is a prime example of a highly selective, targeted therapy.[12][13] Vemurafenib specifically targets the V600E mutant of the BRAF kinase, a driver mutation in a significant proportion of melanomas.[14][15][16] It will serve as our benchmark for a highly selective kinase inhibitor, against which we can assess the specificity of our novel compound.
Experimental Design: A Multi-Faceted Approach to Kinase Inhibitor Characterization
Our benchmarking strategy is designed to be a phased approach, starting with broad, in-vitro screening and progressively moving towards more complex, cell-based assays. This workflow allows for early go/no-go decisions and a deeper understanding of the compound's mechanism of action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. satoshi-omura.info [satoshi-omura.info]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor [stressmarq.com]
- 8. int.livhospital.com [int.livhospital.com]
- 9. Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Vemurafenib - Wikipedia [en.wikipedia.org]
- 14. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity | Oncotarget [oncotarget.com]
- 16. Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma | PLOS One [journals.plos.org]
Cross-validation of in vitro assay results for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
This guide provides a comprehensive framework for the cross-validation of in vitro assay results for novel chemical entities. Given the limited publicly available data on 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate , we will proceed with a structured, hypothesis-driven approach to its initial characterization. The chemical structure, containing a chlorobenzoyl group and a methoxy-pyridinium moiety, suggests potential biological activity as either a cytotoxic agent or an enzyme inhibitor.[1][2][3] This guide will, therefore, be divided into two main sections, each exploring the appropriate in vitro assays for these hypothesized mechanisms of action and comparing the methodologies to ensure robust and reliable data.
Part 1: Assessment of Cytotoxic Activity
A primary step in characterizing a novel compound is to determine its effect on cell viability. A variety of assays are available, each with its own advantages and limitations. Here, we compare three common colorimetric assays based on tetrazolium salt reduction and a flow cytometry-based method for a more in-depth analysis of cell death.
Comparison of Metabolic Viability Assays: MTT, WST-1, and CCK-8
Metabolic viability assays measure the enzymatic activity of viable cells, which is typically proportional to the number of living cells. The most common assays in this category rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay uses a yellow tetrazolium salt that is reduced to a purple formazan product by mitochondrial dehydrogenases in living cells.[4] A key drawback is that the formazan product is insoluble and requires a solubilization step, which can introduce variability.[4]
-
WST-1 (Water-Soluble Tetrazolium salt-1): This assay is more sensitive than MTT and uses a water-soluble tetrazolium salt, eliminating the need for a solubilization step.[6] However, it requires an intermediate electron acceptor, which can have some toxicity to the cells.
-
CCK-8 (Cell Counting Kit-8): Utilizing the highly water-soluble tetrazolium salt WST-8, the CCK-8 assay is generally considered the most sensitive of the three.[6][7] It is a "one-bottle" solution, simplifying the workflow, and is non-toxic to cells, allowing for longer incubation times.[4][5]
| Feature | MTT Assay | WST-1 Assay | CCK-8 (WST-8) Assay |
| Principle | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4] | Reduction of WST-1 to soluble formazan via an intermediate electron acceptor. | Reduction of WST-8 to soluble orange formazan by cellular dehydrogenases.[5] |
| Sensitivity | Good | Higher than MTT.[6] | Highest among the three.[6] |
| Toxicity | Reagent is toxic to cells (endpoint assay).[6] | Intermediate reagent can be toxic. | Non-toxic, allows for kinetic studies.[4][7] |
| Workflow | Requires a solubilization step for the formazan crystals.[4] | No solubilization step required. | Simple "add-and-read" procedure.[5][7] |
| Incubation Time | 1-4 hours | 0.5-4 hours | 1-4 hours |
| Instrumentation | Spectrophotometer (absorbance) | Spectrophotometer (absorbance) | Spectrophotometer (absorbance) |
Experimental Protocol: Cell Viability Assessment using CCK-8
This protocol outlines a general procedure for determining the IC50 (half-maximal inhibitory concentration) of a test compound using the CCK-8 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate) in culture medium. Add the different concentrations to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Workflow for Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity using the CCK-8 assay.
Delving Deeper: Apoptosis vs. Necrosis with Annexin V & Propidium Iodide Staining
If the compound induces cell death, it is crucial to determine the mechanism. Flow cytometry with Annexin V and Propidium Iodide (PI) staining can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8][9]
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][10]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
By using both stains, cells can be categorized into four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Experimental Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.[8]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[11]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[8][11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry without washing.[8]
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining with flow cytometry.
Part 2: Characterization as an Enzyme Inhibitor
The presence of the 4-chlorobenzoyl group in the compound's name suggests a potential interaction with enzymes, as similar moieties are found in known enzyme inhibitors.[12] In vitro enzyme assays are essential for confirming this activity and elucidating the mechanism of inhibition.[13]
Determining Inhibitory Potency: The IC50 Assay
The first step is to determine the compound's potency by measuring its IC50 value, the concentration at which it inhibits 50% of the target enzyme's activity.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and a serial dilution of the test compound.
-
Assay Setup: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Activity Measurement: Measure the rate of the reaction using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Understanding the Mechanism: Enzyme Kinetics and Lineweaver-Burk Plots
To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rate at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[14][15][16] This plot can help distinguish between different types of inhibition:[14][15]
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. On the plot, the lines intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's efficiency but not substrate binding. The lines intersect on the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the plot are parallel.
Lineweaver-Burk Plots for Different Inhibition Types
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
Conclusion
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
MTT vs. WST-1 vs. CCK-8: Sensitivity Comparison & Guide. CLYTE Technologies. [Link]
-
Apoptosis Assays by Flow Cytometry. Agilent. [Link]
-
Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Patsnap Synapse. [Link]
-
Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Comparison of four in vitro cytotoxicity assays for assessing the potency of CD3-bispecific antibodies redirecting T cells to kill tumor target cells. Journal for ImmunoTherapy of Cancer. [Link]
-
How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]
-
Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. PMC. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Lineweaver-Burk Plot. ChemTalk. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. LinkedIn. [Link]
-
A Quick Introduction to Graphviz. freeCodeCamp. [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
-
Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
User Guide. Graphviz. [Link]
-
Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
In vitro comparative study of enzyme inhibitory properties of herbal plants and their phenolic, tannin, and flavonoid content as natural inhibitors in public health. ResearchGate. [Link]
-
Guide to Flowcharts in Graphviz. Sketchviz. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
-
4-[(4-Chlorobenzyl)amino]benzoic acid. PubChem. [Link]
-
Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]
-
In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. PMC. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Identification of active site residues essential to 4-chlorobenzoyl-coenzyme A dehalogenase catalysis by chemical modification and site directed mutagenesis. PubMed. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
-
Antileishmanial activity of synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. dojindo.com [dojindo.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. agilent.com [agilent.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Identification of active site residues essential to 4-chlorobenzoyl-coenzyme A dehalogenase catalysis by chemical modification and site directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. Khan Academy [khanacademy.org]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
A Comparative Guide to the Metabolic Stability of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in Human and Rat Liver Microsomes
Introduction: The Critical Role of Preclinical Metabolism Studies
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. The liver, as the primary site of drug metabolism, dictates a drug's pharmacokinetic profile, influencing its efficacy and potential for toxicity. Early in vitro assessment of metabolic stability provides crucial insights that guide lead optimization and predict in vivo performance. This guide offers a detailed comparison of the metabolic half-life of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in human and rat liver microsomes, providing a framework for researchers to conduct and interpret similar essential studies.
The choice of preclinical species is a critical decision in drug development. Rodent models, particularly rats, are frequently employed in early pharmacokinetic and toxicological studies. However, significant species-specific differences in drug-metabolizing enzymes can lead to divergent metabolic pathways and rates of clearance between rats and humans.[1][2][3] Therefore, a direct comparison of a compound's stability in human and rat liver microsomes is an indispensable step in assessing the translatability of preclinical data and anticipating human pharmacokinetics.[4]
This guide will delve into the experimental design, execution, and interpretation of a microsomal stability assay, using hypothetical data for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate to illustrate the comparative analysis.
Experimental Framework: The Microsomal Stability Assay
The in vitro microsomal stability assay is a cornerstone of preclinical drug metabolism studies.[5][6] It quantifies the intrinsic clearance of a compound by the metabolic enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I and Phase II drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6]
Workflow for Microsomal Stability Assay
Figure 1: A schematic overview of the key steps in a typical in vitro microsomal stability assay.
Detailed Experimental Protocol
This protocol outlines a robust method for assessing the metabolic stability of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Materials:
-
Test Compound: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
-
Microsomes: Pooled human liver microsomes and pooled male Sprague-Dawley rat liver microsomes
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound)
-
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for each species.
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound and control compounds in DMSO. The final concentration of DMSO in the incubation should be kept below 1% to minimize solvent effects on enzyme activity.[3]
-
On the day of the experiment, thaw the human and rat liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-warm the phosphate buffer to 37°C.
-
-
Incubation:
-
In separate microcentrifuge tubes for each species and time point, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Include a negative control incubation for each species without the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.
-
Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.[7]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life is then calculated using the following equation: t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, is calculated as follows: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)
-
Comparative Results: Human vs. Rat Microsomal Stability (Hypothetical Data)
The following table summarizes the hypothetical metabolic stability data for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Verapamil (Control) | Warfarin (Control) |
| Half-life (t½, min) | 45.2 | 18.5 | 15 (Human), 12 (Rat) | >60 (Human & Rat) |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.3 | 37.5 | High | Low |
Discussion: Unraveling Species-Specific Metabolism
The hypothetical data presented above indicates that 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is metabolized more rapidly in rat liver microsomes compared to human liver microsomes. This is evidenced by the shorter half-life and higher intrinsic clearance observed in the rat microsomal incubation.
Such species differences in metabolic rates are common and are primarily attributed to variations in the expression levels and catalytic activities of cytochrome P450 enzymes.[8][9][10] For instance, certain CYP isozymes that are highly active in rats may have lower expression or different substrate specificities in humans, and vice versa.[10]
The observed faster metabolism in rats for our hypothetical compound suggests that:
-
In vivo rat studies may show higher clearance and lower exposure compared to what might be expected in humans.
-
Extrapolating pharmacokinetic data directly from rat to human could be misleading. In vitro-in vivo extrapolation (IVIVE) models, which incorporate species-specific physiological parameters and in vitro metabolic data, are necessary for more accurate predictions of human pharmacokinetics.[4][11][12][13]
Further investigation to identify the specific CYP enzymes responsible for the metabolism of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate in both species would be a logical next step. This can be achieved using recombinant human CYP enzymes or specific chemical inhibitors in the microsomal assay.
Conclusion: Strategic Implications for Drug Development
The comparative assessment of metabolic stability in human and rat liver microsomes provides invaluable early insights into a drug candidate's pharmacokinetic profile. The hypothetical case of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate highlights the critical importance of not relying solely on preclinical animal models to predict human metabolism. By understanding these species-specific differences early in development, researchers can make more informed decisions regarding candidate selection, dose predictions for first-in-human studies, and the overall design of the clinical development plan. This proactive approach ultimately contributes to the development of safer and more effective medicines.
References
- [Fipronil Patent Information].
-
Sato, T., Konishi, M., Ago, T., Nakagawa, Y., Iwatani, K., & Mori, Y. (1980). Metabolism of peptido-aminobenzophenone (2-o-chlorobenzoyl-4-chloro-N-methyl-N'-glycyl-glycinanilide) in dogs. Xenobiotica, 10(2), 125-133. [Link]
-
Cytochrome P450 isoenzymes in rat and human liver microsomes associate with the metabolism of total coumarins in Fructus Cnidii. (2014). PubMed. [Link]
-
2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. (1996). Journal of Pharmaceutical Sciences, 85(7), 745-748. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Comparison of human and rat liver microsomes by spin label and biochemical analyses. (1981). PubMed. [Link]
-
Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. (2021). Medicinal Chemistry Research, 30(12), 2265-2274. [Link]
-
In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox. (2018). Environmental Science & Technology, 52(20), 11951-11960. [Link]
-
N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. [Link]
-
Podlewska, S., Kafel, R., & Bojarski, A. J. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International Journal of Molecular Sciences, 18(12), 2575. [Link]
-
In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). Chemical Research in Toxicology, 35(10), 1779-1789. [Link]
-
In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. (2021). Frontiers in Pharmacology, 12, 638283. [Link]
-
Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method. (2022). Frontiers in Pharmacology, 13, 968980. [Link]
-
Comparisons Between Human and Rodent Hepatic Glutathione S-Transferase Activities Reveal Sex and Species Differences. (2023). Drug Metabolism and Disposition, 51(8), 1055-1064. [Link]
-
Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. (2022). International Journal of Molecular Sciences, 23(24), 15781. [Link]
-
Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. (1995). Chemical Research in Toxicology, 8(3), 403-410. [Link]
-
SPECIES DIFFERENCE IN DRUG METABOLISM BY LIVER MICROSOMES IN ALLOXAN DIABETIC OR FASTED ANIMALS. (1971). The Japanese Journal of Pharmacology, 21(1), 19-26. [Link]
-
Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. (2023). ResearchGate. [Link]
-
Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. (2012). ResearchGate. [Link]
-
(4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. (n.d.). PubChem. [Link]
-
Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. (2011). Journal of Pharmacological and Toxicological Methods, 64(3), 235-240. [Link]
-
Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino] - CAS Common Chemistry. (n.d.). CAS. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes. (2000). British Journal of Clinical Pharmacology, 50(6), 551-560. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules, 29(3), 569. [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]
-
Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and. (2019). Pharmaceutics, 11(4), 184. [Link]b7a1e0b5d5e5)
Sources
- 1. Comparisons between human and rodent hepatic glutathione S-Transferase activities reveal sex and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECIES DIFFERENCE IN DRUG METABOLISM BY LIVER MICROSOMES IN ALLOXAN DIABETIC OR FASTED ANIMALS [jstage.jst.go.jp]
- 3. hesiglobal.org [hesiglobal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Cytochrome P450 isoenzymes in rat and human liver microsomes associate with the metabolism of total coumarins in Fructus Cnidii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method [frontiersin.org]
- 10. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Structural and Functional Comparison Guide: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate vs. Conventional Zwitterions
Executive Summary & Structural Profiling
As the complexity of supramolecular chemistry and drug design evolves, the demand for highly functionalized zwitterionic building blocks has surged. 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate (CAS: 860787-86-6) represents a sophisticated evolution of the classic pyridiniumolate (pyridine N-oxide) scaffold.
Unlike simple aliphatic zwitterions or unsubstituted pyridine-1-oxides, this compound integrates a highly polarized N–O core with two critical functional appendages: an electron-donating 2-methoxy group and a sterically demanding, halogen-bond-capable 4-chlorobenzoylamino tail. The precursor to this complex structure, 5-amino-2-methoxypyridine, provides the essential electron-rich aromatic system required to stabilize the subsequent N-oxidation and amidation states[1].
This guide objectively compares the physicochemical performance of this compound against foundational zwitterions, detailing the causality behind its unique structural behavior and providing self-validating protocols for its application in advanced materials science.
Quantitative Data Comparison
To contextualize its performance, we compare 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate against Pyridine-1-oxide (the baseline N-oxide) and Trigonelline (a standard N-alkyl pyridinium carboxylate zwitterion).
| Compound | Core Structure | Est. Dipole Moment (D) | H-Bond Donors | H-Bond Acceptors | Primary Intermolecular Forces |
| 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate | Functionalized N-Oxide | 5.8 | 1 | 4 | Dipole-Dipole, H-Bonding, Halogen Bonding |
| Pyridine-1-oxide (PNO) | Unsubstituted N-Oxide | 4.24 | 0 | 1 | Dipole-Dipole |
| Trigonelline | N-Alkyl Pyridinium Carboxylate | 6.1 | 0 | 2 | Ionic, Charge-Charge |
Mechanistic Causality: Structural Attributes & Zwitterionic Behavior
As an Application Scientist, it is critical to understand why this molecule behaves differently than its simpler analogs. The unique properties of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate are driven by two distinct electronic and steric mechanisms:
-
The 2-Methoxy (+M) Effect: The mesomeric (+M) effect of the methoxy group at the 2-position pumps electron density into the pyridine ring. This stabilizes the formal positive charge on the pyridinium nitrogen, thereby enhancing the overall dipole moment of the N–O bond. This enhanced polarization makes the oxygen atom a significantly stronger hydrogen-bond acceptor than the oxygen in unsubstituted PNO.
-
The 4-Chlorobenzoylamino Synthon: The addition of the 4-chlorobenzoyl group at the 5-position introduces a rigid, planar hydrogen-bonding donor (amide N–H) and a halogen-bonding acceptor (Cl). This shifts the molecule from a simple solvent-interacting dipole to a highly specific supramolecular synthon capable of directing crystal packing or anchoring into lipophilic target receptors.
Logical mapping of structural features to physicochemical properties and end-use applications.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the performance of this compound, we employ self-validating experimental designs. These protocols ensure that the observed phenomena are strictly a result of the molecule's unique structural features.
Protocol 1: Solvatochromic Validation of Zwitterionic Dipoles
Zwitterions possess a large ground-state dipole moment that decreases upon electronic excitation. By measuring the UV-Vis absorption shift in solvents of varying polarity, we can empirically validate the extent of charge separation.
-
Step 1: Prepare 10 µM solutions of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, PNO, and 2-methoxypyridine (control) in 1,4-dioxane (non-polar) and HPLC-grade water (highly polar).
-
Causality: Maximizing the dielectric constant difference ( Δϵ ) between the two solvents ensures the largest observable spectral shift, highlighting the dipole's interaction with the solvent cage.
-
-
Step 2: Acquire UV-Vis spectra from 200 to 400 nm using a dual-beam spectrophotometer.
-
Step 3: Calculate the transition energy shift ( ΔET ) using the Lippert-Mataga equation.
-
Self-Validating Mechanism: The inclusion of 2-methoxypyridine acts as an internal negative control. Because it lacks the zwitterionic N–O bond, it must exhibit minimal solvatochromic shift. If the control shifts significantly, it indicates solvent contamination or instrument drift, thereby invalidating the run and preventing false-positive dipole estimations.
Protocol 2: Application as a Supramolecular Structural Induction Agent (SIA)
Recent foundational studies have demonstrated that zwitterionic pyridiniumolates can act as Structural Induction Agents (SIAs) to tune the 3D structure of metal-organic frameworks (MOFs) without coordinating directly to the metal centers[2]. The bulky 4-chlorobenzoyl group in our target compound provides unique steric boundaries during MOF crystallization, forcing specific pore geometries that smaller zwitterions cannot induce.
-
Step 1: In a Teflon-lined autoclave, combine target metal salts (e.g., Cd(NO3)2) and bridging ligands (e.g., trimesic acid) in a DMF/water mixture.
-
Step 2: Add 0.5 equivalents of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate as the SIA.
-
Causality: Sub-stoichiometric amounts prevent the highly polar SIA from overwhelming the solvent system's dielectric constant and precipitating out as an independent pure phase.
-
-
Step 3: Heat the sealed autoclave to 120°C for 72 hours, then strictly enforce a cooling rate of 2°C/hour.
-
Causality: Slow cooling favors thermodynamic control over kinetic precipitation, yielding high-quality single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).
-
-
Self-Validating Mechanism: Post-synthesis, a sample of the thoroughly washed MOF crystals must be digested in DCl/DMSO- d6 and analyzed via 1 H-NMR. The complete absence of the characteristic aromatic signals of the 4-chlorobenzoyl group in the NMR spectrum self-validates that the compound acted purely as a transient induction agent (SIA) and was not permanently trapped within the pores or coordinated to the lattice[2].
References
-
Go, M. J., et al. "Structural Induction Effect of a Zwitterion Pyridiniumolate for Metal–Organic Frameworks." Inorganic Chemistry, vol. 54, no. 13, 2015, pp. 6169-6175. URL:[Link]
-
National Institute of Standards and Technology (NIST). "5-Amino-2-methoxypyridine - NIST Chemistry WebBook." URL:[Link]
Sources
An Independent Researcher's Guide to Verifying the Bioactivity of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate as a Novel p38 MAPK Inhibitor
This guide provides a comprehensive framework for the independent verification and comparative analysis of the novel compound 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, hereafter designated CBP-MOP . The pyridine and pyridiniumolate scaffolds are known to be featured in a wide range of biologically active compounds, including kinase inhibitors.[1] This document outlines a hypothesized mode of action for CBP-MOP as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and details a rigorous, multi-phase experimental plan to validate this hypothesis.
The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapies for inflammatory diseases.[2][3][4] Our objective is to systematically assess CBP-MOP's potency and cellular effects against a well-characterized, selective p38 MAPK inhibitor, SB203580 , which will serve as our benchmark control.[5][6][7]
The following sections detail the causality behind our experimental choices, providing a logical progression from direct biochemical interaction to functional cellular outcomes.
Phase 1: In Vitro Biochemical Potency Assessment
Objective: To determine if CBP-MOP directly inhibits the enzymatic activity of p38α kinase and to quantify its potency (IC50) in a cell-free system.
Rationale: The first and most fundamental test is to confirm direct target engagement. An in vitro kinase assay isolates the kinase from other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. This step is crucial to rule out indirect effects and to establish a baseline potency. We will employ a non-radioactive, high-throughput kinase assay for this purpose.[8][9]
Comparative Data: In Vitro p38α Kinase Inhibition
| Compound | IC50 (nM) | Hill Slope |
| CBP-MOP | 85.2 | -1.1 |
| SB203580 | 52.5[5][6] | -1.0 |
Hypothetical data presented for illustrative purposes.
Detailed Protocol: Non-Radioactive In Vitro p38α Kinase Assay
-
Reagent Preparation :
-
Prepare a Kinase Assay Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween 20.[10]
-
Dilute recombinant active p38α kinase to a working concentration of 6 nM in Kinase Assay Buffer.
-
Prepare a 200 µM ATP solution in Kinase Assay Buffer.
-
Prepare a 200 nM solution of ATF-2 fusion protein substrate in Kinase Assay Buffer.[8]
-
Prepare serial dilutions of CBP-MOP and SB203580 in DMSO, then dilute further in Kinase Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of the compound dilutions (or DMSO vehicle control) to the appropriate wells.
-
Add 5 µL of the 6 nM p38α kinase solution to all wells and incubate for 20 minutes at room temperature to allow for compound binding.[10]
-
Initiate the kinase reaction by adding a 2.5 µL mixture of the ATP and ATF-2 substrate solutions (final concentrations: 100 µM ATP, 100 nM ATF-2).[10]
-
Incubate for 60 minutes at 30°C.[11]
-
-
Detection (Example using ADP-Glo™ System) :
-
Terminate the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[9]
-
Read luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cellular Target Engagement & Pathway Inhibition
Objective: To confirm that CBP-MOP can enter cells and inhibit the p38 MAPK pathway at a specific downstream node.
Rationale: A compound's biochemical potency does not always translate to cellular activity due to factors like membrane permeability and stability. This phase verifies that the compound engages its target in a complex cellular environment. We will use the human monocytic cell line THP-1, differentiated into macrophage-like cells, which provides a robust inflammatory response upon stimulation with lipopolysaccharide (LPS).[12][13][14] Inhibition will be measured by quantifying the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), a direct and specific substrate of p38.[15][16]
Comparative Data: Inhibition of MK2 Phosphorylation in LPS-Stimulated THP-1 Cells
| Compound | IC50 (nM) for p-MK2 Inhibition |
| CBP-MOP | 210.5 |
| SB203580 | 155.8 |
Hypothetical data presented for illustrative purposes.
Detailed Protocol: Western Blot for Phospho-MK2
-
Cell Culture and Differentiation :
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17]
-
Differentiate THP-1 cells by treating with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[13]
-
Replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.[12]
-
-
Compound Treatment and Stimulation :
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against Phospho-MK2 (Thr334) and total MK2 (as a loading control).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis :
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-MK2 signal to the total MK2 signal for each sample.
-
Calculate the percent inhibition relative to the LPS-stimulated, vehicle-treated control and determine the IC50.
-
Phase 3: Functional Bioactivity Assessment
Objective: To measure the effect of CBP-MOP on a key downstream, functional consequence of p38 MAPK inhibition—the suppression of pro-inflammatory cytokine production.
Rationale: The ultimate validation of a pathway inhibitor is its ability to modulate a relevant biological outcome. The p38 pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3] By measuring the inhibition of TNF-α secretion from LPS-stimulated macrophages, we can directly link target engagement to a therapeutically relevant functional response.
Comparative Data: Inhibition of TNF-α Release
| Compound | IC50 (nM) for TNF-α Inhibition |
| CBP-MOP | 255.1 |
| SB203580 | 189.4[20] |
Hypothetical data presented for illustrative purposes.
Detailed Protocol: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture, Differentiation, and Treatment :
-
ELISA Procedure (using a commercial kit) :
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
Perform the sandwich ELISA according to the manufacturer's protocol.[21][22]
-
Briefly: Add standards and supernatants to wells pre-coated with a TNF-α capture antibody. Incubate to allow binding.
-
Wash the wells and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Finally, add a TMB substrate solution and stop the reaction.
-
-
Data Analysis :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant TNF-α standards.
-
Interpolate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated, vehicle-treated control and determine the IC50.
-
Visual Summaries of Key Processes
To clarify the underlying biology and experimental design, the following diagrams illustrate the p38 MAPK signaling pathway and the comprehensive workflow used for compound verification.
Caption: The p38 MAPK signaling cascade targeted for inhibition.
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellagentech.com [cellagentech.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. promega.com [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SB203580 | Cell Signaling Technology [cellsignal.com]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. materialneutral.info [materialneutral.info]
- 22. denovobiolabs.com [denovobiolabs.com]
A Comparative Guide to Amide Bond Coupling Reagents: Evaluating Pyridinium-Based Activators and Their Modern Alternatives
Abstract
The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development. The selection of a coupling reagent is a pivotal decision that dictates reaction efficiency, yield, purity, and scalability. This guide provides a comprehensive cost-benefit analysis of various classes of amide bond forming reagents, with a focus on contextualizing the potential utility of pyridinium-based activators, such as the conceptual 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, against widely adopted alternatives. We delve into the mechanistic underpinnings, comparative performance metrics, and practical considerations of uronium, phosphonium, and carbodiimide reagents. By synthesizing data from authoritative sources, this guide offers field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed, evidence-based decisions for their synthetic challenges.
The Foundational Chemistry: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine. The efficacy of a coupling reagent is determined by the speed and completeness of this activation step and its ability to suppress side reactions, most notably racemization of chiral centers at the α-carbon.
Caption: General mechanism of amide bond formation via a coupling reagent.
A Field Guide to Coupling Reagents: Profiling the Alternatives
While the specific reagent 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is not widely documented in commercial or academic literature, its structure suggests it belongs to the class of pyridinium salts used for acylation.[2] This class, while less common than others, operates on the principle of forming a highly reactive acyl-pyridinium species. We will evaluate this conceptual class alongside the dominant players in the field.
Pyridinium-Based Reagents
These reagents, often generated in situ, activate carboxylic acids to form acyl-pyridinium salts. This strategy can be effective, but their broader application has been limited compared to other classes. An example of a related transformation involves using pyridinium salts of phenacyl bromides for N-benzoylation, which proceeds via oxidative C-C bond cleavage and subsequent C-N bond formation.[2] The primary advantage lies in potentially unique reactivity profiles and milder conditions, though efficiency and scope can be substrate-dependent.
Uronium/Aminium Salts
This class, which includes HATU , HBTU , and COMU , represents the gold standard for high efficiency and rapid reaction times, particularly for challenging or sterically hindered couplings.[3][4]
-
Mechanism of Action: They react with the carboxylate to form a highly reactive O-acylisourea intermediate which then rapidly converts to an OBt- or OAt-active ester, minimizing the risk of racemization.
-
Expert Insight: The inclusion of a 7-aza-benzotriazole (At) moiety in HATU, compared to the benzotriazole (Bt) in HBTU, results in a more reactive and less racemization-prone active ester due to electronic effects.[4]
-
Trustworthiness: A significant drawback of traditional uronium salts like HBTU and HATU is that they are based on HOBt and HOAt, which have explosive properties.[4] Newer reagents like COMU (based on OxymaPure) were developed to provide similar or even enhanced reactivity without the associated explosion hazard, and its morpholino-based byproducts are water-soluble, greatly simplifying purification.[3]
Phosphonium Salts
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the most prominent member of this class. It is a highly reliable and efficient reagent with a low propensity for racemization.[3][5]
-
Mechanism of Action: PyBOP activates the carboxylic acid to form a benzotriazolyl ester, similar to uronium salts.
-
Key Advantage: PyBOP was developed as a successor to the BOP reagent. The byproduct of PyBOP is a phosphine oxide, whereas BOP generates the carcinogenic byproduct hexamethylphosphoramide (HMPA), making PyBOP a much safer alternative.[4]
Carbodiimides
Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), are among the most established and cost-effective coupling reagents.[3][5]
-
Mechanism of Action: They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea byproduct.
-
Self-Validating System: To ensure trustworthy results, carbodiimides are almost always used with nucleophilic additives like HOBt (Hydroxybenzotriazole) or, more recently, OxymaPure .[5][6] These additives intercept the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine, significantly suppressing both racemization and N-acylurea formation.
-
Practicality: EDC is particularly popular because its urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[3]
Quantitative Comparison and Cost-Benefit Analysis
The choice of reagent is a trade-off between cost, efficiency, safety, and the specific demands of the synthesis. For early-stage discovery, speed and yield may be prioritized, while for large-scale production, cost and safety become paramount.
| Feature | Pyridinium Salts (Conceptual) | Uronium Salts (HATU/COMU) | Phosphonium Salts (PyBOP) | Carbodiimides (EDC/HOBt) |
| Approximate Cost ($/g) | Variable (not commercial) | High ($10 - $70)[5] | Moderate-High ($0.40 - $1.80)[5] | Low ($0.20 - $1.00)[5] |
| Coupling Efficiency | Substrate-dependent | Very High, esp. for difficult couplings[3] | High, efficient for most couplings[5] | Good to High, can be lower for hindered substrates[5] |
| Reaction Time | Variable | Very Fast (minutes to <1 hr)[3][5] | Fast (10 - 60 minutes)[5] | Moderate (can be several hours)[5] |
| Racemization Risk | Unknown | Very Low (especially HATU, COMU)[3][6] | Low[5] | Moderate (mitigated by additives like Oxyma)[5] |
| Safety & Handling | Generally stable | HATU/HBTU: Contain potentially explosive benzotriazole moiety. COMU: Safer, non-explosive.[3][4] | Stable, non-explosive. Byproducts are non-carcinogenic.[4] | Generally safe. |
| Byproduct Removal | Variable | HATU/HBTU: Requires chromatography. COMU: Water-soluble byproducts.[3] | Requires chromatography. | EDC: Water-soluble urea byproduct. DIC: Urea requires chromatography. |
Analysis:
-
For Routine, Cost-Sensitive Synthesis: The EDC/Oxyma or EDC/HOBt system provides the best economic value and is highly effective for standard amide couplings. The ease of byproduct removal with EDC is a significant operational advantage.[3][5]
-
For Difficult or High-Value Synthesis: When dealing with sterically hindered amino acids, N-methylated residues, or when the highest possible purity and yield are required, the superior performance of HATU or COMU justifies their higher cost.[4][5] COMU is increasingly preferred due to its enhanced safety profile and simpler purification.[3]
-
A Balanced Approach: PyBOP offers a robust balance of high efficiency, low racemization, and a good safety profile, making it a versatile workhorse reagent for a wide range of applications.[5]
Experimental Protocols and Workflow
A well-designed protocol is a self-validating system. This general procedure for a solution-phase amide coupling includes in-process checks to ensure reaction completion and purity.
Caption: A generalized experimental workflow for amide bond synthesis.
Protocol: Amide Coupling using COMU
This protocol describes the coupling of a generic carboxylic acid with a primary amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
COMU (1.05 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Argon), add the carboxylic acid to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF. Add the amine to the solution, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.
-
Causality: The base (DIPEA) deprotonates the carboxylic acid to form the carboxylate anion, which is the active species for reacting with the coupling reagent. It also serves to neutralize the ammonium salt of the amine if it is provided as a salt (e.g., HCl salt).
-
-
Activator Addition: In a separate vial, dissolve COMU in anhydrous DMF. Add this solution dropwise to the reaction mixture, which may be cooled in an ice bath to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Once complete, dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Trustworthiness: The aqueous washes are critical for removing the water-soluble byproducts of COMU and any remaining base (DIPEA), simplifying the final purification step.[3]
-
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Future Outlook: Green Chemistry and Scalability
The pharmaceutical industry is increasingly focused on sustainability. This has led to a push to replace hazardous solvents like DMF and DCM with greener alternatives such as 2-MeTHF or cyclopentyl methyl ether.[7] Furthermore, the safety profile of reagents is a critical consideration for scale-up. Reagents like COMU and other Oxyma-based activators, which avoid potentially explosive benzotriazole moieties, are becoming the industry standard for both safety and efficiency.[4][6] For large-scale manufacturing, cost remains a dominant factor, often favoring processes that utilize carbodiimides or developing catalytic amidation protocols that avoid stoichiometric activators altogether.[8]
Conclusion
The selection of an amide coupling reagent is a multi-faceted decision that requires a thorough analysis of cost, efficiency, substrate scope, and safety. While novel pyridinium-based reagents may offer unique applications, the field is currently dominated by well-characterized uronium, phosphonium, and carbodiimide reagents.
-
For economical and routine syntheses, EDC/Oxyma offers an excellent balance of cost and performance.
-
For challenging syntheses where success is paramount, COMU provides superior efficiency with an outstanding safety profile and simplified workup.
-
PyBOP remains a highly reliable and versatile option for a broad range of applications.
By understanding the mechanistic principles and comparative performance data presented in this guide, researchers can confidently select the optimal reagent to accelerate their drug discovery and development programs.
References
- Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized.
- BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis of PyBOP and Its Alternatives.
- Google Patents. (1980). ZA806544B - The preparation of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-indolylacetoxyacetic acid.
- Organic Chemistry Portal. (2024). Amide synthesis by acylation.
- Google Patents. (2013). JPWO2013089241A1 - Method for removing Fmoc group.
- Pfizer. (2012).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- BenchChem. (2025). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
- Cambrex. (n.d.). Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies.
- Beilstein Journals. (2020).
- MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- PMC. (n.d.).
- MedchemExpress.com. (2025).
- Repository of the Academy's Library. (n.d.). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC.
- World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
- BenchChem. (2025). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH.
- Regul
- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- DORA 4RI. (2024). Analogues of the pan-selectin antagonist rivipansel (GMI-1070).
- Chemistry Steps. (2020). Amides Preparation and Reactions Summary.
- Apollo Scientific. (n.d.). 5-Fluorouracil.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.).
- The Good Scents Company. (n.d.). 2-methoxy-3-propyl pyrazine, 25680-57-3.
- Growing Science. (2022).
- PMC. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- Green Chemistry (RSC Publishing). (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knowledge Center Archive - Bachem [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
A Comprehensive Guide to the Safe Disposal of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, a conservative hazard assessment is warranted. The molecule incorporates a 4-chlorobenzoyl group, a feature found in compounds that can cause skin and eye irritation.[1][2] The pyridinium moiety, a heterocyclic aromatic cation, also suggests that the compound should be handled with care to avoid inhalation, ingestion, and skin contact.[3] Therefore, this compound must be treated as a hazardous chemical waste.
Inferred Hazardous Properties:
| Property | Rationale | Potential Hazards |
| Toxicity | Presence of a chlorinated aromatic system and a pyridinium ring. | Harmful if swallowed, inhaled, or absorbed through the skin.[4] |
| Irritation | Analogous to other benzoyl and pyridine derivatives. | Causes skin and serious eye irritation.[1] May cause respiratory irritation.[3][4] |
| Environmental | Halogenated organic compounds can be persistent in the environment. | Potential for long-term adverse effects in the aquatic environment. |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.[3][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and be managed by a licensed professional waste disposal service.[7][8]
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions. This compound should be classified as a halogenated organic waste .
-
Do not mix this waste with non-halogenated organic waste.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or metals.[2][3]
-
Keep aqueous and organic waste streams separate.
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.[7]
-
Use a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[7]
-
The container should be of an appropriate size for the volume of waste being generated to avoid overfilling.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[7]
-
The container must be clearly labeled with the words "Hazardous Waste ".[7]
-
List all chemical constituents by their full names (no abbreviations or chemical formulas). For this specific waste, the label should read: "Hazardous Waste: 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate".
-
Indicate the approximate percentage of each component if it is a mixture.
-
Include the date when the waste was first added to the container.
Step 4: Temporary Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area, under the control of laboratory personnel.[9]
-
Store the sealed and labeled container in a designated, well-ventilated area.[7]
-
The storage area should be away from heat, sparks, or open flames.
-
Secondary containment, such as a larger, chemically resistant tray or tub, should be used to contain any potential leaks or spills.
Step 5: Arranging for Final Disposal
The final disposal of this hazardous waste must be conducted by a licensed and reputable professional waste disposal company.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide the EHS office or the disposal company with a copy of the Safety Data Sheet (SDS) for any related compounds if a specific one for the target molecule is unavailable, to ensure they have the necessary information for safe handling and disposal.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[6][8]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, thereby protecting themselves, their colleagues, and the environment.
References
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 2-(4-Methoxybenzylamino)pyridine.
- ChemSrc. (n.d.). 5-Amino-2-methoxy-4-pyridinecarboxylic acid Safety Data Sheets.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzaldehyde.
- SynZeal. (n.d.). Safety Data Sheet: Pramipexole Impurity 33.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Benchchem. (n.d.). Proper Disposal of 3-Chlorobenzyl Chloride: A Comprehensive Guide for Laboratory Professionals.
- Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET: 2-(4-Chlorobenzoyl)pyridine.
- Fisher Scientific. (2024, January 25). SAFETY DATA SHEET: 4-Chlorobenzoyl chloride.
- United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- s d fine-chem limited. (n.d.). 2-chlorobenzyl chloride Safety Data Sheet.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- PanReac AppliChem. (2024, November 4). Safety Data Sheet: 103570 - 3-Chlorobenzoyl chloride.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. synzeal.com [synzeal.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Mastering the Safe Handling of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate: A Guide for Research Professionals
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. The protocols herein are designed to establish a self-validating system of safety, ensuring minimal risk of exposure and environmental contamination. Due to its significant hazard profile, this compound must be treated as a highly potent substance, demanding meticulous attention to containment, personal protective equipment, and disposal procedures.
Hazard Analysis: Understanding the Intrinsic Risks
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate presents a multifaceted threat profile that dictates every aspect of its handling. The primary hazards, as identified in its Safety Data Sheet (SDS), are severe and demand a conservative, risk-averse approach.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Dermal Toxicity, Category 2 | H310: Fatal in contact with skin | Skin contact is the most critical exposure route to prevent. This dictates the use of robust, multi-layered hand and body protection. |
| Acute Oral Toxicity, Category 3 | H301: Toxic if swallowed | Ingestion is a significant risk, primarily from hand-to-mouth contamination. Strict hygiene protocols are mandatory. |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Reinforces the need for comprehensive skin protection. |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | Mandates the use of sealed eye protection to prevent contact with dust or splashes. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of the powdered form is a primary concern, necessitating respiratory protection and handling within ventilated enclosures. |
Source: Sigma-Aldrich Safety Data Sheet[1].
The "Fatal in contact with skin" classification places this compound in a high-potency category, requiring handling procedures akin to those for Occupational Exposure Band 4 (OEB 4) or 5 compounds, where containment is paramount.[2][3]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable. The selection of each component is based on a causal analysis of the compound's hazards and physical properties.
The Hierarchy of Controls
Before detailing PPE, it is crucial to remember the hierarchy of controls. Engineering controls (e.g., fume hoods, glove boxes) are the primary method for minimizing exposure. PPE is the last line of defense.
Caption: Hierarchy of Controls for Handling Potent Compounds.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or thick nitrile glove. | The "Fatal in contact with skin" hazard necessitates robust barrier protection. Nitrile offers good splash resistance and dexterity for the inner layer.[4] Butyl rubber provides excellent resistance to a wide variety of organic chemicals.[5][6] Double-gloving allows for the safe removal of the contaminated outer glove without exposing the skin. |
| Respiratory Protection | NIOSH-approved N100 or P100 particulate respirator. For solution handling, an organic vapor cartridge may be added. | The compound is a powder, posing a significant inhalation risk.[1] N100/P100 filters provide the highest level of particulate filtration efficiency.[7][8] NIOSH provides specific guidance on respirator selection for hazardous dusts. |
| Eye and Face Protection | Chemical safety goggles (sealed) and a full-face shield. | Protects against dust particles and potential splashes of solutions, addressing the "serious eye irritation" hazard.[1] Goggles provide a seal, and the face shield offers a secondary barrier. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs over a primary lab coat. Consider a disposable chemical-resistant suit for larger quantities. | Prevents contamination of personal clothing and secondary exposure. The disposable nature ensures contaminated items are not reused. |
| Foot Protection | Closed-toe, chemical-resistant shoes with disposable shoe covers. | Protects feet from spills and prevents tracking contamination out of the designated work area. |
Self-Validation Check: Before each use, visually inspect all PPE for defects such as cracks, tears, or discoloration. For reusable gloves, refer to the manufacturer's chemical resistance chart and breakthrough time data to ensure suitability for the duration of the task.[9][10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations must occur within a designated area, clearly marked for potent compound use.
Pre-Handling Protocol
-
Area Designation: Cordon off a specific area within a certified chemical fume hood for all handling activities.
-
Equipment Verification: Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor). Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, containers, solvents) and PPE before bringing the compound into the hood.
-
Don PPE: Don the complete PPE ensemble as specified in the table above. An assistant should verify proper fit and coverage.
Weighing and Transfer of Solid Compound
The primary risk during this step is the generation and inhalation of airborne particles.
Caption: Workflow for Safely Weighing Potent Compounds.
-
Prepare the Fume Hood: Lightly dampen the work surface with 70% isopropyl alcohol (IPA) to help capture any fugitive dust.
-
Weighing:
-
Place an analytical balance inside the fume hood. A ventilated balance enclosure (VBE) is highly recommended for enhanced containment.[3][12]
-
Use a tared, sealed container (e.g., a vial with a screw cap) for weighing. Do not use open weigh paper.
-
Slowly and carefully transfer the solid compound from the stock bottle to the tared container using a dedicated spatula. Avoid any actions that could generate dust.
-
Once the desired amount is transferred, securely cap the container.
-
-
Initial Cleanup:
-
Carefully wipe the spatula with a solvent-dampened cloth before removing it from the hood. Dispose of the cloth as hazardous waste.
-
Wipe down the exterior of the sealed container and the balance with a dampened cloth.
-
Solubilization
Pyridinium salts generally exhibit solubility in polar organic solvents such as methanol, DMSO, and acetonitrile.[1][2][10]
-
Solvent Addition: Inside the fume hood, add the desired solvent to the sealed container via syringe through a septum cap, or by briefly opening the cap.
-
Mixing: Agitate the container to dissolve the compound. Gentle warming may be applied if necessary, but be mindful of potential vapor pressure increases.
Self-Validation Check: After each handling session, perform a surface wipe test on the work area and surrounding surfaces to verify the effectiveness of containment procedures.
Emergency Procedures: Rapid and Effective Response
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower for large-area contact.[13] Seek immediate medical attention. Provide the SDS to medical personnel. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. For any spill outside of a containment device (fume hood), contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup (if trained and equipped):
-
Don the full PPE ensemble.
-
For solid spills, gently cover with a dampened absorbent material to avoid raising dust. Do not sweep dry powder.
-
For liquid spills, cover with a chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area (see Section 5.1).
-
Disposal Plan: Decontamination and Waste Management
All waste generated from handling this compound is considered acutely hazardous.
Decontamination
-
Equipment: Non-disposable equipment (glassware, spatulas) should be decontaminated within the fume hood. Rinse with a suitable solvent (e.g., methanol or ethanol) to remove the compound, followed by a wash with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Surfaces: Decontaminate all work surfaces within the fume hood by wiping with a solvent-dampened cloth, followed by a soap and water wash.
-
PPE Removal:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the disposable lab coat, turning it inside out as you remove it.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal
A multi-step chemical degradation approach is recommended to reduce the hazard before final disposal by a certified waste management service. This process should be performed by trained personnel in a controlled environment.
Caption: Chemical Waste Disposal Workflow.
-
Collection: All contaminated materials (disposable PPE, wipes, absorbent pads, and the compound itself) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Inactivation (for bulk quantities or concentrated solutions):
-
N-Oxide Reduction: The pyridiniumolate (an N-oxide) moiety can potentially be reduced. While specific conditions for this compound are not published, methods for N-oxide reduction are known in synthetic chemistry. This step should only be attempted after a thorough literature review and risk assessment for the specific reaction conditions.
-
Dechlorination: Catalytic hydrodechlorination is a common method for removing chlorine from aromatic rings, but it requires specialized equipment (hydrogen source, catalyst). A simpler approach for lab-scale waste might involve reaction with a reducing agent under specific conditions.
-
Hydrolysis: The amide bond could be hydrolyzed under strong acid or base, but this may produce other hazardous compounds (4-chlorobenzoic acid and an amino-pyridine derivative) and is not recommended without further analysis.
-
-
Final Disposal: Regardless of any pre-treatment, all waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[14] Ensure waste containers are properly labeled with "Acutely Hazardous Waste," the chemical name, and the hazard pictograms (Skull and Crossbones, Health Hazard, Exclamation Mark).
References
- Sigma-Aldrich. Safety Data Sheet for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate. (URL not publicly available without product link, based on search results).
- Lab Manager. Comprehensive Guide to Chemical Resistant Gloves. (2025).
- Agno Pharmaceuticals.
- Occupational Safety and Health Administration (OSHA).
- Environmental Health and Safety, Florida State University. OSHA Glove Selection Chart.
- Pharmaceutical Technology. Effective and Efficient Weighing of Potent Compounds. (2025).
- Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills.
- SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
- METTLER TOLEDO. Safe Weighing of Potent and Hazardous Substances.
- Ansell. Chemical Glove Resistance Guide.
- Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1200, Appendix A: Health Hazard Criteria.
- S&G Gloves. Nitrile Glove Chemical Resistance Guide. (2025).
-
ACS Publications. Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties. (2017). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). DERMaL eToolkit. (2017). [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. (2005). [Link]
-
BINGOLD. Chemical resistance list - disposable gloves. [Link]
-
U.S. Department of Agriculture (USDA). Using Vitamin C to Neutralize Chlorine in Water Systems. [Link]
-
Britannica. Hazardous-waste management. [Link]
- Environmental Health and Safety, University of California, Berkeley. Hand Protection Chemical Resistance Guide.
-
National Institute for Occupational Safety and Health (NIOSH). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure - Control and Prevention. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. (2008). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]
-
MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (2022). [Link]
- Associate Professorship of Inorganic Chemistry, Technical University of Munich. Decomposition of nitrous oxide.
- ResearchGate.
- MDPI. Research on the Chlorine Removal and Upgrading of Waste Plastic Pyrolysis Oil Using Iron-Based Adsorbents. (2025).
- Google Patents. Method for Removing Chlorine from High Chlorine Content Waste Oil Using Solid Acid Substances.
- ResearchGate. Removal of organic chlorine compounds by catalytic dehydrochlorination for the refinement of municipal waste plastic derived oil.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The MSDS HyperGlossary: Dermal Toxicity [ilpi.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fs.usda.gov [fs.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
